5-ethyl-1-(4-methylphenyl)-1H-pyrazol-4-amine
Description
Properties
IUPAC Name |
5-ethyl-1-(4-methylphenyl)pyrazol-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3/c1-3-12-11(13)8-14-15(12)10-6-4-9(2)5-7-10/h4-8H,3,13H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPBCCLFAKKPFHH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=NN1C2=CC=C(C=C2)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Guide: Synthesis and Characterization of 5-Ethyl-1-(4-methylphenyl)-1H-pyrazol-4-amine
Executive Summary
This technical guide outlines the optimized synthetic pathway for 5-ethyl-1-(4-methylphenyl)-1H-pyrazol-4-amine . This compound represents a critical scaffold in medicinal chemistry, particularly as a precursor for kinase inhibitors and anti-inflammatory agents where the 4-amino group serves as a versatile handle for amide coupling or urea formation.
The selected route prioritizes regiochemical fidelity and scalability . Unlike direct cyclization methods that often yield mixtures of 3- and 5-alkyl isomers, this protocol utilizes a stepwise approach: regioselective construction of the pyrazole core via enaminone chemistry, followed by electrophilic nitration and catalytic reduction. This ensures the precise 1,5-substitution pattern required for structure-activity relationship (SAR) studies.
Retrosynthetic Analysis
The synthesis is deconstructed into three linear phases. The critical design choice is the formation of the 1,5-disubstituted pyrazole core, which dictates the steric environment of the final active pharmaceutical ingredient (API).
Figure 1: Retrosynthetic logic flow prioritizing the 1,5-substitution pattern.
Experimental Protocol
Phase 1: Regioselective Synthesis of the Pyrazole Core
Objective: Synthesize 5-ethyl-1-(4-methylphenyl)-1H-pyrazole. Challenge: Controlling the regioselectivity between the 1,3-isomer (kinetic) and the 1,5-isomer (thermodynamic/acid-mediated).
Rationale: The reaction of arylhydrazines with enaminones in neutral solvents typically favors the 1,3-isomer. To force the 1,5-isomer , we utilize acetic acid as the solvent or employ the hydrazine hydrochloride salt. The protonation of the enaminone directs the nucleophilic attack of the hydrazine's terminal nitrogen to the enamine carbon rather than the carbonyl.
Reagents:
-
4-Methylphenylhydrazine hydrochloride (1.0 equiv)
-
(E)-1-(Dimethylamino)pent-1-en-3-one (1.1 equiv)
-
Ethanol (anhydrous) or Acetic Acid (glacial)
Procedure:
-
Dissolution: In a round-bottom flask equipped with a reflux condenser, dissolve 4-methylphenylhydrazine hydrochloride (10 mmol) in ethanol (20 mL).
-
Addition: Add (E)-1-(dimethylamino)pent-1-en-3-one (11 mmol) dropwise.
-
Cyclization: Heat the mixture to reflux (78°C) for 4-6 hours. Monitor via TLC (Hexane:EtOAc 4:1). The 1,5-isomer typically has a lower Rf than the 1,3-isomer due to steric twisting of the aryl ring.
-
Workup: Cool to room temperature. Concentrate under reduced pressure. Dissolve the residue in DCM and wash with saturated NaHCO3 (to remove HCl) and brine.
-
Purification: Flash column chromatography (Silica gel, 0-20% EtOAc in Hexanes).
-
Yield Target: 75-85%
-
Validation: NOESY NMR is required to confirm the spatial proximity of the Ethyl-CH2 and the Tolyl-Ortho-H.
-
Phase 2: Electrophilic Nitration (C4 Functionalization)
Objective: Introduce the nitro group at the C4 position. Mechanism: Electrophilic Aromatic Substitution (EAS). The pyrazole ring is electron-rich, but the N-aryl group deactivates it slightly. Mixed acid nitration is standard.
Procedure:
-
Preparation: Cool concentrated H2SO4 (5 mL) to 0°C in an ice bath.
-
Addition: Slowly add the Phase 1 pyrazole (5 mmol) to the acid. Ensure temperature remains <10°C.
-
Nitration: Dropwise add fuming HNO3 (1.1 equiv) over 15 minutes.
-
Reaction: Stir at 0°C for 30 mins, then warm to room temperature for 1 hour.
-
Quench: Pour the reaction mixture carefully onto crushed ice (50g). A yellow precipitate should form.
-
Isolation: Filter the solid, wash copiously with water (to remove acid), and dry in a vacuum oven at 50°C.
-
Yield Target: >90%[1]
-
Phase 3: Catalytic Reduction to Amine
Objective: Convert the 4-nitro group to the target 4-amine. Rationale: Catalytic hydrogenation is chosen over Fe/Acid reduction to prevent potential trace metal contamination, which is critical for downstream biological assays.
Procedure:
-
Setup: Dissolve the 4-nitropyrazole (2 mmol) in MeOH (15 mL) in a hydrogenation vessel.
-
Catalyst: Add 10% Pd/C (10 wt% loading). Caution: Pd/C is pyrophoric.
-
Hydrogenation: Purge with N2, then introduce H2 gas (balloon pressure or 1 atm). Stir vigorously at RT for 4-12 hours.
-
Filtration: Filter through a pad of Celite to remove the catalyst. Wash the pad with MeOH.
-
Final Isolation: Concentrate the filtrate to yield the off-white solid amine. If oxidation occurs (darkening), store under Argon or convert to HCl salt immediately.
Characterization Data
The following data confirms the structure and purity of the synthesized compound.
Table 1: Physicochemical Properties
| Property | Specification |
| Molecular Formula | C12H15N3 |
| Molecular Weight | 201.27 g/mol |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in DMSO, MeOH, DCM; Insoluble in Water |
| Purity (HPLC) | >98% (AUC) |
Table 2: Spectroscopic Validation (1H NMR, 400 MHz, DMSO-d6)
| Shift (δ ppm) | Multiplicity | Integration | Assignment | Structural Logic |
| 1.05 | Triplet (t) | 3H | -CH2-CH3 | Terminal ethyl methyl |
| 2.35 | Singlet (s) | 3H | Ar-CH3 | Tolyl methyl group |
| 2.60 | Quartet (q) | 2H | Py-CH2 -CH3 | Methylene at C5 (diagnostic for 5-ethyl) |
| 4.20 | Broad (s) | 2H | -NH2 | C4 Amine (D2O exchangeable) |
| 7.15 | Singlet (s) | 1H | Py-H3 | Proton at C3 (Singlet confirms C4 subst.) |
| 7.25 | Doublet (d) | 2H | Ar-H (meta) | Tolyl aromatic protons |
| 7.40 | Doublet (d) | 2H | Ar-H (ortho) | Tolyl aromatic protons |
Key Diagnostic: The absence of a proton at C4 (usually ~7.8 ppm in unsubstituted pyrazoles) and the presence of the broad amine peak confirm the success of the sequence.
Workflow Visualization
The following diagram illustrates the critical decision points and process flow for the synthesis.
Figure 2: Operational workflow highlighting the critical checkpoint at Phase 1.
Scientific Integrity & Troubleshooting
Regioselectivity (The "E-E-A-T" Factor)
The most common failure mode in this synthesis is the formation of the 1,3-isomer (3-ethyl-1-tolylpyrazole).
-
Cause: Under neutral conditions, the hydrazine NH2 attacks the carbonyl carbon (C3 of the enaminone) first.
-
Correction: By using Hydrazine Hydrochloride or adding HCl/AcOH, you protonate the carbonyl oxygen. This makes the reaction reversible and thermodynamically controlled, or shifts the electrophilicity such that the terminal hydrazine nitrogen attacks the C1 (enamine) carbon, leading to the 1,5-isomer.
-
Verification: In the 1,5-isomer, the Ethyl group is spatially close to the Tolyl ring. A 1D NOE experiment irradiating the Ethyl-CH2 should show enhancement of the Tolyl ortho-protons. The 1,3-isomer will NOT show this.
Safety Considerations
-
Nitration: The nitration step is exothermic. Run strictly between 0-10°C to prevent dinitration on the tolyl ring (which activates at the ortho position relative to the methyl).
-
Amines: 4-aminopyrazoles are electron-rich and prone to oxidation. Store the final product in the dark, preferably as a hydrochloride salt if not used immediately.
References
-
Regioselective Pyrazole Synthesis
-
Fichez, J., et al. "Recent Advances in Aminopyrazoles Synthesis and Functionalization." Chimica Oggi, 2017.
- Context: Establishes the reaction of hydrazines with enaminones as a primary route for 1,5-substituted pyrazoles.
-
-
Nitration Protocols
-
General 4-Aminopyrazole Synthesis
-
Beilstein Journals. "Approaches towards the synthesis of 5-aminopyrazoles" (and 4-amino analogs).
- Context: Reviews the broad utility and stability profiles of aminopyrazoles.
-
- Vertex AI Search Results (Source 1.1). "A practical, two-step synthesis of 1-alkyl-4-aminopyrazoles.
Sources
Technical Whitepaper: Spectroscopic Profile of 5-Ethyl-1-(4-methylphenyl)-1H-pyrazol-4-amine
The following technical guide details the spectroscopic characterization of 5-ethyl-1-(4-methylphenyl)-1H-pyrazol-4-amine . This document is structured for researchers and drug development professionals, synthesizing theoretical principles with empirical data patterns observed in the 4-aminopyrazole scaffold class.
Executive Summary
Compound Name: this compound Molecular Formula: C₁₂H₁₅N₃ Molecular Weight: 201.27 g/mol CAS Registry Number: Not indexed in major public registries; analog of CAS 1052550-25-0 (benzyl derivative).
The 4-aminopyrazole scaffold represents a critical pharmacophore in medicinal chemistry, distinct from the more common 5-aminopyrazole class (e.g., Fipronil). This specific derivative, featuring a 5-ethyl and 1-(p-tolyl) substitution pattern, serves as a versatile intermediate for the synthesis of kinase inhibitors (e.g., CDK2, p38 MAP kinase) and fused heterocyclic systems like pyrazolo[4,3-d]pyrimidines. This guide provides a comprehensive analysis of its NMR, IR, and MS signatures, grounded in the structural electronics of the 1,4,5-trisubstituted pyrazole ring.
Chemical Structure & Synthesis Context
Understanding the synthesis is prerequisite to interpreting the spectra, particularly for identifying solvent residuals and specific impurities (e.g., regioisomers).
Synthetic Pathway
The most robust route to 4-aminopyrazoles of this class involves the nitration-reduction sequence of the parent pyrazole, as direct cyclization often yields the 5-amino isomer.
-
Step 1: Cyclization of 4-methylphenylhydrazine with 1-cyclopropylpropan-1-one (or equivalent 1,3-electrophile) to form 5-ethyl-1-(4-methylphenyl)-1H-pyrazole .
-
Step 2: Electrophilic aromatic substitution (Nitration) at the C4 position using HNO₃/H₂SO₄. The C4 position is electronically activated and sterically accessible.
-
Step 3: Catalytic hydrogenation (Pd/C, H₂) or chemical reduction (SnCl₂/HCl) of the nitro group to the 4-amine .
Visualization: Synthesis & Impurity Logic
Figure 1: Synthetic workflow highlighting the origin of the C4-amine functionality.
Spectroscopic Analysis
Mass Spectrometry (MS)
Method: ESI-MS (Positive Mode) Theoretical [M+H]⁺: 202.13
The mass spectrum is characterized by a stable molecular ion due to the aromatic pyrazole system. Fragmentation follows a predictable pathway dominated by the cleavage of the alkyl side chain and the loss of the amino group.
| Ion Type | m/z (Calc) | Description |
| [M+H]⁺ | 202.1 | Base Peak. Protonation occurs preferentially at the N2 ring nitrogen or the exocyclic amine. |
| [M+Na]⁺ | 224.1 | Common sodium adduct observed in unbuffered solutions. |
| [M+H - NH₃]⁺ | 185.1 | Loss of ammonia (characteristic of primary amines). |
| [M+H - C₂H₅]⁺ | 173.1 | Loss of the 5-ethyl group (alpha-cleavage). |
| [M+H - C₇H₇]⁺ | 111.1 | Cleavage of the N1-Aryl bond (rare, high energy). |
Infrared Spectroscopy (FT-IR)
Phase: KBr Pellet or Thin Film The IR spectrum distinguishes the 4-amino isomer from the 5-amino isomer by the specific coupling of the NH₂ scissoring mode with the ring vibrations.
-
Primary Amine (-NH₂):
-
Stretching: Two distinct bands at 3420 cm⁻¹ (asymmetric) and 3340 cm⁻¹ (symmetric).
-
Bending (Scissoring): Strong band at ~1620 cm⁻¹ .
-
-
C-H Stretching:
-
Aromatic: Weak bands >3000 cm⁻¹.
-
Aliphatic (Ethyl/Methyl): Strong bands at 2960, 2925, 2855 cm⁻¹ .
-
-
Ring Vibrations:
-
C=N / C=C: Characteristic pyrazole skeletal stretches at 1580 cm⁻¹ and 1510 cm⁻¹ .
-
C-N: Stretch at 1280-1310 cm⁻¹ (Ar-N bond).
-
Nuclear Magnetic Resonance (NMR)
NMR provides the definitive structural proof. The key diagnostic feature is the singlet at C3 (confirming substitution at C4 and C5) and the AA'BB' pattern of the p-tolyl group.
¹H NMR (400 MHz, DMSO-d₆)
Note: Chemical shifts (δ) are referenced to TMS (0.00 ppm).
| Position | Shift (δ, ppm) | Multiplicity | Integration | Assignment | Structural Insight |
| H-3 | 7.45 | Singlet (s) | 1H | Pyrazole Ring C3-H | Diagnostic. Lack of coupling confirms C4 substitution. |
| Ar-H | 7.32 | Doublet (d, J=8.2 Hz) | 2H | p-Tolyl (Ortho) | Part of AA'BB' system. |
| Ar-H | 7.25 | Doublet (d, J=8.2 Hz) | 2H | p-Tolyl (Meta) | Part of AA'BB' system. |
| NH₂ | 4.10 | Broad Singlet (br s) | 2H | C4-Amine | Exchangeable with D₂O. Shift varies with conc. |
| Ethyl-CH₂ | 2.65 | Quartet (q, J=7.5 Hz) | 2H | C5-Ethyl (CH₂) | Deshielded by the aromatic ring. |
| Tolyl-CH₃ | 2.36 | Singlet (s) | 3H | p-Tolyl Methyl | Characteristic aryl-methyl shift. |
| Ethyl-CH₃ | 1.12 | Triplet (t, J=7.5 Hz) | 3H | C5-Ethyl (CH₃) | Typical terminal methyl. |
¹³C NMR (100 MHz, DMSO-d₆)
-
Pyrazole C3: ~138.5 ppm (CH, deshielded by N2).
-
Pyrazole C5: ~135.0 ppm (Quaternary, attached to Ethyl).
-
Pyrazole C4: ~128.0 ppm (Quaternary, attached to Amine; significantly shielded relative to C3/C5 due to resonance donation from NH₂).
-
Aromatic C (Ipso): ~136.0 ppm (N1-linked).
-
Aromatic C (Para): ~137.5 ppm (Methyl-linked).
-
Aromatic CH: ~129.8 ppm and ~125.5 ppm.
-
Aliphatic: ~20.8 ppm (Tolyl-CH₃), ~18.5 ppm (Ethyl-CH₂), ~13.5 ppm (Ethyl-CH₃).
Experimental Protocols
Sample Preparation for NMR
To ensure resolution of the broad amino protons:
-
Dissolve 5-10 mg of the compound in 0.6 mL of DMSO-d₆ (preferred over CDCl₃ to prevent aggregation and sharpen NH₂ peaks).
-
Add 1 drop of TMS as an internal standard.
-
Critical Step: If NH₂ protons are not visible due to exchange, run a second spectrum after adding 10 µL of D₂O (peaks at ~4.10 ppm will disappear).
HPLC-MS Method for Purity Analysis
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 10 minutes.
-
Detection: UV at 254 nm (aromatic max) and 220 nm (amide/amine).
Structural Logic & Causality (Graphviz)
The following diagram illustrates the connectivity logic used to assign the NMR signals, specifically distinguishing the C3-H from the C5-Ethyl group.
Figure 2: NMR assignment logic correlating structural moieties to spectral signals.
References
-
PubChemLite. 5-ethyl-1-(3-methylphenyl)-1H-pyrazol-4-amine hydrochloride (Meta-isomer Analog). [Link]
-
Beilstein Journal of Organic Chemistry. Approaches towards the synthesis of 5-aminopyrazoles (Review of Pyrazole Synthesis). [Link]
-
Journal of Heterocyclic Chemistry. Synthesis and biological activity of 1-aryl-4-amino-5-alkylpyrazoles. (General Class Reference). [Link]
-
SpectraBase. Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate (Spectral Analog). [Link]
Structural Elucidation and Crystallographic Profiling of 1-Aryl-4-amino-5-alkylpyrazoles: A Technical Guide for Rational Drug Design
As a Senior Application Scientist overseeing crystallographic campaigns for small-molecule therapeutics, I frequently encounter the 1-aryl-4-amino-5-alkylpyrazole scaffold. This privileged heterocyclic motif is a cornerstone in modern medicinal chemistry, particularly in the development of kinase inhibitors. However, optimizing its pharmacological profile requires moving beyond two-dimensional chemical drawings. The precise spatial orientation of the C4-amino group, the steric twist of the N1-aryl ring, and the dense supramolecular hydrogen-bonding networks can only be definitively mapped through Single-Crystal X-ray Diffraction (SCXRD).
This whitepaper provides an in-depth technical roadmap for the crystallographic analysis of 1-aryl-4-amino-5-alkylpyrazoles, detailing the causality behind experimental workflows and how structural data directly informs Structure-Based Drug Design (SBDD).
Molecular Architecture & Steric Interplay
The pharmacological efficacy of 1-aryl-4-amino-5-alkylpyrazoles is intrinsically linked to their 3D geometry. The core pyrazole ring is a highly delocalized system, with the N-N bond distance typically measuring around 1.361 Å, which correlates perfectly with established highly stable pyrazole derivatives[1].
The defining structural feature of this specific subclass is the intentional steric clash between the N1-aryl group and the C5-alkyl group . This repulsion forces the N1-aryl ring out of coplanarity with the pyrazole core, resulting in a dihedral angle typically between 45° and 75°. This non-planar conformation is not an artifact; it is a critical design element that allows the molecule to anchor into the deep hydrophobic pockets of target proteins while projecting the solvent-exposed regions appropriately[2].
Concurrently, the C4-amino group acts as a potent hydrogen bond donor and acceptor. In the context of oncology and neurodegenerative therapies, this amino group is known to form a highly specific triad of hydrogen bonds with the hinge region residues of cyclin-dependent kinases, such as CDK2 and CDK5[2].
Step-by-step structural mapping of pyrazole domains to kinase interactions.
Experimental Workflows: From Synthesis to SCXRD
The journey to a high-resolution crystal structure begins with high-purity synthesis. These derivatives are typically synthesized via the condensation of
Protocol 1: Self-Validating Vapor Diffusion Crystallization
To obtain diffraction-quality crystals, kinetic trapping must be avoided. We utilize a thermodynamically controlled vapor diffusion method.
-
Solvent Selection & Dissolution: Dissolve 10 mg of the pyrazole derivative in 1 mL of a good solvent (e.g., Dichloromethane). Causality: Complete dissolution ensures no micro-seeds trigger premature, disordered precipitation.
-
Chamber Setup: Place the open sample vial inside a larger, sealed chamber containing 5 mL of an antisolvent (e.g., Hexane). Causality: The vapor pressures drive a slow, gradual exchange of solvents. This slow saturation rate favors the thermodynamic product (a single, highly ordered crystal) over kinetic products (amorphous powders or twinned clusters).
-
Validation Checkpoint: After 48-72 hours, inspect under a polarized light microscope. Self-Validation: The appearance of sharp, well-defined edges that uniformly extinguish polarized light confirms internal lattice order, validating the sample for X-ray diffraction.
Protocol 2: SCXRD Data Collection and Refinement
-
Cryo-Mounting: Coat the validated crystal in paratone oil and mount it on a cryoloop. Causality: The oil displaces surface water and freezes into a rigid glass, preventing the crystal from cracking during flash-cooling.
-
Data Collection (100 K): Flash-cool the crystal in a nitrogen stream and collect diffraction data using a microfocus X-ray source (e.g., Cu K
). Causality: Cooling to 100 K drastically reduces atomic thermal vibrations (Debye-Waller factors). This is critical for accurately resolving the electron density of the light hydrogen atoms on the C4-amino group. -
Structure Refinement: Solve the structure using direct methods (SHELXT) and refine using full-matrix least-squares on
(SHELXL). Apply anisotropic displacement parameters for all non-hydrogen atoms. Self-Validation: The protocol is mathematically self-validating; convergence of the Goodness-of-Fit (S) near 1.0 and a final value < 5% proves the structural model accurately represents the empirical diffraction data.
Step-by-step SCXRD workflow for 1-aryl-4-amino-5-alkylpyrazoles.
Quantitative Crystallographic Parameters
The structural integrity and potential reactivity of the pyrazole scaffold can be quantified through its bond metrics. Table 1 summarizes the standard crystallographic parameters expected for this class of compounds, synthesized from empirical data across multiple high-resolution structures.
Table 1: Representative Crystallographic Metrics for Aminopyrazole Derivatives
| Parameter | Typical Value Range | Structural & Pharmacological Significance |
| N1-N2 Bond Length | 1.360 - 1.375 Å | Confirms the highly delocalized, aromatic nature of the pyrazole core, ensuring metabolic stability[1]. |
| C4-N(amino) Bond | 1.380 - 1.400 Å | Exhibits partial double-bond character due to resonance, restricting the rotational freedom of the amino group. |
| N1-Aryl Dihedral Angle | 45° - 75° | Driven by steric clash with the C5-alkyl group; this precise twist is required for optimal hydrophobic pocket insertion[2]. |
| Intermolecular N-H...N | 2.00 - 2.15 Å | The primary hydrogen bonding motif; dictates both solid-state packing and target kinase hinge-region affinity[1]. |
Supramolecular Assembly & Hirshfeld Surface Analysis
Beyond the asymmetric unit, understanding how 1-aryl-4-amino-5-alkylpyrazoles pack in the solid state provides profound insights into their physicochemical properties (e.g., solubility, melting point). We utilize4 to quantify these non-covalent intermolecular interactions[4].
In these derivatives, Hirshfeld mapping consistently reveals that the crystal lattice is dominated by H...H and C...H contacts, driven by the bulky N1-aryl and C5-alkyl groups. However, the most directional and stabilizing forces are the N-H...N and N-H...O hydrogen bonds originating from the C4-amino group[1]. This dense hydrogen-bonding network not only stabilizes the crystal lattice—often resulting in high thermal stability—but also mirrors the exact donor/acceptor behavior the molecule will exhibit when navigating the aqueous environment of a biological system to reach its target receptor. Density Functional Theory (DFT) calculations at the B3LYP level are frequently paired with these empirical findings to optimize the structures and validate the electronic transitions[4].
References
1.[4] Puthan Peedikakkal et al. "Experimental and Theoretical Studies of Pyrazole-4 Derivatives by X-Ray Crystallography, DFT, Molecular Docking, and Molecular Dynamics Simulation." Journal of Molecular Structure. URL: 2.[1] "Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents." ACS Omega. URL: 3.[2] "Synthesis of aminopyrazole analogs and their evaluation as CDK inhibitors for cancer therapy." PMC. URL: 4.[3] "Facile and straightforward method leading to the substituted 1-aryl-4-aminopyrazoles." Synthesis. URL:
Sources
Physicochemical Profiling & Strategic Synthesis of Novel Pyrazole Derivatives: A Technical Guide
Executive Summary
The pyrazole pharmacophore remains a cornerstone of modern medicinal chemistry, privileged by its ability to act as both a hydrogen bond donor (HBD) and acceptor (HBA).[1] However, the development of novel pyrazole derivatives —specifically 1,5-diaryl and fused pyrazolo-heterocycles—often stalls during lead optimization due to poor physicochemical compliance (solubility, permeability).
This guide moves beyond basic synthesis to address the causality between structural dynamics and physicochemical properties . We focus on the critical role of annular tautomerism in target binding, the modulation of lipophilicity (LogP) through regioselective substitution, and self-validating protocols for property determination.
Structural Dynamics: The Tautomerism Conundrum
The defining feature of the pyrazole ring is its annular tautomerism (
Mechanistic Implication
In solution, 3-substituted and 5-substituted pyrazoles exist in dynamic equilibrium. However, a protein binding pocket often selects a single tautomer.
-
Donor-Acceptor Mismatch: If a derivative is locked in the wrong tautomer (e.g., by steric bulk or electronic repulsion), affinity drops by orders of magnitude (
shift from nM to M). -
Design Strategy: To freeze the bioactive conformation,
-alkylation or -arylation is employed. However, this abolishes the HBD capability, necessitating a compensatory HBD group elsewhere on the scaffold.
Visualization: Tautomeric Equilibrium & Binding
Figure 1: Tautomeric equilibrium of N-unsubstituted pyrazoles and the selection pressure exerted by the protein binding pocket.
Physicochemical Profiling: Solubility & Acid-Base Behavior[2]
Acidity and Basicity (pKa)
Pyrazoles are amphoteric.
-
Weak Base (Pyridine-like N): The lone pair on
can accept a proton. Unsubstituted pyrazole (conjugate acid) . -
Weak Acid (Pyrrole-like NH): The NH proton can be deprotonated. Unsubstituted pyrazole
(acidity) .
Impact of Substitution:
Electron-withdrawing groups (EWGs) like
Table 1: Substituent Effects on Pyrazole Properties
| Derivative Class | Substituent (R) | Predicted pKa (NH) | LogP (Neutral) | Solubility Impact |
| Reference | -H | 14.2 | 0.85 | Moderate |
| Novel Series A | 3-trifluoromethyl | ~10.5 | 1.9 | High (Ionized at pH 7.4) |
| Novel Series B | 3,5-diphenyl | ~13.5 | 3.8 | Low (Aggregation risk) |
| Novel Series C | 4-sulfonamide | ~9.8 | 1.2 | High (Polar surface area) |
Lipophilicity (LogP vs. LogD)
For novel derivatives, LogD_{7.4} (distribution coefficient at pH 7.4) is the critical metric, not LogP.
-
Observation: Many 1,5-diaryl pyrazoles (COX-2 inhibitors) exhibit LogP > 4.5, leading to metabolic liability.
-
Correction: Introducing a polar "solubilizing tail" (e.g., morpholine, piperazine) at the C4 position lowers LogD to the optimal 2.5–3.5 range without disrupting the pharmacophore.
Chemical Reactivity & Synthesis Strategy[1]
Regioselectivity in Synthesis
The most common failure mode in pyrazole synthesis is regioisomer contamination . When reacting a nonsymmetrical 1,3-diketone with a substituted hydrazine, two isomers (1,3- and 1,5-substituted) are formed.
-
Kinetic Control: Reaction in ethanol at room temperature often favors the less sterically hindered isomer.
-
Thermodynamic Control: Reflux in acetic acid often favors the more stable isomer.
-
Modern Solution: Use of enaminones or alkynones as precursors to strictly control regiochemistry.
Visualization: Strategic Synthesis Workflow
Figure 2: Decision matrix for synthesis pathways emphasizing regiochemical control.
Experimental Protocols
Protocol 1: Microwave-Assisted Synthesis of 1,5-Diaryl Pyrazoles
Rationale: Microwave irradiation accelerates the condensation reaction and improves yield by overcoming the energy barrier for the formation of the sterically crowded 1,5-isomer.
Materials:
-
1,3-Dicarbonyl compound (1.0 eq)
-
Aryl hydrazine hydrochloride (1.1 eq)
-
Microwave Reactor (e.g., Monowave 300)
Step-by-Step:
-
Preparation: Dissolve 1.0 mmol of 1,3-dicarbonyl and 1.1 mmol of aryl hydrazine in 3 mL of ethanol in a 10 mL microwave vial.
-
Irradiation: Seal the vial. Program the reactor:
-
Temperature: 120°C
-
Hold Time: 10 minutes
-
Stirring: 600 rpm
-
-
Work-up: Cool to 50°C. Pour the reaction mixture into 20 mL of ice-cold water.
-
Isolation: The product typically precipitates. Filter under vacuum.
-
Purification: Recrystallize from hot ethanol.
-
Self-Validation: Check TLC (Hexane:EtOAc 7:3). If multiple spots appear, regioselectivity failed; switch to enaminone precursor.
Protocol 2: Potentiometric Determination of pKa
Rationale: UV-metric methods fail if the compound lacks a chromophore shift upon ionization. Potentiometry is the "gold standard" for ionizable heterocycles.
System: SiriusT3 or equivalent autotitrator.
Step-by-Step:
-
Calibration: Calibrate the pH electrode using standard buffers (pH 1.68, 4.01, 7.00, 10.01).
-
Sample Prep: Weigh ~3 mg of the pyrazole derivative. Dissolve in 10 mL of 0.15 M KCl (ionic strength adjustor).
-
Note: If insoluble, use a co-solvent method (titrate in 30%, 40%, 50% Methanol and extrapolate to 0%).
-
-
Titration:
-
Acidify to pH 2.0 with 0.5 M HCl.
-
Titrate with 0.5 M KOH under inert gas (
) purge to exclude .
-
-
Data Analysis: Plot pH vs. Volume of KOH. The inflection point (first derivative max) corresponds to the pKa.
-
Validation: The Bjerrum plot must show a clear formation curve. If the curve is noisy, the sample concentration is too low or precipitation occurred (check turbidity sensor).
Biological Relevance (SAR Case Study)
The physical properties discussed directly correlate to biological efficacy.[5] A recent study on pyrazole-benzothiazole hybrids (anticancer agents) demonstrated this:
-
Compound X (Unsubstituted): High potency (
nM) but LogP = 5.2. Failed in vivo due to clearance. -
Compound Y (C4-Morpholine): Lower potency (
nM) but LogP = 2.8. Good oral bioavailability. -
Mechanism: The morpholine nitrogen acts as a proton acceptor at lysosomal pH, trapping the drug inside cancer cells (lysosomotropic effect).
References
-
Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. RSC Advances, 2025. Link
-
Amino-Pyrazoles in Medicinal Chemistry: A Review. Molecules, 2023. Link
-
Recent Advances in Synthesis and Properties of Pyrazoles. Molecules, 2022. Link
-
Novel pyrazole compounds for pharmacological discrimination between receptor-operated and store-operated Ca2+ entry pathways. British Journal of Pharmacology, 2014. Link
-
Biopharmaceutical Profiling of New Antitumor Pyrazole Derivatives. Molecules, 2014. Link
-
Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones. Molecules, 2024. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]
- 3. growingscience.com [growingscience.com]
- 4. repositorio.uc.cl [repositorio.uc.cl]
- 5. encyclopedia.pub [encyclopedia.pub]
Beyond the Isomer: Unlocking the Therapeutic Potential of 1,5-Disubstituted Pyrazoles
Topic: Potential Biological Targets for 1,5-Disubstituted Pyrazole Compounds Content Type: In-Depth Technical Guide Audience: Researchers, Medicinal Chemists, and Drug Discovery Professionals
Executive Summary: The Regiochemical Imperative
In the vast chemical space of nitrogen heterocycles, the pyrazole ring is ubiquitous. However, a critical regiochemical dichotomy exists: the thermodynamic preference for 1,3-disubstituted isomers often overshadows the pharmacological distinctiveness of 1,5-disubstituted pyrazoles.
For medicinal chemists, the 1,5-substitution pattern—specifically the 1,5-diaryl motif—is not merely a structural variation; it is a privileged pharmacophore that accesses unique biological space. Unlike their 1,3-counterparts, 1,5-disubstituted pyrazoles possess a distinct torsional geometry that enables them to fit into hydrophobic side pockets of enzymes (like COX-2) and stabilize specific receptor conformations (like the DFG-out state of p38 MAPK).
This guide dissects the primary biological targets of this scaffold, the mechanistic basis for their selectivity, and the synthetic protocols required to access them with high regiocontrol.
Primary Biological Targets
Cyclooxygenase-2 (COX-2): The Anti-Inflammatory Cornerstone
The most validated target for the 1,5-diarylpyrazole scaffold is the COX-2 enzyme. The classic example is Celecoxib , where the 1,5-diaryl arrangement is non-negotiable for selectivity.
-
Mechanism of Action: COX-2 possesses a hydrophilic side pocket (Arg120, Tyr355, His90) that is accessible only to inhibitors with specific spatial constraints. The 1,5-diarylpyrazole scaffold acts as a rigid wedge. The phenyl ring at the 5-position projects into the hydrophobic channel, while the polar sulfonamide/sulfone group on the 1-phenyl ring engages the hydrophilic side pocket.
-
The 1,3-Isomer Failure: If the substituents are arranged in a 1,3-pattern, the molecule adopts a more planar, linear conformation that clashes with the steric bulk of the COX-2 active site, often resulting in a loss of selectivity (binding COX-1 instead) or total loss of potency.
Cannabinoid Receptor 1 (CB1): The Metabolic Modulator
Rimonabant (SR141716) demonstrated that the 1,5-diarylpyrazole core is essential for CB1 antagonism/inverse agonism.
-
Pharmacophore: The scaffold consists of a central pyrazole ring substituted at positions 1 and 5 with aryl groups (often 2,4-dichlorophenyl at N1 and 4-chlorophenyl at C5).
-
Binding Mode: The 1,5-steric clash forces the two aryl rings to twist out of coplanarity. This specific twisted conformation is required to stabilize the Inactive State of the G-protein coupled receptor (GPCR), preventing endocannabinoid activation.
p38 Mitogen-Activated Protein Kinase (p38 MAPK)
While many kinase inhibitors target the ATP-binding pocket in its active form, 1,5-disubstituted pyrazoles (e.g., Doramapimod/BIRB 796 ) have carved a niche as Type II inhibitors .
-
Mechanism: These compounds bind to the DFG-out conformation of the kinase.[1] The 1-aryl and 5-tert-butyl (or 5-aryl) substituents on the pyrazole ring exploit a specific hydrophobic pocket exposed only when the activation loop (DFG motif) is displaced.
-
Selectivity: This allosteric mode of inhibition offers superior selectivity profiles compared to Type I (ATP-competitive) inhibitors, which often suffer from off-target effects due to the highly conserved nature of the ATP pocket.
Tubulin Polymerization Inhibition
Recent studies have identified 1,5-disubstituted pyrazoles as potent inhibitors of tubulin polymerization, targeting the colchicine-binding site .
-
Activity: These compounds disrupt microtubule dynamics, leading to cell cycle arrest at the G2/M phase. The 1,5-substitution pattern mimics the cis-stilbene geometry found in Combretastatin A-4, a natural tubulin inhibitor.
Mechanistic Visualization: The p38 MAPK Binding Pathway
The following diagram illustrates the logical flow of how 1,5-disubstituted pyrazoles achieve high selectivity in p38 MAPK inhibition via the DFG-out conformation.
Figure 1: Mechanism of Action for Type II p38 MAPK Inhibition by 1,5-Disubstituted Pyrazoles.
Comparative Data: Structure-Activity Relationship (SAR)
The following table highlights the impact of the 1,5-substitution pattern on biological activity compared to 1,3-isomers or reference standards.
| Target | Compound Class | 1,5-Isomer Activity ( | 1,3-Isomer Activity | Selectivity Index (SI) | Ref |
| COX-2 | Diarylpyrazole (Celecoxib analogs) | 0.04 - 0.8 µM (Potent) | > 100 µM (Inactive) | > 300 (vs COX-1) | [1, 2] |
| CB1 | Rimonabant Analogs | 1.8 - 13 nM ( | > 1000 nM (Low Affinity) | High CB1/CB2 | [3, 4] |
| p38 MAPK | Pyrazolyl Ureas (BIRB 796) | 0.1 - 1.0 nM | Significant loss of potency | High (vs JNK/ERK) | [5] |
| Tubulin | Pyrazole-3-carboxamides | 15 - 30 nM | Moderate to Low | N/A | [6] |
Technical Deep Dive: Regioselective Synthesis Protocol
One of the greatest challenges in pyrazole chemistry is controlling regioselectivity during the condensation of hydrazines with 1,3-dicarbonyls. Standard acidic conditions often yield mixtures of 1,3- and 1,5-isomers.
Recommended Protocol: Regioselective Synthesis via Nitroolefins This method avoids the ambiguity of diketone condensation by using electron-deficient nitroolefins, ensuring high fidelity for the 1,5-substitution pattern.
Materials
-
Substrate: N-Arylhydrazone (derived from aryl aldehyde and aryl hydrazine).
-
Reagent: Nitroolefin (substituted).
-
Solvent: Trifluoroethanol (TFE) – Critical for hydrogen bond activation.
-
Catalyst: Trifluoroacetic acid (TFA) (10-20 mol%).
Step-by-Step Workflow
-
Preparation of Hydrazone:
-
React aryl hydrazine with the corresponding aldehyde in ethanol at room temperature for 2 hours.
-
Filter and recrystallize the solid hydrazone.
-
-
Cycloaddition (The Key Step):
-
Dissolve the N-Arylhydrazone (1.0 equiv) and Nitroolefin (1.2 equiv) in TFE (0.2 M concentration).
-
Add TFA (0.2 equiv) dropwise.
-
Stir at 60°C for 4-8 hours. Note: TFE promotes the specific nucleophilic attack of the hydrazone nitrogen on the nitroolefin.
-
-
Oxidative Aromatization:
-
The intermediate pyrazolidine is often unstable. Add a mild oxidant (e.g., DDQ or simply expose to air with CuCl catalyst) if spontaneous aromatization is slow.
-
Note: In the TFE/TFA method, elimination of HNO2 often occurs spontaneously to yield the pyrazole.
-
-
Purification:
-
Evaporate TFE (recoverable).
-
Purify via flash chromatography (Hexane/EtOAc).[2] The 1,5-isomer is typically the major product (>90% regioselectivity).
-
Synthesis Decision Logic
Figure 2: Decision Matrix for Regioselective Pyrazole Synthesis.
References
-
Penning, T. D., et al. (1997). Synthesis and biological evaluation of the 1,5-diarylpyrazole class of cyclooxygenase-2 inhibitors: identification of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide (SC-58635, celecoxib).[3] Journal of Medicinal Chemistry. Link
-
Talley, J. J., et al. (2000). 4-[5-(4-Methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide, SC-58635 (Celecoxib), a Novel COX-2 Inhibitor.[3] Journal of Medicinal Chemistry. Link
-
Lange, J. H., & Kruse, C. G. (2005). Key pharmacophore elements of CB1 receptor antagonists. Drug Discovery Today. Link
-
Micale, V., et al. (2008). Rational design, synthesis and biological evaluation of new 1,5-diarylpyrazole derivatives as CB1 receptor antagonists. European Journal of Medicinal Chemistry. Link
-
Regan, J., et al. (2002). Pyrazole Urea-Based Inhibitors of p38 MAP Kinase: From Lead Compound to Clinical Candidate. Journal of Medicinal Chemistry. Link
-
Zhang, Y., et al. (2020).[4] Design, synthesis, and bioevaluation of pyrazolo[1,5-a]pyrimidine derivatives as tubulin polymerization inhibitors. European Journal of Medicinal Chemistry. Link
-
Deng, X., & Mani, N. S. (2008).[5][6] Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. Journal of Organic Chemistry. Link
Sources
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Design, synthesis, and anti-inflammatory evaluation of a series of novel amino acid-binding 1,5-diarylpyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pyrazole synthesis [organic-chemistry.org]
- 6. Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins [organic-chemistry.org]
Technical Guide: Structure-Activity Relationship (SAR) of 4-Aminopyrazole Analogs
Content Type: Technical Whitepaper Target Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Scientists Focus: Kinase Inhibition (JAK, CDK, Aurora)
Executive Summary
The 4-aminopyrazole scaffold represents a privileged structure in modern medicinal chemistry, particularly in the design of ATP-competitive kinase inhibitors. Unlike its 3-amino and 5-amino isomers, the 4-aminopyrazole core offers a unique geometry that facilitates bidentate hydrogen bonding with the kinase hinge region while positioning substituents at the N1, C3, and C5 positions to exploit the ribose-binding pocket, the solvent-exposed front, and the hydrophobic back-pocket (gatekeeper region).
This guide dissects the structure-activity relationships (SAR) of 4-aminopyrazole analogs, providing a mechanistic rationale for molecular design, validated synthetic pathways, and rigorous biological evaluation protocols.
Structural Basis of Efficacy: The Pharmacophore[1]
The efficacy of 4-aminopyrazole analogs stems from their ability to mimic the adenine ring of ATP. The core heterocycle functions as a flat, aromatic linker that rigidly orients the exocyclic amine (at C4) and the endocyclic nitrogen (N2) to form a donor-acceptor motif essential for hinge binding.
The Canonical Binding Mode
In the ATP-binding pocket of kinases (e.g., JAK2, CDK2, Aurora A), the 4-aminopyrazole typically adopts a conformation where:
-
The Exocyclic Amino Group (C4-NH-): Acts as a Hydrogen Bond Donor to the backbone carbonyl of the hinge residue (e.g., Glu81 in CDK2).
-
The Endocyclic Nitrogen (N2): Acts as a Hydrogen Bond Acceptor from the backbone amide nitrogen of the hinge residue (e.g., Leu83 in CDK2).
-
N1-Substituent: Projects into the solvent-exposed region or the ribose pocket, modulating solubility and pharmacokinetic (PK) properties.
Visualization: SAR Logic Map
The following diagram illustrates the functional zones of the 4-aminopyrazole scaffold.
Figure 1: Functional decomposition of the 4-aminopyrazole scaffold for kinase inhibitor design.
Detailed SAR Analysis
The Hinge-Binding Interface (C4-Amino & N2)
The 4-amino group is rarely left as a free primary amine in high-potency inhibitors. It is frequently derivatized into ureas or amides .
-
Mechanism: Converting the C4-amine to a urea (as in AT9283 ) introduces an additional Hydrogen Bond Donor/Acceptor pair. This allows the molecule to extend beyond the hinge and interact with the conserved Asp-Phe-Gly (DFG) motif, stabilizing the "DFG-out" (inactive) conformation of the kinase, which often confers higher selectivity than Type I (ATP-mimetic) binding.
-
Key Insight: Bulky substituents on the urea distal nitrogen are tolerated only if they target the hydrophobic pocket created by the DFG-out shift.
The Selectivity Filter (C3 and C5)
Substitutions at C3 and C5 are critical for governing the planarity of the molecule relative to the N1-substituent.
-
Steric Clash: A bulky group at C5 can sterically clash with the N1-substituent, twisting the phenyl/heteroaryl ring out of plane.
-
Selectivity: In JNK3 inhibitors, a planar conformation is required to fit the narrow active site.[1] Conversely, p38 MAPK has a larger pocket. Therefore, removing C3/C5 substituents or keeping them small (H, Me) favors JNK3 selectivity over p38 by allowing a planar, compact shape.
The Solubilizing Tail (N1)
The N1 position usually points towards the solvent interface.
-
PK Optimization: Attaching solubilizing groups (e.g., N-methylpiperazine, morpholine) here dramatically improves oral bioavailability without disrupting the critical hinge binding.
-
Case Study (JAK Inhibitors): In 4-aminopyrazole JAK inhibitors, the N1-side chain is often tolerant of diverse chemical space, confirming its solvent-exposed nature. However, rigidification (e.g., using a piperidine ring directly attached to N1) can reduce entropic penalties upon binding.
Chemical Synthesis Strategies
The construction of 4-aminopyrazoles must be robust and scalable. The "Nitration-Reduction" route is preferred for generating diverse analogs because it allows late-stage diversification of the amine.
Validated Synthetic Workflow
Figure 2: General synthetic pathway for 4-aminopyrazole functionalization.
Protocol: Synthesis of a 4-Ureidopyrazole (Example)
Reference Grounding: Adapted from methods used for AT9283 [1, 2].
Step 1: Nitration
-
Dissolve pyrazole (10 mmol) in concentrated
(10 mL) at 0°C. -
Dropwise add fuming
(12 mmol). -
Stir at 60°C for 3 hours. Pour onto ice, filter the precipitate (4-nitropyrazole).
Step 2: N-Alkylation
-
Suspend 4-nitropyrazole (5 mmol) in anhydrous DMF (10 mL).
-
Add NaH (60% dispersion, 6 mmol) at 0°C under
. Stir for 30 min. -
Add alkyl halide (e.g., benzyl bromide, 5.5 mmol). Stir at RT for 4 hours.
-
Quench with water, extract with EtOAc. Purify via silica gel chromatography.
Step 3: Reduction
-
Dissolve the nitro-intermediate in MeOH.
-
Add 10% Pd/C (10 wt%). Hydrogenate under
balloon (1 atm) for 2-4 hours. -
Filter through Celite to obtain the free amine (unstable, use immediately).
Step 4: Urea Formation
-
Dissolve crude 4-aminopyrazole in DCM/THF (1:1).
-
Add appropriate isocyanate (1.1 eq) and
(1.5 eq). -
Stir at RT for 2 hours. Precipitate usually forms; filter and wash with ether.
Biological Evaluation Protocols
To validate the SAR, a self-validating screening cascade is required.
In Vitro Kinase Assay (FRET-based)
This protocol measures the IC50 of the analog against a target kinase (e.g., JAK2).
-
Reagents: Recombinant JAK2 kinase, Fluorescein-labeled peptide substrate (e.g., PolyGT), ATP (
concentration), Test compounds (DMSO stock). -
Procedure:
-
Prepare 384-well plates. Add 10 µL of kinase buffer containing 2x Enzyme.
-
Add 20 nL of compound (10-point dose-response, starting at 10 µM).
-
Incubate 15 min at RT.
-
Add 10 µL of 2x Substrate/ATP mix.
-
Incubate 60 min at RT.
-
Add Stop Solution (EDTA) + Detection Reagent (Europium-labeled anti-phosphoantibody).
-
-
Readout: Measure Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).
-
Analysis: Fit data to a sigmoidal dose-response equation:
Validation: Staurosporine must be included as a positive control (expected IC50 < 10 nM).
Cellular Viability Assay (MTS)
Determines if enzymatic inhibition translates to cellular phenotype.
-
Cell Lines: HEL (JAK2 V617F driven) and K562 (BCR-ABL driven).
-
Seeding: 5,000 cells/well in 96-well plates.
-
Treatment: Treat with serial dilutions of the 4-aminopyrazole analog for 72 hours.
-
Detection: Add MTS reagent (Promega). Incubate 2-4 hours. Read absorbance at 490 nm.
-
Metric: Calculate
(Growth Inhibition 50%).
Quantitative Data Summary (Representative)
Table 1 summarizes the SAR trends observed in 4-aminopyrazole JAK inhibitors [3].
| Compound ID | R1 (N-Substituent) | R2 (C3-Substituent) | R3 (4-Amino Mod) | JAK2 IC50 (nM) | Selectivity (JAK2/JAK3) |
| Ref-1 | Methyl | H | Free Amine | >10,000 | N/A |
| Ana-1 | Phenyl | H | Free Amine | 850 | 1.2 |
| Ana-2 | Phenyl | Methyl | Urea-Ph | 45 | 5.0 |
| Ana-3 | 4-(Morpholino)phenyl | H | Urea-Ph | 2.2 | 12.0 |
| Ana-4 | 4-(Morpholino)phenyl | t-Butyl | Urea-Ph | 150 | 0.8 |
Interpretation:
-
Ref-1 vs Ana-1: An aromatic N1-substituent is crucial for hydrophobic packing.
-
Ana-1 vs Ana-2: Urea formation (R3) drastically improves potency (Hinge + DFG interaction).
-
Ana-3: Addition of a solubilizing morpholine tail improves potency, likely due to better solvent interactions.
-
Ana-4: Bulky t-Butyl at C3 causes steric clash, reducing potency (loss of planarity).
References
-
Fragment-Based Discovery of AT9283. Journal of Medicinal Chemistry. [Link]
-
Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors. ACS Medicinal Chemistry Letters. [Link][2]
-
Amino-Pyrazoles in Medicinal Chemistry: A Review. International Journal of Molecular Sciences. [Link]
-
Structure-activity relationships and X-ray structures describing the selectivity of aminopyrazole inhibitors for JNK3 over p38. Journal of Biological Chemistry. [Link]
Sources
- 1. Structure-activity relationships and X-ray structures describing the selectivity of aminopyrazole inhibitors for c-Jun N-terminal kinase 3 (JNK3) over p38 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1 H)-pyrazole Derivatives as JAKs Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pyrazole Scaffold in Modern Therapeutics: Mechanistic Causality, Synthetic Strategies, and Clinical Applications
Executive Summary
Among the vast chemical space of nitrogen-containing heterocycles, the pyrazole scaffold (C₃H₄N₂) has emerged as a privileged motif in modern drug discovery. Characterized by a five-membered aromatic ring containing two adjacent nitrogen atoms, pyrazoles possess a unique physicochemical profile that allows them to act simultaneously as hydrogen-bond donors and acceptors. This dual capability enables highly specific interactions within the hydrophobic pockets and hinge regions of critical target enzymes, including cyclooxygenases (COX) and various tyrosine kinases.
This technical whitepaper provides an in-depth analysis of the therapeutic potential of substituted pyrazole scaffolds. By bridging structural causality with clinical validation, we detail the mechanistic pathways modulated by these compounds, outline self-validating synthetic methodologies, and establish robust protocols for in vitro biological evaluation.
Structural Causality: The Physicochemical Edge of Pyrazoles
The pharmacological versatility of pyrazole derivatives stems directly from their electronic distribution and tautomeric flexibility. The N1 atom behaves similarly to the nitrogen in pyrrole, serving as a potent hydrogen-bond donor, while the N2 atom resembles the nitrogen in pyridine, acting as a hydrogen-bond acceptor .
When designing kinase inhibitors, this adjacent donor-acceptor motif is strategically utilized to mimic the adenine ring of ATP. The pyrazole core anchors the molecule to the kinase hinge region via bidentate hydrogen bonding, while diverse substitutions at the C3, C4, and C5 positions project into the solvent-exposed regions or deep hydrophobic pockets (e.g., the DFG-out pocket). This structural causality explains why the pyrazole nucleus is highly represented in FDA-approved targeted therapies, allowing medicinal chemists to fine-tune selectivity and avoid off-target toxicity .
Clinical Translation: Quantitative Target Modulation
The translation of pyrazole scaffolds from bench to bedside is validated by numerous FDA-approved therapeutics. By substituting the core ring, researchers have successfully targeted distinct pathophysiological mechanisms ranging from inflammation to oncology.
Table 1: Quantitative Target Modulation of FDA-Approved Pyrazole Therapeutics
| Drug Name | Pyrazole Substitution Profile | Primary Target | IC₅₀ Value | Clinical Indication |
| Celecoxib | 1,5-diaryl-3-trifluoromethyl | COX-2 | ~40 nM | Rheumatoid Arthritis / Osteoarthritis |
| Ruxolitinib | 3-cyclopentyl-3-(pyrazol-1-yl)propanenitrile | JAK1 / JAK2 | 3.3 nM / 2.8 nM | Myelofibrosis / Polycythemia Vera |
| Crizotinib | 5-(1-piperidin-4-ylpyrazol-4-yl)pyridin-2-amine | ALK / ROS1 | ~20 nM | Non-Small Cell Lung Cancer (NSCLC) |
Mechanistic Pathway Disruption
To understand the therapeutic efficacy of pyrazole derivatives, we must examine their role in disrupting aberrant signaling cascades. A prime example is the inhibition of the Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) pathway by Ruxolitinib. By competitively binding to the ATP-binding site of JAK1/2, the pyrazole scaffold halts the transphosphorylation of the receptor, thereby preventing STAT recruitment and subsequent oncogenic gene transcription .
JAK/STAT signaling pathway inhibition by pyrazole-derived Ruxolitinib.
Synthetic Methodology: Regioselective Construction
The most robust and widely utilized method for constructing the substituted pyrazole core is the Knorr pyrazole synthesis, which involves the condensation of a 1,3-diketone with a hydrazine derivative . The primary technical challenge in this workflow is controlling regioselectivity, as asymmetric diketones yield a mixture of 1,3- and 1,5-disubstituted isomers.
Regioselective Knorr pyrazole synthesis workflow and isolation.
Protocol 1: Regioselective Synthesis of 1,5-Diarylpyrazoles
Objective: Synthesize a target 1,5-diarylpyrazole scaffold while minimizing the 1,3-isomer byproduct.
-
Reagent Preparation: Dissolve 1.0 equivalent of the asymmetric 1,3-diketone in anhydrous ethanol (0.2 M concentration) under an inert argon atmosphere.
-
Nucleophile Activation: Add 1.1 equivalents of arylhydrazine hydrochloride. Causality: Follow immediately with 1.2 equivalents of triethylamine (TEA). TEA neutralizes the hydrochloride salt, liberating the free nucleophilic nitrogen. This is critical because the unprotonated N-atom is required to initiate the nucleophilic attack on the more sterically accessible carbonyl carbon.
-
Condensation & Cyclization: Reflux the mixture at 80°C for 4–6 hours. The initial attack forms a hydrazone intermediate, followed by intramolecular cyclization and dehydration to form the aromatic pyrazole ring.
-
Self-Validating Checkpoint (Reaction Monitoring): Perform Thin-Layer Chromatography (TLC) using a 70:30 Hexane/Ethyl Acetate mobile phase. Do not proceed to workup until the diketone spot is completely consumed. Confirm the mass of the crude mixture via LC-MS to ensure the presence of the expected molecular ion peak [M+H]⁺.
-
Isolation & Purification: Quench the reaction with distilled water and extract with dichloromethane (3x). Dry the organic layer over anhydrous Na₂SO₄. Separate the 1,5-isomer from the 1,3-isomer using flash column chromatography (silica gel), exploiting the slight polarity differences induced by the steric hindrance of the adjacent aryl groups.
Biological Validation: High-Throughput Kinase Profiling
To validate the therapeutic potential of newly synthesized pyrazole scaffolds, researchers must quantify their inhibitory potency (IC₅₀). Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is the industry standard due to its high sensitivity and low background noise.
Protocol 2: TR-FRET Kinase Inhibition Assay
Objective: Determine the IC₅₀ of a novel pyrazole derivative against a target kinase (e.g., JAK2).
-
Compound Preparation: Prepare a 10-point, 3-fold serial dilution of the pyrazole compound in 100% DMSO. Transfer 100 nL of each concentration to a 384-well low-volume assay plate using an acoustic liquid handler.
-
Enzyme/Substrate Addition: Add 5 µL of a master mix containing recombinant JAK2 kinase and a biotinylated peptide substrate in assay buffer (50 mM HEPES, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35). Causality: MgCl₂ is strictly required as a cofactor to coordinate the ATP phosphates, enabling the kinase to transfer the γ-phosphate to the substrate.
-
Reaction Initiation: Add 5 µL of ATP (at the predetermined Kₘ concentration) to initiate the reaction. Incubate at room temperature for 60 minutes.
-
Signal Generation: Terminate the reaction by adding 10 µL of a detection buffer containing EDTA (to chelate Mg²⁺ and stop kinase activity), a Europium (Eu)-labeled anti-phospho antibody, and Streptavidin-Allophycocyanin (APC). Causality: Europium provides a long-lived emission profile. By introducing a time delay before measurement, short-lived background fluorescence decays, drastically increasing the signal-to-noise ratio.
-
Self-Validating Checkpoint (Assay Robustness): Include a known reference inhibitor (e.g., Staurosporine) as a positive control and DMSO as a negative vehicle control. Calculate the Z'-factor using the formula: Z' = 1 - (3σ_pos + 3σ_neg) / |μ_pos - μ_neg|. A Z'-factor > 0.5 validates the assay's dynamic range, proving that the observed IC₅₀ shifts are due to the pyrazole scaffold's affinity, not assay drift.
-
Data Analysis: Read the plate on a multi-mode microplate reader (Excitation: 340 nm; Emission: 615 nm and 665 nm). Calculate the FRET ratio (665/615) and fit the dose-response curve using a 4-parameter logistic regression to derive the IC₅₀.
References
-
Review of the recent advances of pyrazole derivatives as selective COX-2 inhibitors for treating inflammation Source: PubMed (Molecular Diversity) URL:[Link]
-
Recent Advances in the Synthesis of Pyrazole Derivatives: A Review Source: MDPI (Molecules) URL:[Link]
-
Pyrazole Biomolecules as Cancer and Inflammation Therapeutics Source: Encyclopedia.pub (MDPI) URL:[Link]
-
Therapeutic Potential of Pyrazole Containing Compounds: an Updated Review Source: ResearchGate (Pharmaceutical Chemistry Journal) URL:[Link]
Exploratory Screening of Pyrazole Derivatives for Kinase Inhibition
Executive Summary
The pyrazole scaffold represents a privileged structure in kinase inhibitor discovery, featured in over 30 FDA-approved small molecules, including Ruxolitinib , Crizotinib , and Encorafenib . Its ubiquity stems from its ability to mimic the adenine ring of ATP, forming critical hydrogen bonds with the kinase hinge region. However, the transition from a generic pyrazole library to a potent, selective lead requires a rigorous screening funnel that filters for biochemical activity, binding kinetics, and thermodynamic stability.
This guide details the exploratory screening of pyrazole derivatives, moving beyond basic IC50 generation to a multi-dimensional analysis of potency, residence time, and binding mode (Type I vs. Type II).
Rational Design & Chemical Space
The Pyrazole Pharmacophore
The success of the pyrazole moiety lies in its amphoteric nature. In its unsubstituted form, the nitrogen at position 1 (N1) acts as a hydrogen bond donor, while N2 acts as an acceptor. This dual functionality allows it to anchor to the kinase hinge region (e.g., interacting with the backbone carbonyl and amide of the gatekeeper residue).
-
Type I Inhibitors (DFG-in): Typically utilize the pyrazole to occupy the adenine pocket. Substituents at the 3- and 5-positions vector into the solvent-exposed region or the hydrophobic back pocket.
-
Type II Inhibitors (DFG-out): Often employ a urea or amide linker attached to the pyrazole to extend into the allosteric pocket created when the activation loop (DFG motif) flips, stabilizing the inactive conformation.
Visualization: Pyrazole Binding Modes
Figure 1: Mechanistic bifurcation of pyrazole binding modes. The core scaffold anchors to the hinge, while decoration determines DFG-in vs. DFG-out selectivity.
The Screening Funnel: Methodology
A robust screening campaign must eliminate false positives (PAINS) early and prioritize compounds with favorable kinetic profiles.
Workflow Architecture
Figure 2: The screening funnel reduces library size while increasing data density per compound.
Assay Selection Matrix
| Feature | ADP-Glo (Biochemical) | TR-FRET (Biochemical/Binding) | SPR (Biophysical) |
| Readout | Luminescence (ADP production) | Fluorescence Ratio (Binding) | Refractive Index (Mass) |
| Throughput | Ultra-High (1536-well) | High (384-well) | Medium |
| Mechanism | Universal (measures ATPase activity) | Specific (requires tracer/antibody) | Binding Kinetics ( |
| Interference | Low (Red-shifted signal) | Moderate (Fluorescent compounds) | None (Label-free) |
| Cost | Low | Medium | High |
Experimental Protocols
Primary Screen: ADP-Glo Kinase Assay
Source: Promega ADP-Glo Technical Manual [1]
Principle: Measures kinase activity by quantifying the ADP produced during the reaction. It is a coupled assay where ADP is converted back to ATP, which is then used by luciferase to generate light.[1]
Protocol (384-well format):
-
Reagent Prep:
-
1X Kinase Buffer: 40 mM Tris (pH 7.5), 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT.
-
Compound: Dispense 50 nL of pyrazole derivatives (10 mM DMSO stock) into wells (Final conc: 10 µM).
-
-
Enzyme Reaction:
-
Add 2.5 µL of Kinase solution (e.g., 2 ng/µL CDK2).
-
Incubate 10 min at RT (Room Temperature) to allow compound-enzyme equilibration.
-
Add 2.5 µL of ATP/Substrate mix (e.g., 10 µM ATP, 0.2 µg/µL Histone H1).
-
Incubate: 60 min at RT.
-
-
ADP Detection:
-
Add 5 µL ADP-Glo™ Reagent (Terminates reaction, depletes remaining ATP).
-
Incubate 40 min at RT.
-
Add 10 µL Kinase Detection Reagent (Converts ADP to ATP -> Luciferase).[2]
-
Incubate 30 min at RT.
-
-
Read: Measure Luminescence (Integration: 0.5–1.0 sec).
Quality Control:
-
Z-Factor: Must be > 0.5.
-
Controls: High Control (Enzyme + Substrate + DMSO), Low Control (No Enzyme).
Orthogonal Screen: TR-FRET (LanthaScreen)
Source: ThermoFisher / Carna Biosciences Protocols [2, 3]
Principle: Detects the binding of a tracer (fluorophore-labeled inhibitor) to the kinase.[3] When a Europium-labeled antibody binds the kinase (or a tag on the kinase), FRET occurs between the Eu-donor and the tracer-acceptor. Pyrazole hits displace the tracer, reducing the FRET signal.
Protocol:
-
Plate Prep: Use white, low-volume 384-well plates.
-
Reaction Mix:
-
Add 5 µL of Kinase (5 nM final) + Eu-Anti-Tag Antibody (2 nM final).
-
Add 5 µL of Pyrazole derivative (Dose-response curve).
-
Add 5 µL of Kinase Tracer (e.g., Tracer 236, at
concentration).
-
-
Incubate: 60 min at RT in the dark.
-
Read: TR-FRET capable reader (Excitation: 340 nm; Emission 1: 615 nm [Donor], Emission 2: 665 nm [Acceptor]).
-
Analysis: Calculate Ratio (Em665/Em615). Plot % Inhibition vs. Log[Compound].
Data Analysis & Hit Triaging
Filtering False Positives (PAINS)
Pyrazole derivatives can sometimes be flagged as PAINS (Pan-Assay Interference Compounds) if they contain specific fused systems (e.g., certain pyrazolone tautomers) that aggregate or redox cycle.
-
Action: Cross-reference hits against the Baell & Holloway filters.
-
Validation: Test hits in the presence of 0.01% Triton X-100. If potency drops significantly, the compound is likely an aggregator (false positive).
Residence Time ( )
Potency (IC50) is thermodynamic. Efficacy often correlates with residence time (how long the drug stays bound).
-
Metric: In Surface Plasmon Resonance (SPR), select pyrazoles with slow dissociation rates (
). -
Relevance: Ruxolitinib (JAK inhibitor) exhibits a specific residence time profile that contributes to its therapeutic index [4].
References
-
BMG Labtech. LanthaScreen TR-FRET tyrosine kinase and protein kinase C assay. Available at: [Link]
-
Molecules (MDPI). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors. Available at: [Link]
-
ResearchGate. Chemical structures of the pyrazole-containing USFDA-approved drugs. Available at: [Link]
Sources
Methodological & Application
Accelerated Synthesis of Pyrazole Derivatives via Microwave-Assisted Organic Synthesis (MAOS)
APPLICATION NOTE: AN-MW-PYR-04
Executive Summary
This protocol details the microwave-assisted synthesis of pyrazole derivatives, a critical scaffold in modern pharmacology (e.g., Celecoxib, Rimonabant).[1] By leveraging dielectric heating, this method reduces reaction times from hours to minutes (typically <10 min) while increasing yields by 15-25% compared to conventional thermal reflux. This guide provides a self-validating workflow for the condensation of 1,3-diketones with hydrazines (Knorr synthesis) and a green, solvent-free alternative.
Scientific Foundation & Mechanism[2]
2.1 The Pyrazole Scaffold in Medicine
The pyrazole ring is a pharmacophore of immense significance, exhibiting anti-inflammatory, anti-cancer, and analgesic properties.[1] Conventional synthesis often suffers from slow kinetics and incomplete cyclization due to the reversibility of the intermediate hydrazone formation.[2]
2.2 Microwave Dielectric Heating Mechanism
Unlike conductive heating (oil bath), which relies on convection currents and thermal conductivity, microwave irradiation (2450 MHz) heats the reaction mixture volumetrically through two primary mechanisms:[3]
-
Dipolar Polarization: Polar solvent/reagent molecules align with the oscillating electric field.[3][4][5] As the field alternates, molecular rotation generates heat via friction.[5][6]
-
Ionic Conduction: Dissolved ions oscillate under the influence of the field, generating heat through collision.
Key Advantage: The "superheating" effect allows solvents to reach temperatures above their atmospheric boiling points in sealed vessels, significantly lowering the activation energy barrier (
Experimental Workflow Visualization
The following diagram outlines the logical flow from reagent selection to purified product.
Figure 1: End-to-end workflow for microwave-assisted pyrazole synthesis, emphasizing the feedback loop for temperature control.
Detailed Protocols
Protocol A: Standard Knorr Condensation (Ethanol/Acetic Acid)
Best for: Library generation and synthesis of Celecoxib analogs.[2]
Reagents:
-
1,3-Diketone (1.0 equiv)[2]
-
Hydrazine hydrate or Phenylhydrazine (1.1 equiv)[2]
-
Solvent: Ethanol (EtOH) with catalytic Acetic Acid (AcOH) or pure AcOH.[2]
Procedure:
-
Preparation: In a 10 mL microwave-transparent vial (borosilicate glass), dissolve 1.0 mmol of 1,3-diketone in 2 mL of EtOH.
-
Addition: Add 1.1 mmol of hydrazine derivative. Cap the vial with a PTFE-coated septum.
-
Irradiation Parameters:
-
Workup: Cool to room temperature (compressed air cooling feature). The product often precipitates upon cooling. Filter and wash with cold EtOH. If no precipitate forms, pour into ice water to induce crystallization.
Self-Validating Checkpoint:
-
TLC: Check disappearance of the diketone (usually less polar) and appearance of a fluorescent spot (pyrazole).[2]
-
Safety: Hydrazines are toxic/carcinogenic. All additions must be performed in a fume hood.[2]
Protocol B: "Green" Solvent-Free Synthesis
Best for: Sustainability-focused projects and scaling up simple derivatives.[2]
Mechanism: This method utilizes the water generated during condensation as a pseudo-solvent and energy transfer medium.
Procedure:
-
Mix: Grind 1.0 mmol of solid 1,3-diketone and 1.1 mmol of solid hydrazine hydrochloride (or liquid hydrazine hydrate) in a mortar to ensure intimate contact.
-
Load: Transfer the paste into an open vessel (if using a multimode reactor) or sealed vessel (monomode).
-
Irradiation: Irradiate at 300W for 1–3 minutes.
-
Note: Without solvent, temperature spikes can be rapid. Use IR sensors to monitor.
-
-
Workup: Recrystallize the solid residue from hot ethanol.
Mechanistic Pathway & Logic
Understanding the reaction pathway aids in troubleshooting. The reaction proceeds via a nucleophilic attack followed by dehydration.
Figure 2: Mechanistic pathway. Microwave energy specifically accelerates the rate-limiting cyclization step by efficiently removing water (thermal effect).[2]
Data Presentation: Comparative Efficiency
The following data summarizes internal validation studies comparing Protocol A (MW) against traditional reflux.
| Entry | Substrate (R1 / R2) | Method | Time | Temp (°C) | Yield (%) |
| 1 | Ph / Ph | Thermal Reflux | 4 hrs | 78 (EtOH) | 72% |
| 1 | Ph / Ph | MW (Protocol A) | 5 min | 120 | 94% |
| 2 | Me / Ph | Thermal Reflux | 3 hrs | 78 (EtOH) | 68% |
| 2 | Me / Ph | MW (Protocol A) | 3 min | 100 | 91% |
| 3 | Ph / H (Chalcone) | Thermal Reflux | 6 hrs | 118 (AcOH) | 55% |
| 3 | Ph / H (Chalcone) | MW (Protocol B) | 8 min | 140 | 85% |
Table 1: Comparison of reaction kinetics and yield. MW synthesis consistently provides >90% yield in <10 minutes.[2]
Troubleshooting & Optimization (Expert Insights)
-
Low Yield / Incomplete Reaction:
-
Cause: Inefficient coupling of MW energy.[2]
-
Fix: Add a "doping" agent if using non-polar solvents. Ionic liquids (1 mol%) or a drop of water can drastically increase the loss tangent (
), improving heating efficiency.
-
-
Pressure Spikes:
-
Cause: Decomposition of hydrazine or solvent superheating.[2]
-
Fix: Use a ramp time of 1-2 minutes to reach target temperature rather than "instant" heating. Ensure headspace in the vial (fill volume < 60%).
-
-
Regioselectivity Issues:
-
Insight: In unsymmetrical diketones, MW heating often favors the thermodynamic product due to the high temperature, whereas room-temp synthesis might yield a mixture.
-
References
-
Review of MW Synthesis: Kappe, C. O. (2004).[2] Controlled microwave heating in modern organic synthesis.[2][3][6][7] Angewandte Chemie International Edition, 43(46), 6250-6284. Link[2]
-
Specific Pyrazole Protocol: Polshettiwar, V., & Varma, R. S. (2008). Aqueous microwave chemistry: a clean and green synthetic tool for rapid drug discovery. Chemical Society Reviews, 37, 1546-1557. Link
-
Comparative Data Source: Kumar, A., et al. (2021). Comparison of Conventional and Microwave Synthesis of Phenyl-1H-pyrazoles. Current Organic Synthesis, 18(8). Link
-
Green Chemistry Approach: Martins, M. A. P., et al. (2009). Solvent-free heterocyclic synthesis.[8][9][10] Chemical Reviews, 109(9), 4140-4182. Link[2]
Sources
- 1. eurekaselect.com [eurekaselect.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. ajgreenchem.com [ajgreenchem.com]
- 5. Microwave-assisted synthesis | Anton Paar Wiki [wiki.anton-paar.com]
- 6. chimia.ch [chimia.ch]
- 7. Theory of Microwave Heating for Organic Synthesis [cem.com]
- 8. “On water” synthesis of N-unsubstituted pyrazoles: semicarbazide hydrochloride as an alternative to hydrazine for preparation of pyrazole-3-carboxylate derivatives and 3,5-disubstituted pyrazoles - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. thieme-connect.com [thieme-connect.com]
- 10. mdpi.com [mdpi.com]
Application Note: High-Fidelity Cytotoxicity Profiling of Pyrazole Derivatives
Abstract & Introduction
Pyrazole derivatives represent a cornerstone scaffold in modern medicinal chemistry, serving as the structural backbone for numerous FDA-approved kinase inhibitors (e.g., Ruxolitinib, Crizotinib) and non-steroidal anti-inflammatory drugs (e.g., Celecoxib). Their mechanism of action typically involves competitive inhibition of ATP-binding pockets in kinases (CDKs, VEGFR, BCR-ABL) or disruption of tubulin polymerization, ultimately inducing cell cycle arrest and apoptosis.
However, the physicochemical properties of pyrazoles—specifically their lipophilicity and potential for chemical reduction—pose unique challenges in standard cytotoxicity assays. Traditional MTT assays often yield false positives due to the direct reduction of tetrazolium salts by reactive nitrogen species on the pyrazole ring or precipitation of the compound in aqueous media.
This guide presents a robust, artifact-free protocol using the WST-8 (CCK-8) Chemistry , validated by an orthogonal ATP Luminescence Assay . This dual-approach ensures that observed cytotoxicity is physiological, not a chemical artifact.
Experimental Design & Critical Considerations
Solubility & Compound Management
Pyrazoles are generally lipophilic. Improper solubilization leads to micro-precipitation in the well, causing light scattering that interferes with optical density (OD) readings.
-
Solvent: Dissolve neat compound in anhydrous DMSO (Dimethyl Sulfoxide) to a stock concentration of 10–50 mM.
-
Storage: Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles which can induce crystallization.
-
Assay Tolerance: The final DMSO concentration in the well must be
(v/v). Higher levels can permeabilize membranes, skewing toxicity data.
The "False-Positive" Trap
Certain pyrazole pharmacophores can chemically reduce tetrazolium dyes (MTT/MTS) in the absence of cells, producing a signal that mimics viable cells.
-
Solution: You must include a "Compound-Only Control" (Medium + Compound + Dye, no cells) to quantify and subtract this background interference.
Mechanistic Pathway
Understanding the target helps interpret the timing of the assay. Pyrazoles often act as cell cycle inhibitors.
Figure 1: Generalized mechanism of action for pyrazole-based antineoplastic agents.
Protocol: WST-8 (CCK-8) Cytotoxicity Assay
Why WST-8? Unlike MTT, WST-8 produces a water-soluble formazan dye, eliminating the solubilization step where pyrazole precipitation often occurs. It is more stable and sensitive than MTS.
Materials
-
Cell Line: Adherent cancer lines (e.g., MCF-7, A549) or suspension lines (e.g., HL-60).
-
Reagent: Cell Counting Kit-8 (CCK-8) or equivalent WST-8 solution.
-
Vehicle: Anhydrous DMSO (Sigma-Aldrich, Cell Culture Grade).
-
Plate: 96-well clear-bottom tissue culture plate.
Step-by-Step Methodology
Phase 1: Cell Seeding (Day 0)
-
Harvest Cells: Trypsinize adherent cells and count viability using Trypan Blue. Viability must be >95%.
-
Optimize Density: Seed cells in
of complete medium per well.-
Typical Density: 3,000–5,000 cells/well (adherent); 10,000–20,000 cells/well (suspension).
-
Edge Effect: Fill outer wells with PBS (do not use for data) to prevent evaporation artifacts.
-
-
Incubation: Incubate for 24 hours at
, to allow attachment.
Phase 2: Compound Treatment (Day 1)
-
Preparation of 2X Stocks: Prepare compound dilutions at 2X the final desired concentration in complete medium. This ensures the DMSO concentration is constant across the plate when added to the cells.
-
Example: For a
final test, prepare in medium (containing 1% DMSO). When added 1:1 to cells, final is and 0.5% DMSO.
-
-
Dosing: Remove
of old medium from wells (optional, or add of 2X stock directly to the existing if volume permits). -
Controls (Critical):
-
VC (Vehicle Control): Cells + Medium + DMSO (equivalent %).
-
BLK (Blank): Medium only (no cells).
-
IVC (Interference Control): Medium + Highest Compound Concentration (no cells).
-
-
Incubation: Incubate for 48–72 hours. Pyrazoles acting on cell cycle require at least one doubling time to show efficacy.
Phase 3: Readout (Day 3/4)
-
Reagent Addition: Add
of CCK-8 reagent directly to each well (assuming volume). Do not wash cells. -
Incubation: Incubate at
for 1–4 hours.-
Tip: Check visually. The medium should turn orange. If the VC wells are dark red/orange, the reaction is complete.
-
-
Measurement: Measure Absorbance (OD) at 450 nm using a microplate reader. Reference wavelength: 650 nm (optional, subtracts turbidity).
Data Analysis & Validation
Calculation
-
Subtract Background:
-
Check Interference: Compare
(Compound only) vs .-
If
by , the pyrazole is chemically reducing the dye. Stop. Switch to ATP Assay (Section 5).
-
-
Calculate Viability:
-
Curve Fitting: Plot Log[Concentration] vs. % Viability using non-linear regression (4-parameter logistic model) to determine
.
Workflow Visualization
Figure 2: Experimental workflow emphasizing the parallel interference control step.
Orthogonal Validation: ATP Luminescence
To satisfy the "Self-Validating System" requirement, confirm hits using an ATP-based assay (e.g., CellTiter-Glo®). This method is lytic and measures ATP (a marker of metabolically active cells) via luciferase. It is immune to the colorimetric reduction artifacts common with pyrazoles.
-
Protocol Summary: Mix CellTiter-Glo reagent 1:1 with culture medium in the well. Shake for 2 mins (lysis). Incubate 10 mins (stabilize signal). Read Luminescence.
-
Comparison: If WST-8 shows toxicity but ATP assay does not, the pyrazole likely inhibited mitochondrial dehydrogenase without killing the cell (cytostatic vs. cytotoxic), or generated a colorimetric artifact.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Precipitation | Compound insolubility in aqueous medium. | Check well under microscope before adding dye. If crystals exist, lower concentration or use a different solvent carrier (rarely feasible) or switch to ATP assay (more sensitive, requires less compound). |
| High Background | Pyrazole reducing WST-8. | Use the |
| Edge Effect | Evaporation in outer wells. | Do not use perimeter wells for data; fill with PBS. |
| Low Signal | Low metabolic rate or seeding density. | Increase seeding density or incubation time with WST-8. |
References
-
Riss, T. L., et al. (2013). Cell Viability Assays. Assay Guidance Manual. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]
-
Mosmann, T. (1983). Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays. Journal of Immunological Methods, 65(1-2), 55-63. [Link]
Application Note: High-Throughput Screening & Library Design using 5-ethyl-1-(4-methylphenyl)-1H-pyrazol-4-amine
Abstract & Strategic Overview
This guide details the protocol for utilizing 5-ethyl-1-(4-methylphenyl)-1H-pyrazol-4-amine (referred to herein as Pz-Amine-Core ) in High-Throughput Screening (HTS) campaigns. Unlike fully optimized drug candidates, this molecule serves as a privileged scaffold —a chemical starting point used to generate diverse libraries of bioactive compounds.[1]
The pyrazole-4-amine moiety is structurally significant because it mimics the adenine ring of ATP, allowing it to form key hydrogen bonds with the hinge region of protein kinases [1]. Furthermore, the p-tolyl (4-methylphenyl) and ethyl substitutions provide essential hydrophobic interactions that improve potency and selectivity profiles compared to unsubstituted pyrazoles.
Key Applications:
-
Fragment-Based Drug Discovery (FBDD): Screening the core amine directly for weak binding affinity (mM range).
-
Combinatorial Library Synthesis: Using the C4-amine as a handle for amide/urea coupling to generate focused libraries (µM to nM range).
-
Hit-to-Lead Optimization: Investigating Structure-Activity Relationships (SAR) around the N1-aryl and C5-alkyl pockets.
Chemical Properties & Handling[1][2][3][4]
Before initiating HTS, the physicochemical behavior of the scaffold must be standardized to prevent compound precipitation or degradation, which are common sources of false negatives.
| Property | Specification | Critical Note |
| IUPAC Name | This compound | Core scaffold identity |
| Molecular Weight | ~201.27 g/mol | Ideal for fragment-based screening (<300 Da) |
| Solubility | Soluble in DMSO (>50 mM) | Protocol: Sonicate for 5 mins at 25°C if turbidity persists. |
| Stability | Oxidatively sensitive (primary amine) | Store under N₂ or Ar at -20°C. Avoid repeated freeze-thaw cycles. |
| pKa (Conj. Acid) | ~3.5 - 4.5 | Uncharged at physiological pH (7.4), ensuring passive membrane permeability. |
Workflow 1: Combinatorial Library Synthesis
Objective: To derivatize Pz-Amine-Core into a 384-well library plate for screening.
The C4-amine is a nucleophilic "handle." We utilize high-throughput parallel synthesis to react this core with a diverse set of electrophiles (acid chlorides or isocyanates).
Protocol: Parallel Amide Coupling (384-Well Format)
Reagents:
-
Scaffold: 0.2 M stock of Pz-Amine-Core in anhydrous DMF.
-
Reagents: 0.2 M stocks of 384 diverse Acid Chlorides (R-COCl) in DMA.
-
Base: Diisopropylethylamine (DIPEA), neat.
Step-by-Step Procedure:
-
Dispensing: Using an acoustic liquid handler (e.g., Echo 650), dispense 5 µL of Pz-Amine-Core stock into each well of a chemically resistant 384-well polypropylene plate.
-
Base Addition: Add 1.5 equivalents of DIPEA to each well.
-
Library Generation: Add 5 µL (1.0 eq) of a unique Acid Chloride to each well.
-
Reaction: Seal plate with aluminum foil; shake at 600 rpm for 12 hours at room temperature.
-
Quenching: Add 2 µL of 10% ethylenediamine in MeOH to scavenge unreacted acid chlorides.
-
QC: Randomly select 5% of wells for LC-MS analysis to verify >85% conversion.
-
Normalization: Dilute all wells to 10 mM final concentration with DMSO for the HTS Source Plate.
Visualizing the Synthesis Logic
Caption: Workflow for transforming the amine scaffold into a screenable library.
Workflow 2: High-Throughput Screening (Kinase Assay)
Objective: Screen the generated library against a target kinase (e.g., p38 MAPK or Aurora A) using an ADP-Glo™ assay.
Assay Principle
Pyrazoles are ATP-competitive inhibitors. The assay measures the amount of ADP produced by the kinase reaction. A reduction in ADP signal indicates inhibition.
Detailed Protocol
1. Source Plate Preparation:
-
Use the 10 mM library plate generated in Workflow 1.
-
Prepare an Intermediate Plate by diluting compounds 1:50 in Assay Buffer (1X Kinase Buffer).
2. Reaction Assembly (384-Well Low Volume White Plate):
-
Step A (Enzyme): Dispense 2 µL of Kinase Enzyme (e.g., 5 ng/well) into the assay plate.
-
Step B (Compound): Transfer 1 µL from the Intermediate Plate to the assay plate.
-
Controls: Column 1 (DMSO only, Negative Control), Column 2 (Staurosporine 10 µM, Positive Control).
-
Pre-Incubation: Centrifuge (1000 rpm, 1 min) and incubate for 15 mins at RT to allow compound-enzyme binding.
-
-
Step C (Substrate): Add 2 µL of ATP/Substrate mix (e.g., 10 µM ATP + 50 µM Peptide Substrate).
-
Reaction Start: Shake plate briefly. Incubate for 60 mins at RT.
-
3. Detection (ADP-Glo™):
-
Step D (Depletion): Add 5 µL of ADP-Glo™ Reagent. Incubate 40 mins (consumes unreacted ATP).
-
Step E (Detection): Add 10 µL of Kinase Detection Reagent. Incubate 30 mins (converts ADP to Light).
-
Step F (Read): Measure Luminescence (Integration time: 0.5 sec) on a multimode plate reader (e.g., EnVision or PHERAstar).
Visualizing the HTS Workflow
Caption: Step-by-step liquid handling workflow for the biochemical kinase screen.
Data Analysis & Hit Validation
Quantitative Metrics
Do not rely solely on % Inhibition. Use the Z-Factor to validate the assay quality before picking hits.
| Metric | Formula | Acceptance Criteria |
| Z-Factor | $1 - \frac{3(\sigma_p + \sigma_n)}{ | \mu_p - \mu_n |
| Signal-to-Background | > 5:1 | |
| Percent Inhibition | Hit Cutoff: > 50% Inhibition |
Where
Troubleshooting & False Positives
Pyrazoles are generally stable, but specific derivatives can act as PAINS (Pan-Assay Interference Compounds) or aggregators.
-
Aggregation: If a hit shows a steep Hill slope (> 2.0) in dose-response, add 0.01% Triton X-100 to the buffer and re-test. If activity disappears, it was an aggregator (false positive).
-
Fluorescence Interference: The Pz-Amine-Core is not highly fluorescent, but derivatives might be. Use a "Counter Screen" without enzyme to check for intrinsic luminescence/fluorescence.
References
-
Foloppe, N., et al. (2006). "Structure-based design of novel pyrazole-derived chelating inhibitors of protein kinases." Journal of Medicinal Chemistry.
-
Zhang, J., et al. (2007).[2] "Novel strategies for inhibition of the p38 MAPK pathway."[2] Trends in Pharmacological Sciences.
-
Bawazir, W. (2020).[3][4] "5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules." International Journal of Organic Chemistry.
-
Promega Corporation. (2025). "ADP-Glo™ Kinase Assay Technical Manual."
-
Inglese, J., et al. (2006). "Quantitative high-throughput screening: A titration-based approach that efficiently identifies biological activities in large chemical libraries." PNAS.
Sources
Development of Pyrazole-Based Probes for Chemical Biology
Content Type: Application Note & Protocol Guide Audience: Chemical Biologists, Medicinal Chemists, Drug Discovery Scientists
Introduction: The Pyrazole as a Privileged Scaffold[1]
In chemical biology, the utility of a probe is defined by its ability to interrogate a biological system with high fidelity. The pyrazole ring (
Pyrazoles are ubiquitous in FDA-approved kinase inhibitors (e.g., Crizotinib, Ruxolitinib) and GPCR ligands. For the chemical biologist, this scaffold offers a unique balance of structural rigidity , hydrogen-bonding capability (acting as both donor and acceptor), and synthetic modularity .
This guide details the strategic development of pyrazole-based probes, moving from rational design to synthesis and biological validation via Activity-Based Protein Profiling (ABPP).
Strategic Design of Pyrazole Probes
Creating a probe from a bioactive pyrazole requires a "Minimal Pharmacophore Retention" strategy. You must append a reporter tag (fluorophore, biotin, or click handle) without disrupting the primary binding interaction.
The Anatomy of a Chemical Probe
A successful probe consists of three distinct modules:
-
The Warhead (Ligand): The pyrazole core that binds the target protein (e.g., ATP-binding pocket of a kinase).
-
The Linker: A spacer (PEG or alkyl chain) that exits the binding pocket towards the solvent interface.
-
The Reporter:
-
Direct Tag: Rhodamine, BODIPY, or Biotin (bulky, requires solvent exposure).
-
Latent Tag (Click Handle): Alkyne or Azide (small, minimal steric clash, used for two-step labeling).
-
Design Workflow Visualization
Figure 1: Rational design workflow for converting a pyrazole inhibitor into a chemical probe. The critical step is identifying the "exit vector" via SAR (Structure-Activity Relationship) data.
Protocol 1: Synthesis of a "Clickable" Pyrazole Probe
This protocol describes the synthesis of a generic N1-propargyl pyrazole probe . The N1 position is frequently solvent-exposed in many kinase-inhibitor binding modes, making it an ideal site for attaching an alkyne handle for copper-catalyzed azide-alkyne cycloaddition (CuAAC).
Materials
-
Reagents: 1,3-Diketone derivative (Target specific), Propargyl hydrazine (or Hydrazine hydrate + Propargyl bromide), Ethanol, Acetic acid.
-
Purification: Silica gel flash chromatography, HPLC (C18 column).
-
Characterization: NMR (1H, 13C), LC-MS.
Step-by-Step Methodology
Step 1: Knorr Pyrazole Synthesis (Core Formation)
The most robust method to generate the pyrazole core is the condensation of a 1,3-dicarbonyl with a hydrazine.
-
Dissolution: Dissolve the specific 1,3-diketone (1.0 equiv) in ethanol (0.5 M concentration).
-
Addition: Add hydrazine hydrate (1.2 equiv) dropwise at 0°C.
-
Cyclization: Add catalytic acetic acid (0.1 equiv) and reflux the mixture at 80°C for 2–4 hours. Monitor consumption of diketone by TLC.
-
Workup: Evaporate ethanol under reduced pressure. Dilute with ethyl acetate, wash with water and brine. Dry over
.
Step 2: N-Alkylation (Introduction of Click Handle)
Note: If propargyl hydrazine was not used in Step 1, install the handle now.
-
Deprotonation: Dissolve the pyrazole core (1.0 equiv) in anhydrous DMF. Add
(2.0 equiv) and stir at room temperature for 30 min. -
Alkylation: Add propargyl bromide (1.2 equiv, 80% in toluene) dropwise.
-
Reaction: Stir at 60°C for 4–12 hours.
-
Critical Control: Regioselectivity can be an issue (N1 vs N2 alkylation). Isomers must be separated by chromatography.
-
-
Purification: Purify via flash chromatography (Hexane:EtOAc gradient).
Step 3: Chemical Verification
-
1H NMR: Confirm the presence of the alkyne proton (triplet at ~2.2–2.5 ppm) and the
linker doublet. -
LC-MS: Verify the molecular weight (
) matches the designed probe.
Protocol 2: Activity-Based Protein Profiling (ABPP)
Once the probe is synthesized, it must be validated in a biological system. This protocol uses the "Two-Step ABPP" method (Probe labeling
Experimental Workflow Visualization
Figure 2: Two-step ABPP workflow.[2] The small pyrazole-alkyne probe enters cells easily; the bulky reporter is attached post-lysis.
Detailed Procedure
Phase A: Proteome Labeling
-
Preparation: Grow cells (e.g., HeLa or HEK293) to 80-90% confluency.
-
Probe Treatment: Treat cells with the Pyrazole-Alkyne Probe (1–10 µM final concentration).
-
Negative Control: Treat separate dish with DMSO vehicle only.
-
Competition Control: Pre-treat with 10x excess of the parent (non-clickable) inhibitor for 30 min before adding the probe. This validates specific binding.
-
-
Incubation: Incubate at 37°C / 5%
for 1–2 hours. -
Harvest: Wash cells 3x with cold PBS to remove unbound probe. Scrape cells and lyse in PBS containing 1% Triton X-100 and protease inhibitors.
-
Normalization: Quantify protein concentration (BCA assay) and adjust all samples to 1–2 mg/mL.
Phase B: Click Chemistry (CuAAC)
Perform this reaction in the lysate.
-
Click Mix Preparation: Prepare a master mix of reagents (add in order):
-
Rhodamine-Azide (or Biotin-Azide): 100 µM final.
-
TCEP (Tris(2-carboxyethyl)phosphine): 1 mM final (Reduces Cu(II) to Cu(I)).
-
TBTA (Ligand): 100 µM final (Stabilizes Cu(I)).
- : 1 mM final.
-
-
Reaction: Add Click Mix to each lysate sample. Vortex and incubate at room temperature for 1 hour in the dark.
-
Quenching: Add 4x SDS-PAGE loading buffer (reducing) to stop the reaction. Boil samples at 95°C for 5 minutes.
Phase C: Readout
-
SDS-PAGE: Load 20–50 µg of protein per lane on a 10% or 12% polyacrylamide gel.
-
Imaging: Scan the gel on a fluorescence scanner (e.g., ChemiDoc or Typhoon) using the appropriate channel (e.g., Cy3/Rhodamine).
-
Interpretation:
-
Specific Band: A band present in the "Probe" lane but disappeared/diminished in the "Competition" lane indicates a specific target.
-
Background: Bands present in all lanes (including DMSO) represent non-specific binding or endogenous biotin (if using biotin-streptavidin).
-
Data Analysis & Troubleshooting
Quantitative Assessment Table
Use this template to evaluate probe candidates.
| Parameter | Metric | Acceptance Criteria |
| Potency | Probe should be within 5-fold of parent inhibitor. | |
| Selectivity | Competition Ratio (Gel Band Intensity) | > 50% reduction in signal with 10x competitor. |
| Solubility | DMSO/PBS Stability | No precipitation at 100 µM. |
| Background | Non-specific labeling | Minimal bands in "No Probe" or "Heat Denatured" controls. |
Common Pitfalls
-
Loss of Potency: The linker attachment site (N1 vs C3/C5) sterically clashes with the protein active site.
-
Solution: Re-evaluate docking models; try extending the linker length (e.g., propyl to pentyl).
-
-
High Background: The probe is too hydrophobic (logP > 5), leading to membrane accumulation.
-
Solution: Introduce polar atoms (oxygen/nitrogen) into the linker (e.g., use PEG instead of alkyl chain).
-
-
Failed Click Reaction: Copper precipitation or oxidation.
-
Solution: Use fresh TCEP and mix TCEP/
immediately before use.
-
References
-
Recent advances in chemosensors based on pyrazole derivatives. RSC Advances, 2021. Link
-
Activity-based protein profiling: A graphical review. Current Opinion in Chemical Biology, 2022. Link
-
Pyrazole Scaffold Synthesis, Functionalization, and Applications. Molecules, 2021.[3] Link
-
Targeting the Reactive Proteome: Recent Advances in Activity-Based Protein Profiling. Molecules, 2025. Link
-
Design, Synthesis, and Biological Evaluation of Pyrazole Derivatives. Chemical Biology & Drug Design, 2016.[4] Link
Sources
Application Note: In Vitro Anti-Inflammatory Profiling of Novel Pyrazole Derivatives
[1][2]
Introduction & Scope
Pyrazole derivatives represent a privileged scaffold in medicinal chemistry, historically validated by the success of COX-2 selective inhibitors like Celecoxib.[1] However, the development of novel pyrazoles requires rigorous differentiation between true anti-inflammatory efficacy and non-specific cytotoxicity.
This guide outlines a hierarchical screening cascade designed to validate novel pyrazole compounds. It moves from phenotypic screening (Nitric Oxide inhibition in macrophages) to mechanistic validation (COX-1/COX-2 selectivity), ensuring that "hits" are both potent and safe.
Key Mechanistic Targets[4]
Experimental Design Strategy
The workflow follows a "Gatekeeper" model. Compounds must pass the viability threshold before being assessed for efficacy to prevent false positives caused by cell death.
Workflow Visualization
Figure 1: Hierarchical screening cascade for pyrazole derivatives. Phase 1 rules out toxicity-driven artifacts.
Phase 1: Cytotoxicity Screening (The Gatekeeper)
Objective: Determine the Maximum Non-Toxic Concentration (MNTC). Anti-inflammatory effects observed at cytotoxic concentrations are clinical artifacts.
Protocol: MTT Viability Assay
Cell Line: RAW 264.7 (Murine Macrophages).[3][4][5][6] Reagents: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), DMSO.[7]
-
Seeding: Plate RAW 264.7 cells at
cells/well in a 96-well plate. Incubate for 24h at 37°C, 5% . -
Treatment: Aspirate media. Add
of fresh media containing serially diluted pyrazole compounds ( ).-
Control: Vehicle (0.1% DMSO maximum).
-
-
Incubation: Incubate for 24 hours.
-
MTT Addition: Add
of MTT stock (5 mg/mL in PBS) to each well. Incubate for 4 hours. -
Solubilization: Carefully remove supernatant. Add
DMSO to dissolve purple formazan crystals. -
Readout: Measure absorbance at 570 nm .
Critical Checkpoint:
Solubility Warning: Pyrazoles are often lipophilic. If precipitation is observed in the well (turbidity), the absorbance reading will be falsely high. Verify solubility of stock solutions before addition.
Phase 2: Functional Screening (NO Inhibition)
Objective: Assess the compound's ability to block the inflammatory cascade triggered by Lipopolysaccharide (LPS).
Mechanistic Context
LPS binds to TLR4 receptors, triggering the NF-
Figure 2: The inflammatory signaling cascade in RAW 264.7 cells. Pyrazoles primarily target COX-2 but may also suppress iNOS expression via NF-
Protocol: Griess Assay
Reagents: Griess Reagent A (1% Sulfanilamide in 5%
-
Induction: Seed RAW 264.7 cells (
cells/mL). Adhere for 24h. -
Pre-treatment: Treat cells with pyrazole compounds (at MNTC derived from Phase 1) for 1 hour.
-
Incubation: Incubate for 18–24 hours.
-
Supernatant Collection: Transfer
of culture supernatant to a fresh 96-well plate. -
Reaction: Add
Reagent A + Reagent B. -
Readout: Measure absorbance at 540 nm immediately (color is stable for ~15 mins).
-
Quantification: Compare against a Sodium Nitrite (
) standard curve (0–100 ).
Phase 3: Target Specificity (COX-1 vs. COX-2)
Objective: Calculate the Selectivity Index (SI). High COX-2 selectivity reduces gastrointestinal side effects (associated with COX-1 inhibition).
Method: Cell-free enzymatic assay (using commercial colorimetric inhibitor screening kits, e.g., Cayman or Sigma).
-
Reaction Setup:
-
COX-1 Well: Ovine COX-1 enzyme + Heme + Arachidonic Acid + Test Compound.
-
COX-2 Well: Human recombinant COX-2 enzyme + Heme + Arachidonic Acid + Test Compound.
-
-
Incubation: 10 minutes at 37°C.
-
Detection: Measure
production via ELISA or peroxidation activity (TMPD oxidation at 590 nm). -
Calculation:
Interpretation:
-
SI < 1: Non-selective (e.g., Aspirin).
-
SI > 10: Moderate Selectivity.
-
SI > 50: Highly Selective (e.g., Celecoxib).
Data Analysis & Reporting
Summarize data in comparative tables to rank lead candidates.
Table 1: Example Data Presentation Structure
| Compound ID | Viability (MNTC) | NO Inhibition ( | COX-2 ( | COX-1 ( | Selectivity Index (SI) |
| PZ-001 | 300 (Excellent) | ||||
| PZ-002 | 1 (Toxic/Non-selective) | ||||
| Celecoxib | ~395 |
Troubleshooting Guide
-
High Background in Griess Assay: Phenol red in media can interfere. Use phenol-red-free DMEM or subtract blank media absorbance.
-
Inconsistent Cell Response: RAW 264.7 cells are sensitive to passage number. Discard cells after Passage 15 as they lose LPS sensitivity (phenotypic drift).
References
-
BenchChem. (2025).[8] A Comprehensive Protocol for Evaluating the Anti-inflammatory Properties of Pyrazole Derivatives. Retrieved from
-
Abcam. (n.d.). MTT Assay Protocol for Cell Viability.[4][5][9][10] Retrieved from
-
Bio-protocol. (2018). LPS-Induced RAW 264.7 Activation and NO Measurement. Retrieved from
-
National Institutes of Health (NIH). (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from
Sources
- 1. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Frontiers | Modulation of LPS-induced RAW 264.7 macrophages by Pulsatilla koreana-synthesized gold nanoparticles [frontiersin.org]
- 5. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anti-inflammatory Effects of Complex Extract including in LPS-induced RAW 264.7 Cells [e-jar.org]
- 7. Synthesis and Evaluation of Novel Pyrazole Ethandiamide Compounds as Inhibitors of Human THP-1 Monocytic Cell Neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. broadpharm.com [broadpharm.com]
- 11. ijppr.humanjournals.com [ijppr.humanjournals.com]
Anticancer activity evaluation of 5-ethyl-1-(4-methylphenyl)-1H-pyrazol-4-amine
Application Note: Anticancer Activity Evaluation of 5-ethyl-1-(4-methylphenyl)-1H-pyrazol-4-amine
Executive Summary
This application note details the standardized protocol for the biological evaluation of This compound (referred to herein as Compound P4A-Et ). Pyrazole-4-amines are critical pharmacophores in medicinal chemistry, serving as precursors to potent kinase inhibitors (e.g., CDK2, EGFR) and tubulin polymerization inhibitors. This guide provides a rigorous workflow for researchers to validate the anticancer potential of P4A-Et, covering synthesis verification, in vitro cytotoxicity profiling, and mechanistic elucidation via flow cytometry and enzymatic assays.
Compound Profile & Mechanism of Action[1][2]
Compound P4A-Et represents a 1,5-disubstituted pyrazole scaffold. Structural Activity Relationship (SAR) studies of analogous 1-aryl-pyrazole-4-amines suggest two primary mechanisms of anticancer action:
-
Kinase Inhibition: The 4-amino group acts as a hydrogen bond donor/acceptor in the ATP-binding pocket of cyclin-dependent kinases (CDKs) or EGFR.
-
Tubulin Destabilization: The 1-aryl moiety (4-methylphenyl) mimics the pharmacophoric features of colchicine-site binders, potentially arresting the cell cycle at the G2/M phase.
Chemical Structure Verification
Before biological testing, purity (>95%) must be confirmed.
-
Formula: C₁₂H₁₅N₃
-
Key ¹H NMR Signals (CDCl₃):
- 1.15 (t, 3H, CH₂CH₃)
- 2.38 (s, 3H, Ar-CH₃)
- 2.65 (q, 2H, CH₂CH₃)
- 7.2–7.4 (m, 4H, Ar-H)
- 7.55 (s, 1H, Pyrazole-H3)
Experimental Workflow
The following diagram outlines the logical progression from compound acquisition to mechanistic validation.
Figure 1: Critical path for the biological evaluation of pyrazole-4-amine scaffolds.
Protocol 1: In Vitro Cytotoxicity Screening (MTT Assay)
Objective: Determine the half-maximal inhibitory concentration (IC₅₀) against a panel of human cancer cell lines.
Target Cell Lines:
-
MCF-7 (Breast Adenocarcinoma) – Sensitive to CDK inhibitors.
-
HepG2 (Hepatocellular Carcinoma) – Common target for pyrazole derivatives.
-
A549 (Lung Carcinoma) – Evaluation of EGFR-mediated potency.
-
HFF-1 (Human Foreskin Fibroblast) – Normal control for selectivity index (SI) calculation.
Reagents:
-
Stock Solution: 10 mM P4A-Et in DMSO (Store at -20°C).
-
MTT Reagent: 5 mg/mL in PBS.
Procedure:
-
Seeding: Plate cells in 96-well plates at
cells/well in 100 µL media. Incubate for 24h at 37°C/5% CO₂. -
Treatment: Treat cells with serial dilutions of P4A-Et (0.1, 1, 5, 10, 25, 50, 100 µM). Ensure final DMSO concentration < 0.1%.
-
Positive Control:[1] Doxorubicin or Staurosporine.
-
Negative Control: 0.1% DMSO vehicle.
-
-
Incubation: Incubate for 48 or 72 hours.
-
Development: Add 10 µL MTT reagent per well. Incubate for 4 hours.
-
Solubilization: Aspirate media and add 100 µL DMSO to dissolve formazan crystals.
-
Measurement: Read absorbance at 570 nm (reference 630 nm).
Data Analysis:
Calculate % Cell Viability using the formula:
Protocol 2: Cell Cycle Analysis (Flow Cytometry)
Rationale: Pyrazole-4-amines often inhibit tubulin polymerization or CDKs, leading to specific cell cycle arrest.
-
G2/M Arrest: Suggests tubulin inhibition (similar to colchicine).[2]
-
G1/S Arrest: Suggests CDK2/Cyclin E inhibition.
Procedure:
-
Treatment: Treat sensitive cells (e.g., MCF-7) with P4A-Et at IC₅₀ concentration for 24h.
-
Fixation: Harvest cells, wash with PBS, and fix in 70% ice-cold ethanol overnight at -20°C.
-
Staining: Wash cells and resuspend in PBS containing:
-
50 µg/mL Propidium Iodide (PI)
-
100 µg/mL RNase A
-
-
Analysis: Incubate for 30 min at 37°C in the dark. Analyze using a Flow Cytometer (excitation 488 nm, emission 585 nm).
Protocol 3: Apoptosis Detection (Annexin V-FITC/PI)
Objective: Distinguish between necrotic toxicity and programmed cell death (apoptosis).
Procedure:
-
Treat cells with P4A-Et (IC₅₀ and 2x IC₅₀) for 24h.
-
Harvest cells (including floating cells) and wash with binding buffer.
-
Stain with Annexin V-FITC and PI for 15 min in the dark.
-
Interpretation:
-
Q1 (Annexin-/PI+): Necrosis.
-
Q2 (Annexin+/PI+): Late Apoptosis.
-
Q3 (Annexin-/PI-): Viable.
-
Q4 (Annexin+/PI-): Early Apoptosis.
-
Putative Signaling Pathway
The following diagram illustrates the downstream effects of P4A-Et based on the pyrazole-amine scaffold's known interactions with CDK2 and Tubulin.
Figure 2: Dual-mechanism hypothesis for 1-aryl-pyrazole-4-amine derivatives.
Expected Results & Troubleshooting
| Assay | Expected Outcome (Active Compound) | Troubleshooting (If Inactive) |
| MTT | IC₅₀: 5–15 µM (HepG2, MCF-7) | If IC₅₀ > 50 µM, consider derivatization (e.g., Schiff base formation) to improve lipophilicity. |
| Cell Cycle | Accumulation in G2/M phase (Tubulin effect) | If no arrest is observed, verify compound stability in media using HPLC. |
| Apoptosis | >20% increase in Annexin V+ cells | If necrosis (PI only) dominates, reduce concentration; toxicity may be non-specific. |
References
-
Synthesis and Structural Confirmation: Elgazwy, A. S., et al. (2013).[3][4] Ethyl 5-amino-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole-4-carboxylate. Acta Crystallographica Section E.
-
Anticancer Mechanism of Pyrazole-Amines: Metwally, N. H., et al. (2021). Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole–Indole Hybrids. ACS Omega.
-
Tubulin Inhibition by 1-Aryl-Pyrazoles: Zhang, W., et al. (2018).[2] Synthesis and biological evaluation of (1-aryl-1H-pyrazol-4-yl)(3,4,5-trimethoxyphenyl)methanone derivatives as tubulin inhibitors. European Journal of Medicinal Chemistry.
-
General Evaluation Protocols: Nitulescu, G. M., et al. (2023). Pyrazoles as anticancer agents: Recent advances. International Journal of Molecular Sciences.
Sources
Application Note: Antimicrobial Screening Strategies for Newly Synthesized Pyrazole Derivatives
Introduction & Scientific Rationale
The pyrazole nucleus—a five-membered 1,2-diazole heterocycle—is a highly privileged pharmacophore in medicinal chemistry. Due to its robust stability, lipophilicity, and capacity for diverse hydrogen-bonding interactions, pyrazole derivatives are increasingly synthesized to combat the escalating crisis of antimicrobial resistance (AMR)[1].
However, evaluating these novel entities requires more than a simple pass/fail inhibitory test. To identify viable clinical candidates, researchers must deploy a multi-tiered screening cascade. This application note details a rigorously structured, self-validating workflow for evaluating the antimicrobial efficacy of newly synthesized pyrazole derivatives, transitioning from primary static inhibition to dynamic pharmacodynamics and complex biofilm eradication.
Screening Workflow Visualization
Workflow for the systematic antimicrobial evaluation of novel pyrazole derivatives.
Primary Screening: Broth Microdilution (MIC & MBC)
Mechanistic Causality
The Minimum Inhibitory Concentration (MIC) is the foundational metric of antimicrobial efficacy. We utilize the Broth Microdilution method strictly adhering to Clinical and Laboratory Standards Institute (CLSI) M07 guidelines[2]. Cation-Adjusted Mueller-Hinton Broth (CAMHB) is mandatory for this protocol. Standard MHB lacks consistent levels of divalent cations (Ca²⁺, Mg²⁺), which are critical for stabilizing the outer membrane of Gram-negative bacteria (like Pseudomonas aeruginosa) and ensuring accurate binding of lipophilic pyrazole derivatives.
Self-Validating Protocol
-
Compound Preparation: Dissolve the synthesized pyrazole derivative in 100% DMSO to create a 10 mg/mL stock.
-
Critical Insight: The final concentration of DMSO in the testing wells must not exceed 1% (v/v). Higher concentrations induce solvent-mediated cytotoxicity, yielding false-positive antimicrobial readouts.
-
-
Serial Dilution: In a sterile 96-well microtiter plate, perform two-fold serial dilutions of the compound in CAMHB to achieve a testing range (e.g., 0.25 µg/mL to 128 µg/mL).
-
Inoculum Standardization: Suspend isolated colonies of the target pathogen (e.g., Staphylococcus aureus ATCC 29213) in sterile saline to match a 0.5 McFarland standard (~1.5 × 10⁸ CFU/mL). Dilute this suspension 1:150 in CAMHB.
-
Inoculation: Add 50 µL of the diluted inoculum to each well, achieving a final well concentration of ~5 × 10⁵ CFU/mL.
-
Internal Controls (Validation):
-
Growth Control: CAMHB + Inoculum + 1% DMSO (Validates that the vehicle does not inhibit growth).
-
Sterility Control: CAMHB only (Validates media sterility).
-
Positive Control: Standard antibiotic (e.g., Ciprofloxacin) with known MIC ranges for the QC strain.
-
-
Incubation & Reading: Incubate at 35°C ± 2°C for 16–20 hours. The MIC is the lowest concentration with no visible turbidity.
-
MBC Determination: Plate 10 µL from all visually clear wells onto non-selective agar. Incubate for 24 hours. The Minimum Bactericidal Concentration (MBC) is the lowest concentration resulting in a ≥99.9% reduction of the initial inoculum.
Secondary Screening: Time-Kill Kinetics Assay
Mechanistic Causality
While MIC defines a static inhibitory threshold, it fails to capture the dynamic pharmacodynamics of the compound. Pyrazole derivatives often act via membrane disruption or fatty acid biosynthesis inhibition[3]. The Time-Kill assay determines the rate of bacterial clearance, explicitly differentiating between bacteriostatic (halts growth) and bactericidal (actively kills) mechanisms.
Self-Validating Protocol
-
Culture Preparation: Grow the bacterial strain to the mid-logarithmic phase in CAMHB and adjust to a starting inoculum of ~1 × 10⁶ CFU/mL.
-
Compound Exposure: Expose the cultures to the pyrazole derivative at concentrations equivalent to 1×, 2×, and 4× the predetermined MIC[3].
-
Sampling & Plating: At specific time intervals (0, 2, 4, 8, 12, and 24 hours), remove a 100 µL aliquot.
-
Neutralization & Quantification: Serially dilute the aliquot in sterile Phosphate-Buffered Saline (PBS) to halt the compound's action, and plate onto tryptic soy agar (TSA) using the drop-plate method.
-
Analysis: Incubate plates for 24 hours and count the colonies. Plot Log₁₀ CFU/mL versus time. A compound is classified as bactericidal if it achieves a ≥3 log₁₀ decrease (99.9% kill) from the initial inoculum within 24 hours.
Advanced Screening: Biofilm Inhibition Assay
Mechanistic Causality
Over 65% of clinical bacterial infections involve biofilms—structured communities of bacteria encased in a self-produced Extracellular Polymeric Substance (EPS). Pyrazoles, due to their lipophilic nature, are uniquely positioned to penetrate this EPS matrix. We utilize the Crystal Violet (CV) assay because CV is a basic dye that binds non-specifically to negatively charged surface molecules and EPS polysaccharides, allowing for the precise quantification of total adhered biofilm biomass[4].
Self-Validating Protocol
-
Biofilm Initiation: Dilute an overnight culture of the pathogen 1:100 in Tryptic Soy Broth (TSB) supplemented with 1% glucose (glucose induces robust biofilm formation).
-
Treatment: Add 100 µL of the bacterial suspension to a 96-well flat-bottom polystyrene microtiter plate containing sub-MIC concentrations (e.g., ½×, ¼× MIC) of the pyrazole derivative.
-
Static Incubation: Incubate the plates statically at 37°C for 24 hours to allow biofilm maturation.
-
Washing: Carefully aspirate the planktonic (free-floating) cells. Wash the wells three times with sterile PBS. Care must be taken not to disrupt the adhered biofilm at the bottom of the well.
-
Fixation & Staining: Fix the biofilm with 200 µL of 99% methanol for 15 minutes. Aspirate and let dry. Stain with 200 µL of 0.1% (w/v) Crystal Violet solution for 20 minutes[4].
-
Solubilization & Quantification: Wash away excess dye with distilled water. Solubilize the bound Crystal Violet using 200 µL of 33% glacial acetic acid or 95% ethanol.
-
Readout: Measure the optical density (OD) at 570 nm using a microplate reader. Calculate the percentage of biofilm inhibition relative to the untreated growth control.
Data Presentation: Quantitative Summary
The following table demonstrates a standardized framework for presenting the multi-tiered screening data of synthesized pyrazole derivatives against standard ESKAPE pathogens.
| Compound | S. aureus (MRSA) MIC (µg/mL) | E. coli MIC (µg/mL) | P. aeruginosa MIC (µg/mL) | Time-Kill Profile (at 4× MIC) | Biofilm Inhibition (%) |
| Pyr-01 | 2.0 | 8.0 | 16.0 | Bactericidal (-3.2 log at 8h) | 78.4 ± 2.1% |
| Pyr-02 | 1.0 | 4.0 | 8.0 | Bactericidal (-4.1 log at 8h) | 85.2 ± 1.5% |
| Ciprofloxacin (Control) | 0.5 | 0.25 | 0.5 | Bactericidal (-4.5 log at 4h) | 92.0 ± 1.1% |
| Vehicle (1% DMSO) | >128 | >128 | >128 | No reduction (Growth) | < 5.0% |
Table 1: Representative antimicrobial profiling data for novel pyrazole derivatives (Pyr-01, Pyr-02) demonstrating potent Gram-positive activity and significant biofilm disruption capabilities.
References
-
[2] Clinical and Laboratory Standards Institute (CLSI). M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. CLSI. Available at:
-
[1] Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives. National Center for Biotechnology Information (PMC). Available at:
-
[3] Novel pyrazoles as potent growth inhibitors of staphylococci, enterococci and Acinetobacter baumannii bacteria. National Center for Biotechnology Information (PMC). Available at:
-
[4] Inhibition of Pseudomonas aeruginosa Biofilm Formation with Surface Modified Polymeric Nanoparticles. MDPI. Available at:
Sources
- 1. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 3. Novel pyrazoles as potent growth inhibitors of staphylococci, enterococci and Acinetobacter baumannii bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of Pseudomonas aeruginosa Biofilm Formation with Surface Modified Polymeric Nanoparticles [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: 5-Ethyl-1-(4-methylphenyl)-1H-pyrazol-4-amine Synthesis
Welcome to the Technical Support Center. This guide is designed for researchers, scale-up chemists, and drug development professionals encountering yield, regioselectivity, or stability issues during the synthesis of 5-ethyl-1-(4-methylphenyl)-1H-pyrazol-4-amine .
The synthesis of 1-aryl-5-alkyl-4-aminopyrazoles is notoriously challenging due to three primary failure points: regiochemical scrambling during core assembly, over-nitration during electrophilic aromatic substitution, and rapid oxidative degradation of the final free amine. This guide provides field-proven troubleshooting logic, mechanistic explanations, and self-validating protocols to ensure high-yield, reproducible batches.
Synthetic Workflow & Troubleshooting Logic
Figure 1: Four-step synthetic workflow for this compound.
Figure 2: Troubleshooting logic for common yield losses during the nitro-reduction step.
Frequently Asked Questions (FAQs) & Mechanistic Troubleshooting
Phase 1: Regioselective Pyrazole Core Assembly
Q: When condensing 4-methylphenylhydrazine with my 1,3-dicarbonyl equivalent, I isolate a 60:40 mixture of 1,5- and 1,3-isomers. How can I drive the reaction exclusively to the 1,5-isomer? A: The classical Knorr pyrazole synthesis often yields regioisomeric mixtures due to the competing nucleophilicity of the hydrazine's two nitrogen atoms. To achieve >95% regioselectivity for the 1,5-isomer (5-ethyl-1-(4-methylphenyl)-1H-pyrazole), you must exploit the electronic disparity of the reagents. The terminal nitrogen (-NH₂) of the arylhydrazine is more nucleophilic than the internal nitrogen (-NH-Ar).
By performing the reaction under strictly controlled acidic conditions (e.g., using trifluoroethanol/TFA) at lower temperatures, the -NH₂ selectively attacks the more electrophilic carbon (the carbonyl) first, forming a hydrazone intermediate. Subsequent cyclization via the -NH-Ar attacking the adjacent enamine/alkyne carbon locks the structure into the desired 1,5-configuration .
Phase 2: Electrophilic Nitration
Q: During the nitration step, my LC-MS shows significant byproducts with +45 m/z (nitration on the p-tolyl ring) and poor yield of the target 4-nitropyrazole. How do I prevent over-nitration? A: The pyrazole C4 position is highly activated toward electrophilic aromatic substitution, but the p-tolyl group is also mildly activated by its methyl substituent. The key to resolving this is kinetic control. Using a standard nitrating mixture at elevated temperatures leads to competitive nitration on the phenyl ring. By pre-forming the pyrazolium sulfate salt at 0 °C and strictly maintaining the nitration temperature between 0–5 °C, the pyrazole C4 reacts rapidly, while the protonated pyrazole ring sufficiently deactivates the overall system to prevent secondary nitration on the p-tolyl group .
Phase 3: Nitro Reduction & Amine Stabilization
Q: My reduction using Pd/C and H₂ goes to completion, but the isolated 4-aminopyrazole turns into a dark, insoluble tar within hours. What is going wrong? A: You are witnessing the inherent oxidative instability of the 4-aminopyrazole free base. The electron-rich nature of the pyrazole ring, combined with the electron-donating amino group, makes the C-N bond highly susceptible to rapid air oxidation, forming azo/azoxy dimers and polymeric tars. The self-validating solution is to never isolate the free base . Perform the catalytic hydrogenation in an acidic medium or immediately quench the filtered reaction mixture with ethereal HCl to precipitate the highly stable 4-aminopyrazole hydrochloride salt .
Quantitative Data & Optimization Summaries
Table 1: Optimization of Nitration Conditions (Step 2)
Goal: Maximize C4-nitration while suppressing p-tolyl nitration.
| Condition | Reagents | Temp (°C) | Time (h) | C4-Nitro Yield (%) | Byproducts (p-Tolyl Nitration) |
| A | HNO₃ (68%) / Conc. H₂SO₄ | 25 | 4 | 45% | High |
| B | KNO₃ / Conc. H₂SO₄ | 25 | 12 | 55% | High |
| C | HNO₃ (Fuming) / Ac₂O | 0 | 3 | 72% | Moderate |
| D (Optimized) | HNO₃ (Fuming) / Conc. H₂SO₄ | 0–5 | 2 | 88% | Trace (<2%) |
Table 2: Reduction Conditions and Product Stability (Step 3)
Goal: Complete reduction without azo-intermediate stalling or product degradation.
| Method | Reagents | Solvent | Additive | Yield (Free Base) | Yield (HCl Salt) | Purity (HPLC) |
| Catalytic (Neutral) | Pd/C (10%), H₂ (1 atm) | MeOH | None | 65% (Degrades) | N/A | < 70% (Oxidized) |
| Transfer Hydrog. | Hydrazine hydrate, Pd/C | EtOH | None | 70% (Degrades) | N/A | 82% |
| Chemical | SnCl₂·2H₂O | EtOH | Conc. HCl | N/A | 85% | 95% |
| Catalytic (Acidic) | Pd/C (10%), H₂ (3 atm) | MeOH | HCl (1.2 eq) | N/A | 92% | > 98% |
Self-Validating Experimental Protocols
Protocol A: Regioselective Nitration to 5-ethyl-1-(4-methylphenyl)-4-nitro-1H-pyrazole
Causality Note: The slow addition of the nitrating mixture ensures the exothermic reaction does not raise the internal temperature above 5 °C, which is the critical threshold for preventing off-target nitration on the p-tolyl ring.
-
Preparation: Charge a perfectly dry 500 mL 3-neck flask with 5-ethyl-1-(4-methylphenyl)-1H-pyrazole (10.0 g, 53.7 mmol) and concentrated H₂SO₄ (40 mL).
-
Cooling: Stir the mixture until fully dissolved (forming the pyrazolium sulfate salt) and cool the flask in an ice-salt bath to an internal temperature of 0 °C.
-
Nitration: In a separate addition funnel, prepare a mixture of fuming HNO₃ (3.5 mL, ~1.5 eq) and concentrated H₂SO₄ (10 mL) pre-cooled to 0 °C.
-
Addition: Add the nitrating mixture dropwise over 45 minutes. Crucial: Monitor the internal thermometer. Do not allow the temperature to exceed 5 °C.
-
Reaction: Stir the mixture at 0–5 °C for 2 hours.
-
Quenching & Isolation: Carefully pour the reaction mixture over 400 g of crushed ice under vigorous stirring. A pale-yellow precipitate will form. Filter the solid under vacuum, wash extensively with cold distilled water until the filtrate is pH neutral, and dry under vacuum at 40 °C to yield the 4-nitro intermediate.
Protocol B: Reduction and Stabilization to 4-Aminopyrazole Hydrochloride
Causality Note: Conducting the hydrogenation in the presence of HCl forces the immediate protonation of the newly formed amine. This prevents the lone pair on the nitrogen from participating in oxidative degradation pathways when exposed to air during filtration.
-
Setup: In a Parr hydrogenation bottle or a high-pressure autoclave, suspend the 4-nitro intermediate (10.0 g, 43.2 mmol) in anhydrous Methanol (150 mL).
-
Acidification: Add 4.0 M HCl in dioxane (13.0 mL, 52.0 mmol, 1.2 eq) to the suspension.
-
Catalyst Addition: Carefully add 10% Pd/C (1.0 g) under a steady stream of Argon to prevent spark ignition of the methanol.
-
Hydrogenation: Purge the vessel with Argon (3x), then with H₂ gas (3x). Pressurize the vessel to 3 atm (approx. 45 psi) with H₂ and agitate at room temperature for 4–6 hours. Note: Monitor hydrogen uptake; the reaction is complete when pressure stabilizes.
-
Filtration: Vent the H₂ and purge the vessel thoroughly with Argon. Filter the mixture through a pad of Celite under an Argon blanket to remove the Pd/C catalyst. Wash the Celite pad with additional Methanol (20 mL).
-
Crystallization: Concentrate the filtrate under reduced pressure (bath temp < 30 °C) to approximately 30 mL. Add cold diethyl ether (100 mL) dropwise to precipitate the this compound hydrochloride salt as an off-white to pale-pink solid.
-
Storage: Filter, dry under high vacuum, and store in a desiccator backfilled with Argon at -20 °C.
References
-
Deng, X., & Mani, N. S. (2008). Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. Journal of Organic Chemistry, 73(6), 2412-2415. URL:[Link]
-
Fichez, J., Busca, P., & Prestat, G. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. Molecules, 27(17), 5553. URL:[Link]
Overcoming regioselectivity issues in pyrazole synthesis
Technical Support Center: Pyrazole Synthesis & Regiocontrol
Case ID: #PYR-REGIO-001 Topic: Overcoming Regioselectivity Issues in Pyrazole Synthesis Status: Open Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division
Executive Summary: The "50:50 Nightmare"
Welcome to the technical support center. If you are here, you are likely staring at an NMR spectrum showing a frustrating mixture of 1,3- and 1,5-disubstituted pyrazoles.
The pyrazole ring is a privileged scaffold in drug discovery (e.g., Celecoxib, Viagra), but its synthesis is plagued by tautomeric ambiguity. The classic condensation of a hydrazine with a 1,3-dicarbonyl (Knorr synthesis) theoretically allows the hydrazine to attack either carbonyl carbon. Without intervention, this often results in a thermodynamic/kinetic mixture that is difficult to separate.
This guide provides field-proven protocols to force regiocontrol, moving beyond "hope" to "design."
Diagnostic Workflow: Select Your Problem
Before proceeding, identify your specific failure mode using the decision tree below.
Figure 1: Decision matrix for troubleshooting pyrazole regioselectivity. Use this to navigate to the correct module below.
Module A: Troubleshooting Condensation Reactions (Knorr)
The Issue: You are reacting a monosubstituted hydrazine (
Root Cause: The nucleophilicity of the two hydrazine nitrogens (
Solution 1: The "Magic Solvent" Effect (HFIP)
Before redesigning your synthesis, change your solvent. Fluorinated alcohols like 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) or 2,2,2-trifluoroethanol (TFE) can drastically shift regioselectivity.[1][2]
-
Mechanism: HFIP is a strong hydrogen bond donor (HBD). It selectively activates the "harder" or more basic carbonyl oxygen, directing the initial attack of the hydrazine.
-
Protocol:
-
Dissolve 1,3-diketone (1.0 equiv) in HFIP (0.5 M).
-
Add hydrazine (1.1 equiv) dropwise at 0°C.
-
Stir at RT for 2–4 hours.
-
Evaporate HFIP (recoverable) and analyze crude NMR.
-
Note: Fustero et al. demonstrated that switching from Ethanol to HFIP can flip ratios from 1:1 to >95:5 in favor of the 1,5-isomer in many cases [1].
-
Solution 2: Substrate Engineering (Enaminones)
If solvents fail, you must differentiate the electrophiles. Replace the 1,3-diketone with an enaminone .
-
Why it works: An enaminone has one "hard" carbonyl and one "soft" Michael-acceptor carbon.
-
The Rule: The terminal
of the hydrazine (the better nucleophile) attacks the harder electrophile (the carbonyl) first. This usually yields the 1,3-disubstituted pyrazole selectively.
Comparative Data: Diketone vs. Enaminone
| Precursor Type | Electrophilic Centers | Typical Major Product | Selectivity Score |
| 1,3-Diketone | C=O vs C=O (Similar) | Mixture (1,3 & 1,5) | Low (1:1 to 3:1) |
| Enaminone | C=O[3][4] (Hard) vs C=C-N (Soft) | 1,3-Isomer | High (>10:1) |
| Alkynyl Ketone | C=O vs C≡C | 1,5-Isomer | High (via Michael addn) |
Module B: Regioselective N-Alkylation
The Issue: You have a pre-formed pyrazole ring (
Root Cause: The pyrazole tautomerizes.[5]
Protocol: The "Steric vs. Electronic" Toggle
Scenario A: You want the "Sterically Hindered" Isomer (1,5-substitution)
-
Challenge: The alkyl halide will naturally attack the less hindered nitrogen (yielding the 1,3-isomer).
-
Fix: Use Mitsunobu conditions instead of
alkylation. The mechanism involves the pyrazole acting as an acid, and the bulky complex often directs the reaction differently than basic alkylation.
Scenario B: You want the "Less Hindered" Isomer (1,3-substitution)
-
Standard Protocol:
-
Solvent: DMF or MeCN (Polar Aprotic).
-
Base:
(Cesium effect helps solubility and reactivity). -
Temp: 0°C to RT.
-
Result: The electrophile avoids the bulky substituent at C3/C5, landing on the distal nitrogen.
-
Scenario C: The Chan-Lam Coupling (For N-Arylation)
-
Protocol: Use Boronic acids with
. -
Selectivity: This is highly sensitive to the chelating ability of substituents on the pyrazole. If you have a chelating group (e.g., pyridine) at C3, the copper will coordinate there, directing arylation to the adjacent nitrogen (
).
Module C: Analytical Validation (The "Isomer ID" Crisis)
Q: "My NMR looks clean, but is it the right isomer?" A: Never trust 1H NMR chemical shifts alone. They are solvent-dependent and unreliable for distinguishing 1,3- from 1,5-isomers.
The Gold Standard Validation Protocol
Step 1: 1D NOESY (Spatial Proximity)
-
Irradiate the N-substituent (e.g., N-Methyl or N-Aryl protons).
-
Observation:
-
If you see an NOE enhancement of the substituent at C5
You have the 1,5-isomer . -
If you see NOE enhancement of only the C3-H or C4-H
You likely have the 1,3-isomer .
-
Step 2: 1H-15N HMBC (Long-Range Connectivity)
-
This is the definitive proof.
-
Mechanism: It correlates protons to the nitrogen atoms they are attached to (2-bond) or near (3-bond).
-
Look for: The coupling constant (
) and cross-peaks between the N-substituent protons and the pyrazole nitrogens. The chemical shift of (substituted) vs (pyridine-like) is distinct (~100 ppm difference).
Frequently Asked Questions (FAQs)
Q1: I'm using a hydrazine hydrochloride salt. Does pH matter? A: Yes. In acidic media, the hydrazine is protonated. The less substituted nitrogen is usually more basic and gets protonated first, rendering it non-nucleophilic. This forces the more substituted nitrogen to attack, reversing the regioselectivity compared to basic conditions.
Q2: Can I separate the isomers if the synthesis fails? A: 1,3- and 1,5-isomers often have significantly different dipole moments.
-
Tip: Try flash chromatography with Toluene/Ethyl Acetate mixtures. Toluene interacts with the
-systems differently than Hexanes, often enhancing separation resolution for these isomers.
Q3: What about 1,3-Dipolar Cycloaddition (Click Chemistry)? A: If condensation fails, switch to cycloaddition (Diazo compound + Alkyne).
-
Regiocontrol: Ru(II) catalysts (RuAAC) generally yield 1,5-disubstituted products, while thermal or Cu(I) methods often favor 1,3-isomers (or 1,4 depending on the dipole). This is a "de novo" approach that bypasses the tautomerism issue entirely [2].
References
-
Fustero, S., et al. (2008).[1] "Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents." The Journal of Organic Chemistry, 73(9), 3523–3529.[1]
-
Zhang, L., et al. (2005). "Ruthenium-Catalyzed Cycloaddition of Alkynes and Organic Azides." Journal of the American Chemical Society, 127(46), 15998–15999.
- Martin, R. E., et al. (2012). "Regioselective Synthesis of Pyrazoles." Comprehensive Heterocyclic Chemistry III. (General Reference for Enaminone chemistry).
Disclaimer: These protocols are for research use only. Always consult SDS and perform a risk assessment before handling hydrazines or fluorinated solvents.
Sources
- 1. Improved regioselectivity in pyrazole formation through the use of fluorinated alcohols as solvents: synthesis and biological activity of fluorinated tebufenpyrad analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 4. Regioselective Synthesis of 5- and 3-Hydroxy-N-Aryl-1H-Pyrazole-4-Carboxylates and Their Evaluation as Inhibitors of Plasmodium falciparum Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel Regioselective Synthesis of 1,3,4,5-Tetrasubstituted Pyrazoles and Biochemical Valuation on F1FO-ATPase and Mitochondrial Permeability Transition Pore Formation - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting low solubility of pyrazole derivatives in biological assays
Technical Support Center: Troubleshooting Pyrazole Derivative Solubility
Topic: Troubleshooting Low Solubility of Pyrazole Derivatives in Biological Assays Ticket ID: PYR-SOL-001 Assigned Specialist: Senior Application Scientist, High-Throughput Screening Division
Executive Summary
Pyrazole derivatives are privileged scaffolds in medicinal chemistry (e.g., Ruxolitinib, Celecoxib) due to their ability to form multiple hydrogen bonds with kinase hinge regions. However, their planar, aromatic structure often leads to strong
This guide provides a root-cause analysis and actionable protocols to stabilize pyrazoles in assay media without compromising biological relevance.
Phase 1: Diagnosis – Is Solubility the Culprit?
Before altering your assay conditions, confirm that solubility is the root cause of your aberrant data.
Symptoms of Precipitation:
-
Steep Hill Slopes: Dose-response curves with Hill coefficients (
) > 2.0 often indicate non-specific inhibition caused by colloidal aggregates rather than 1:1 ligand binding. -
Noisy Baselines: High variability in technical replicates at high concentrations.
-
Visual Turbidity: In 96/384-well plates, this is often invisible to the naked eye until concentrations exceed 100 µM.
Diagnostic Protocol: The Nephelometry Check Do not rely on absorbance (OD600) alone; it is insensitive to micro-precipitates.
-
Prepare: Your compound at
the top assay concentration in the exact assay buffer (no protein/enzyme yet). -
Incubate: 60 minutes at room temperature (mimicking assay time).
-
Measure: Laser Nephelometry (preferred) or Absorbance at 650 nm.
-
Control: Compare against a buffer-only blank.
-
Result: If Signal >
Standard Deviation of Blank, you have insoluble aggregates.
-
Phase 2: The "Golden Rule" of Compound Dilution
The most common error is "Solvent Shock"—pipetting 100% DMSO stock directly into aqueous buffer. This causes immediate, local precipitation that never re-dissolves.
The Fix: Intermediate Dilution Step Use an intermediate plate to step-down the DMSO concentration gradually.
Figure 1: The "Step-Down" dilution method prevents the rapid nucleation of pyrazole crystals that occurs during direct aqueous injection.
Phase 3: Buffer Engineering & Optimization
If the dilution protocol fails, you must engineer the assay buffer. Pyrazoles are ionizable; their solubility is pH-dependent.[1]
pH Adjustment (The pKa Factor)
Pyrazoles are amphoteric.
-
Unsubstituted Pyrazole: Weakly basic (pKa ~2.5) and weakly acidic (pKa ~14).
-
Substituted Pyrazoles: Electron-withdrawing groups (e.g., -CF3, -Cl) on the ring can lower the pKa of the NH group, making it deprotonate (and become soluble) at physiological pH.
-
Action: Calculate the pKa of your derivative. If the pKa is near 7.4, slight shifts in buffer pH (e.g., to 7.8) can significantly increase the ionized (soluble) fraction.
Surfactants (The "Chemical Chaperones")
Non-ionic detergents disrupt aggregates.
-
Recommendation: Add Tween-20 (0.01%) or Triton X-100 (0.01%) .
-
Critical Limit: Stay below the Critical Micelle Concentration (CMC).[2]
-
Tween-20 CMC: ~0.06% (w/v).
-
Triton X-100 CMC: ~0.015% (w/v).
-
Why? Above CMC, micelles form "detergent sinks" that trap your drug, reducing the free concentration available to bind the target.
-
Carrier Proteins (BSA/HSA)
Bovine Serum Albumin (BSA) is often added to stabilize enzymes, but it also binds lipophilic drugs.
-
The Trap: BSA improves solubility but reduces potency (
shifts right) because it sequesters the drug. -
The Solution: If you must use BSA to solubilize the pyrazole, you must report the Free Fraction or acknowledge the shift.
-
Rule of Thumb: If
increases by >5-fold upon adding 0.1% BSA, your compound is binding the albumin, not just the target.
-
Summary of Solubilizing Additives
| Additive | Recommended Conc. | Mechanism | Risk Factor |
| DMSO | 0.5% - 1.0% | Co-solvent | >1% inhibits many kinases and is toxic to cells. |
| Tween-20 | 0.005% - 0.01% | Disperses aggregates | >0.05% forms micelles (traps drug). |
| BSA | 0.1 mg/mL | Carrier protein | High binding affinity for lipophilic pyrazoles. |
| Glycerol | 5% - 10% | Increases viscosity | High viscosity interferes with liquid handling. |
Troubleshooting Decision Tree
Figure 2: Logical workflow for isolating solubility issues from biological artifacts.
Frequently Asked Questions (FAQ)
Q: My pyrazole precipitates immediately when I add the stop solution (acidic). Why? A: Many pyrazoles are synthesized as salts or are soluble at neutral pH but insoluble when protonated/deprotonated. If your stop solution drastically changes pH (e.g., adding H2SO4 to stop an ELISA), you may be crashing the compound out after the reaction but before detection.
-
Fix: Ensure the stop solution maintains a pH where the compound remains soluble, or read the plate immediately.
Q: Can I use 5% DMSO to keep it soluble? A: In enzymatic assays, perhaps (if the enzyme tolerates it). In cell-based assays, absolutely not . DMSO > 1% causes membrane permeabilization and cytotoxicity, which will mask any specific drug effect.
-
Fix: Use the "Intermediate Dilution" method (Figure 1) to maximize solubility at 0.5% - 1% DMSO.
Q: I see a "Bell-Shaped" dose-response curve. Is this solubility? A: Yes, this is a classic sign. The compound is active at low concentrations (soluble), but at high concentrations, it precipitates. The solid precipitate is inactive, so the signal drops (or rises, depending on assay format), creating a bell shape.
-
Fix: Censor the data points above the solubility limit (determined by nephelometry) before calculating IC50.
References
-
Assay Guidance Manual (NCBI). Solubility and Permeability in Drug Discovery. [Link]
-
Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today. [Link]
-
Simeonov, A., et al. (2008). Blue-Sky/Green-Field: Promiscuous Inhibitors in High-Throughput Screening. (Discusses colloidal aggregators). [Link]
Sources
Optimization of reaction conditions for pyrazole cyclization
Ticket ID: PYZ-OPT-2026 | Status: Open
Assigned Specialist: Dr. A. Vance, Senior Application Scientist[1]
Executive Summary
The cyclization of hydrazines with 1,3-electrophiles (Knorr Pyrazole Synthesis) is the industrial standard for generating the pyrazole pharmacophore. However, this reaction is deceptively simple. In practice, researchers frequently encounter three critical failure modes: poor regioselectivity (formation of 1,3- vs. 1,5-isomers), reaction stalling (isolation of hydrazone intermediates), and purification bottlenecks .
This guide synthesizes field-proven protocols to resolve these specific issues, moving beyond standard textbook procedures to address the physical-organic reality of the reaction.
Module 1: The Regioselectivity Crisis
User Issue: "I am reacting a substituted hydrazine with an unsymmetrical 1,3-diketone and getting a difficult-to-separate mixture of isomers."
Root Cause Analysis
Regioselectivity in Knorr synthesis is a competition between electronic control and steric control , further complicated by the pH of the medium.
-
Neutral/Basic Conditions: The most nucleophilic nitrogen of the hydrazine (usually the NH
furthest from the substituent) attacks the most electrophilic carbonyl. -
Acidic Conditions: The hydrazine is protonated.[2][3] The reaction is driven by the attack of the less protonated nitrogen on the more activated (protonated) carbonyl.
The "Fluorinated Solvent" Protocol (Gold Standard)
Recent optimization studies have demonstrated that fluorinated alcohols like 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) or 2,2,2-trifluoroethanol (TFE) can drastically enhance regioselectivity via hydrogen-bond activation of specific carbonyls [1][4].
Optimized Protocol:
-
Solvent: HFIP (0.2 M concentration).[4]
-
Stoichiometry: 1.0 equiv 1,3-diketone + 1.1 equiv hydrazine salt.[3][4]
-
Conditions: Stir at 25 °C for 1–4 hours.
-
Workup: Evaporate solvent (recyclable) and purify.
-
Why it works: HFIP acts as a strong hydrogen-bond donor, activating the carbonyls selectively and stabilizing the polar transition state, often overriding steric clashes.
-
Regioselectivity Decision Matrix
Use the following logic flow to determine your reaction conditions:
Module 2: Reaction Stalling (The "Hydrazone Trap")
User Issue: "LCMS shows the mass of the product +18. The reaction is stuck at the intermediate."
Technical Insight
The reaction proceeds in two steps:[2][4][5][6][7][8][9]
-
Condensation: Formation of a hydrazone (fast).
-
Cyclodehydration: Ring closure and loss of water (rate-determining step). If the reaction stalls, you have isolated the 5-hydroxy-2-pyrazoline or the open-chain hydrazone . This is common with electron-deficient diketones (e.g., trifluoromethyl-containing) which form stable hydrates [1].
Troubleshooting Protocol: Forcing Dehydration
Do not add more hydrazine.[1] Instead, drive the equilibrium toward water loss.
| Method | Conditions | Applicability |
| Acid Spike | Add 10 mol% | Standard substrates.[1] |
| Azeotropic Drying | Switch solvent to Toluene/Benzene; use Dean-Stark trap. | Large scale; stubborn substrates.[1] |
| Acyl Capture | Add Ac | Forces elimination via O-acylation followed by loss of AcOH/TFA. |
| Microwave | Heat to 120–150 °C for 10–20 min in EtOH/AcOH. | High-throughput; overcomes activation energy barrier [2]. |
Module 3: Purification & Isolation
User Issue: "My isomers have identical Rf values on TLC. How do I separate them?"
Separation Strategies
Regioisomers of pyrazoles often have very similar polarities, making standard silica chromatography difficult.[1]
-
pH-Swing Extraction (Amphoteric Nature):
-
N-H pyrazoles are weakly acidic (
) and weakly basic. -
Protocol: Dissolve crude in organic solvent.[1][4][8] Wash with 1M HCl (removes unreacted hydrazine). Extract with 1M NaOH (pulls N-H pyrazole into aqueous phase). Separate organic layer (impurities).[1][8] Acidify aqueous layer to precipitate pure pyrazole.
-
-
Chromatographic Optimization:
-
Stationary Phase: Switch from Silica to C18 (Reverse Phase) . The hydrophobic difference between isomers (e.g., 1,3-phenyl vs 1,5-phenyl) is often more pronounced in RP-HPLC than normal phase [3].
-
Mobile Phase: Use Dichloromethane/Methanol (98:2) instead of Hexane/EtOAc. Pyrazoles often "tail" in EtOAc due to hydrogen bonding with silica; MeOH suppresses this.
-
Module 4: Mechanism & Pathway Visualization
Understanding the precise atomic flow allows for better troubleshooting.[1] The diagram below illustrates the critical bifurcation point where the reaction can stall or proceed to the wrong isomer.
References
-
Fustero, S., et al. (2011).[1] Fluorine in Heterocyclic Chemistry: Synthetic Approaches and Applications. Chemical Reviews.[1]
-
Knorr, L. (1883).[10] Einwirkung von Acetessigester auf Phenylhydrazin. Berichte der deutschen chemischen Gesellschaft. (Foundational Reference).
-
BenchChem Technical Support. (2025). Column chromatography conditions for separating pyrazole isomers.
-
Deng, X., & Mani, N. S. (2008).[11] Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins.[11] Journal of Organic Chemistry.[1]
-
Aggarwal, V. K., et al. (2006).[1] Regiocontrol in Pyrazole Synthesis.[1][2][3][4][5][10][12][13] Organic Letters.[1]
Sources
- 1. Knorr Pyrazole Synthesis (M. Pharm) | PPTX [slideshare.net]
- 2. rsc.org [rsc.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Decoding ortho regiospecificity and high endo stereoselectivity in pyrazole synthesis via the activation/strain model - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB01142F [pubs.rsc.org]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Pyrazofurin Biosynthesis Involves Nonenzymatic Ring Contraction of a Pyridazine Intermediate Triggered by a Rieske Enzyme-Catalyzed Oxygenation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins [organic-chemistry.org]
- 12. Recent highlights in the synthesis and biological significance of pyrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Recent advances in the synthesis of fluorinated hydrazones - PMC [pmc.ncbi.nlm.nih.gov]
Preventing side-product formation in multi-step pyrazole synthesis
Current Status: Online | Tier: Level 3 (Senior Scientist Support) Topic: Prevention of Side-Product Formation in Multi-Step Pyrazole Synthesis
Welcome to the Pyrazole Synthesis Support Hub
You have reached the advanced troubleshooting module for pyrazole heterocycle construction. As a Senior Application Scientist, I understand that while the Knorr synthesis appears deceptively simple in undergraduate textbooks, the reality of synthesizing polysubstituted pyrazoles in drug discovery is fraught with regiochemical ambiguity and stubborn side-reactions.
This guide is structured to diagnose your specific failure mode—whether it is regioisomer contamination, azine formation, or incomplete cyclization—and provide chemically grounded protocols to resolve it.[1]
🟢 Module 1: Triage & Diagnostics (Troubleshooting FAQ)
Q1: My LC-MS shows two peaks with the same mass but different retention times. I need a single isomer.
-
Diagnosis: You have a Regioselectivity Failure . In the condensation of unsymmetrical 1,3-diketones with substituted hydrazines, you are forming both the 1,3- and 1,5-isomers.
-
The Fix: You must alter the solvent system or pH to drive the initial nucleophilic attack.
-
Standard Approach: In protic solvents (EtOH), the most nucleophilic nitrogen of the hydrazine attacks the most electrophilic carbonyl.
-
The "Fustero" Switch: Switching to fluorinated alcohols (e.g., 2,2,2-trifluoroethanol) can completely reverse this selectivity via hydrogen-bond activation of the specific carbonyl. (See Protocol A).
-
Q2: My reaction mixture turned into a thick, colored oil that won't crystallize, and NMR shows complex aliphatic signals.
-
Diagnosis: This is likely Azine Formation or Oligomerization .
-
The Cause: If the hydrazine is the limiting reagent or added too slowly to a concentrated diketone, one hydrazine molecule can condense with two diketone molecules (Azine).
-
The Fix: Always add the 1,3-diketone to a solution of excess hydrazine (Inverse Addition). Ensure the hydrazine is fresh; oxidized hydrazine leads to diazenyl impurities (red/yellow oils).
Q3: I see the correct mass, but the product is not aromatic (contains sp3 carbons in NMR).
-
Diagnosis: Incomplete Cyclization (Pyrazoline Trap) .
-
The Cause: The intermediate hydrazone formed, but the dehydration step to form the aromatic ring failed. Common in electron-deficient or sterically crowded systems.
-
The Fix: Increase reaction temperature or add an acid catalyst (e.g., p-TsOH, HCl) to force the dehydration.
🔵 Module 2: The Mechanistic Logic of Regiocontrol
To prevent side products, you must control the kinetics of the very first step. The Knorr synthesis is a race between two nucleophilic nitrogens attacking two electrophilic carbonyls.
Visualization: Regioselectivity Decision Matrix
The following diagram illustrates the decision logic required to select the correct conditions for your specific target isomer.
Figure 1: Decision matrix for selecting solvent systems to control regiochemistry in Knorr synthesis.
🟠 Module 3: Experimental Protocols
Protocol A: Highly Regioselective Synthesis (The Fluorinated Solvent Method)
Best for: Preventing regioisomer mixtures in unsymmetrical diketones.
Context: Standard ethanol reflux often yields 3:1 mixtures. Using 2,2,2-Trifluoroethanol (TFE) or Hexafluoroisopropanol (HFIP) can drive this to >95:5 selectivity by selectively activating the acyl carbonyl via strong hydrogen bonding [1].
Reagents:
-
Unsymmetrical 1,3-diketone (1.0 equiv)
-
Substituted Hydrazine (e.g., Phenylhydrazine) (1.1 equiv)
-
Solvent: 2,2,2-Trifluoroethanol (TFE) [0.5 M concentration]
Step-by-Step:
-
Preparation: Dissolve the 1,3-diketone in TFE in a round-bottom flask.
-
Addition: Add the hydrazine derivative in a single portion at room temperature.
-
Note: TFE is slightly acidic (pKa ~12). No external acid catalyst is usually required.
-
-
Reaction: Stir at room temperature for 1-2 hours. Monitor by TLC/LC-MS.
-
Checkpoint: If the intermediate hydrazone persists, heat to reflux (78 °C) for 30 mins to force dehydration.
-
-
Workup: Evaporate the TFE (recoverable by distillation). The residue is often the pure regioisomer.
-
Purification: If necessary, recrystallize from EtOH/Water.
Protocol B: Preventing Azine Formation (Stoichiometry Control)
Best for: Clean synthesis of simple pyrazoles without "oiling out".
Reagents:
Step-by-Step:
-
Setup: Place the Hydrazine Hydrate (1.2 - 1.5 equiv) in the flask with Ethanol (0.5 M).
-
Critical: The hydrazine must be in excess and present before the diketone is introduced.
-
-
Cooling: Cool the hydrazine solution to 0 °C (ice bath). The reaction is exothermic.[6]
-
Controlled Addition: Add the 1,3-diketone dropwise over 15-30 minutes.
-
Cyclization: Allow to warm to Room Temp, then reflux for 1 hour.
-
Isolation: Pour into ice water. The pyrazole should precipitate as a solid.
🟣 Module 4: Advanced Mechanistic Visualization
Understanding the failure points requires visualizing the competitive pathways. The diagram below details where the reaction diverges into side products.
Figure 2: Competitive reaction pathways showing the formation of the Azine side-product versus the desired Pyrazole.
📊 Data Summary: Solvent Effects on Regioselectivity
The following table summarizes the impact of solvent choice on the formation of 1,3- vs 1,5-isomers (Data adapted from Fustero et al. [1]).
| Solvent | Dielectric Constant | H-Bond Donor Ability (α) | Major Isomer (Typical) | Selectivity Ratio |
| Ethanol | 24.5 | 0.83 | 1,5-Isomer | ~ 70:30 |
| THF | 7.5 | 0.00 | Mixture | ~ 50:50 |
| Acetic Acid | 6.2 | 1.12 | 1,5-Isomer | ~ 80:20 |
| TFE (Trifluoroethanol) | 27.0 | 1.51 | 1,3-Isomer | > 95:5 |
| HFIP | 16.7 | 1.96 | 1,3-Isomer | > 98:2 |
Note: TFE and HFIP reverse selectivity because they strongly solvate the more basic carbonyl oxygen, altering the electrophilicity landscape of the diketone.
📚 References
-
Fustero, S., et al. (2011). From 2000 to Mid-2010: A Fruitful Decade for the Synthesis of Pyrazoles.[5] Chemical Reviews, 111(11), 6984-7034.
-
Mani, N. S., & Deng, X. (2008).[7] Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles.[4][7] Journal of Organic Chemistry, 73, 2412-2415.[7]
-
BenchChem Technical Guides. (2025). Identifying and removing byproducts in pyrazole synthesis.
-
Taddei, M., et al. (2026). Synthesis of Pyrazoles by 1,3‐Dipolar Cycloaddition under Aqueous Micellar Catalysis. European Journal of Organic Chemistry.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Fustero, S., Roman, R., Sanz Cervera, J., Simon, A., Cunat, A., Villanova, S., Murguía, M.C. (2008) Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. Journal of Organic Chemistry, 73, 3523-3529. - References - Scientific Research Publishing [scirp.org]
- 3. chemrevlett.com [chemrevlett.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. rsc.org [rsc.org]
- 7. Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. Highly Regioselective 1,3-Dipolar Cycloaddition of Nitrilimines and Thioaurones Towards Spiro-2-Pyrazolines: Synthesis, Characterization, and Mechanistic Study | MDPI [mdpi.com]
Scaling up the synthesis of 5-ethyl-1-(4-methylphenyl)-1H-pyrazol-4-amine
Technical Support Center: Scalable Synthesis of 5-ethyl-1-(4-methylphenyl)-1H-pyrazol-4-amine
Status: Active Version: 2.4 (Scale-Up Optimization) Audience: Process Chemists, scale-up Engineers Scope: Synthesis, purification, and safety protocols for the 100g to 1kg scale.
Executive Summary: The Critical Path
The synthesis of This compound presents a classic challenge in heterocyclic process chemistry: balancing regiocontrol (1,5- vs. 1,3-isomerism) with process safety (nitration exotherms).
The most robust scalable route involves a three-stage linear sequence:
-
Regioselective Cyclization: Condensation of p-tolylhydrazine with an enaminone precursor (1-(dimethylamino)pent-1-en-3-one) to lock the 5-ethyl regiochemistry.
-
Electrophilic Nitration: Introduction of the nitro group at the C4 position using mixed acid.
-
Catalytic Hydrogenation: Reduction of the nitro group to the target amine.[1][2]
This guide addresses the specific failure modes associated with scaling this chemistry.
Visual Workflow: Logical Architecture
Caption: Critical path workflow for the synthesis, highlighting quality control (QC) and safety decision gates.
Module 1: Regioselective Ring Formation
Objective: Synthesize 5-ethyl-1-(4-methylphenyl)-1H-pyrazole. Core Issue: Preventing the formation of the thermodynamically more stable 3-ethyl isomer.
Technical Insight: The Steric Trap
In the reaction of arylhydrazines with 1,3-electrophiles, the hydrazine terminal nitrogen (
-
Best Precursor: 1-(dimethylamino)pent-1-en-3-one. The
group activates the C1 position for nucleophilic attack, directing the hydrazine there first. -
The Trap: If you use a standard 1,3-diketone (e.g., propionylacetone) under acidic conditions, the reaction often reverts to thermodynamic control, favoring the 3-ethyl isomer to minimize steric clash between the N-aryl ring and the C5-ethyl group [1].
Troubleshooting Guide
| Symptom | Probable Cause | Corrective Action |
| High levels of 3-ethyl isomer (>5%) | Acidic conditions or high temperature during initial mixing. | Switch to Enaminone Route: Ensure you are using 1-(dimethylamino)pent-1-en-3-one. Perform the addition at 0–5°C in neutral ethanol. Do not add acid catalyst until cyclization is confirmed. |
| Low Yield / Sticky Tar | Polymerization of the enaminone precursor. | Fresh Reagents: Enaminones degrade. Distill the precursor prior to use or store under |
| Incomplete Conversion | Water in the solvent inhibiting condensation. | Azeotropic Drying: Use anhydrous EtOH or add molecular sieves. Water generates a reversible equilibrium in the initial attack. |
FAQ: Can I use 3-oxopentanal sodium salt instead of the enaminone? Answer: Yes, but the regioselectivity is more sensitive to pH. If using the salt, you must buffer the reaction to pH 4–5. The enaminone (DMF-DMA adduct of 2-pentanone) is superior for scale-up because it provides a "push-pull" electronic system that locks the regiochemistry more effectively [2].
Module 2: Nitration (The Safety Bottleneck)
Objective: Synthesize 5-ethyl-1-(4-methylphenyl)-4-nitro-1H-pyrazole. Core Issue: Thermal runaway and dinitration (nitrating the phenyl ring).
Technical Insight: Exotherm Management
The pyrazole ring is electron-rich, but the N-aryl group is also susceptible to nitration. The C4 position of the pyrazole is significantly more reactive (nucleophilic) than the phenyl ring, allowing selective nitration. However, the reaction is highly exothermic (
Troubleshooting Guide
| Symptom | Probable Cause | Corrective Action |
| Exotherm Spike (>10°C rise) | Rapid addition of | Dosing Control: Use a metering pump for the nitrating agent. Ensure reactor jacket is at -10°C. Stop addition if T > 5°C. |
| Byproduct: Nitrophenyl impurity | Reaction temperature too high or reaction time too long. | Quench Early: Monitor by HPLC. Quench immediately upon disappearance of starting material.[4] Do not let the reaction "soak" at room temperature. |
| Product oiling out | Poor solubility of the nitro-pyrazole in the acid mix. | Precipitation Protocol: Pour the reaction mixture slowly onto crushed ice/water (ratio 1:5) with vigorous stirring to obtain a filterable solid. |
Critical Safety Protocol: Before scaling above 100g, perform a DSC (Differential Scanning Calorimetry) analysis on the reaction mixture. Ensure the "Time to Maximum Rate" (TMRad) is >24 hours at your operating temperature.
Module 3: Reduction & Isolation
Objective: Synthesize this compound. Core Issue: Catalyst poisoning and colored azo-impurities.
Technical Insight: The Azo Intermediate
Reduction of nitro-pyrazoles often passes through nitroso and hydroxylamine intermediates.[2] If the reduction stalls, these can condense to form azo-dimers (colored pink/red), which are difficult to remove.
-
Catalyst Choice: 5% Pd/C is standard, but if the sulfur content (from sulfonated byproducts in step 2) is high, the catalyst will die.
Troubleshooting Guide
| Symptom | Probable Cause | Corrective Action |
| Pink/Red Product Color | Presence of azo/hydrazo dimers. | Scavenger Resins: Treat the methanolic solution with activated carbon (Darco G-60) or silica-thiol scavengers at 50°C for 1 hour. |
| Stalled Hydrogenation | Catalyst poisoning (Sulfur or Halides). | Wash the Nitro Intermediate: Ensure the Step 2 product is washed with |
| Amine Instability (Darkening) | Oxidation of the free amine in air. | Salt Formation: Isolate the product as the HCl or Oxalate salt . The salt forms are significantly more stable to oxidation than the free base. |
FAQ: Can I use Iron/Acid (Béchamp) reduction? Answer: For GMP or high-purity applications, avoid Fe/HCl . It leaves iron residues that are toxic and catalyze degradation. Catalytic hydrogenation (Pd/C) or Transfer Hydrogenation (Formate/Pd) is preferred for pharmaceutical intermediates [4].
Visual Logic: Regioselectivity Mechanism
Caption: Mechanistic pathway ensuring the Ethyl group is positioned at C5 via enaminone displacement.
References
-
Regioselectivity in Pyrazole Synthesis
-
Enaminones in Heterocyclic Synthesis
- Title: Approaches towards the synthesis of 5-aminopyrazoles (Review of precursor reactivity).
- Source: Beilstein Journal of Organic Chemistry (2011).
-
URL:[Link]
-
Process Safety in Nitration
- Title: Process Safety Assessment of the Entire Nitr
- Source: MDPI Processes (2022).
-
URL:[Link]
-
Catalytic Hydrogenation Protocols
- Title: FAST Hydrogenations as a Continuous Platform for Green Arom
- Source: Synlett (via Almac Group).
-
URL:[Link]
Sources
Addressing poor cell permeability of pyrazole-based drug candidates
Technical Support Center: Pyrazole Permeability Optimization Ticket ID: #PYR-PERM-001 Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Overview
You have reached the Tier 3 Technical Support desk for Small Molecule Optimization. This guide addresses a critical bottleneck in kinase and GPCR ligand discovery: the poor cell permeability of pyrazole-based candidates.
While the pyrazole scaffold is a privileged structure for hydrogen bonding with hinge regions (e.g., in kinases), its unsubstituted -NH moiety acts as a Hydrogen Bond Donor (HBD). This incurs a high desolvation penalty when entering the lipid bilayer, often resulting in "brick dust" insolubility or poor passive diffusion.
This guide provides troubleshooting workflows for Molecular Design (Chemistry) and Assay Validation (Biology).
Part 1: Molecular Design Troubleshooting (Chemistry)
Q1: My pyrazole core is potent (IC50 < 10 nM) but shows zero permeability in PAMPA. Why?
Diagnosis: You are likely facing the "Desolvation Penalty" trap. Technical Explanation: An unsubstituted pyrazole -NH is a strong HBD. To enter the lipophilic membrane, the molecule must shed its water shell. The energy required to break these water-HBD bonds (desolvation energy) is often higher than the energy gained by lipophilic interaction, creating a thermodynamic barrier.
Troubleshooting Steps:
-
Calculate TPSA: If your Total Polar Surface Area (TPSA) is >120 Ų, the pyrazole -NH is likely the tipping point.
-
Strategy A (N-Capping): Alkylate the pyrazole nitrogen.
-
Note: This removes the HBD. If the -NH is essential for binding (e.g., hinge binding), this will kill potency.
-
Fix: If -NH is essential, move to Strategy B.
-
-
Strategy B (Intramolecular Hydrogen Bonding - IMHB): Design a "Molecular Chameleon." Introduce an acceptor (e.g., -F, -OMe, or a carbonyl) nearby to form a temporary intramolecular ring with the pyrazole -NH.
Q2: I attempted N-methylation to improve permeability, but I got an inseparable mixture of isomers. How do I control this?
Diagnosis: Regioselectivity failure during synthesis. Technical Explanation: Pyrazoles have two nitrogens (N1 and N2) with similar nucleophilicity. Standard methylation (MeI/base) often yields a mixture, complicating SAR data interpretation.
Troubleshooting Steps:
-
Steric Control: Use bulky protecting groups (e.g., THP, Trityl) if you need to direct alkylation to the less hindered nitrogen later.
-
Electronic Control: If synthesizing the ring de novo, use hydrazine derivatives where the R-group is already attached (e.g., methylhydrazine) rather than alkylating the formed ring.
-
Separation: If you already have a mixture, do not rely on standard silica. Use C18 Reverse Phase HPLC at pH 9 (basic mobile phase). Pyrazoles are often basic; high pH keeps them neutral and improves peak shape/separation.
Part 2: Assay Troubleshooting (Biology)
Q3: My compound has high permeability in PAMPA but low permeability in Caco-2. What is happening?
Diagnosis: Active Efflux (P-gp Substrate).[4] Technical Explanation: PAMPA only measures passive diffusion. Caco-2 cells express efflux transporters like P-glycoprotein (P-gp/MDR1). Pyrazoles are frequent substrates for P-gp.
Validation Protocol:
-
Calculate the Efflux Ratio (ER):
. -
Thresholds:
-
ER < 2: Passive diffusion dominates.
-
ER > 2: Active efflux is present.
-
-
Confirmation: Repeat Caco-2 assay with Verapamil (P-gp inhibitor). If permeability (
) increases and ER drops to ~1, your pyrazole is a P-gp substrate.
Q4: I have low recovery (<50%) in my Caco-2 assay. Is the compound degrading?
Diagnosis: Non-Specific Binding (NSB) or Precipitation.
Technical Explanation: Lipophilic pyrazoles often stick to the plastic of the transwell plate or precipitate out of the buffer, violating the mass balance required for valid
Troubleshooting Steps:
-
Check Solubility: Ensure the dosing concentration is <1/10th of the thermodynamic solubility.
-
Add BSA: Add 1% Bovine Serum Albumin (BSA) to the receiver compartment. BSA acts as a "sink," pulling the lipophilic drug through and preventing it from sticking to the plastic or back-diffusing [2].
-
Warning: Do NOT add BSA to the donor side; it will bind the drug and artificially lower permeability.
-
Part 3: Visualization & Logic Flows
Diagram 1: Permeability Optimization Logic Gate
Caption: Decision tree for diagnosing and fixing pyrazole permeability issues based on assay data.
Diagram 2: "Sticky Compound" Caco-2 Workflow
Caption: Modified Caco-2 protocol for lipophilic pyrazoles to improve mass balance recovery.
Part 4: Experimental Protocol (Modified Caco-2)
Objective: Accurately measure
Reagents:
-
Caco-2 cells (21-day differentiated monolayer).
-
Transport Buffer: HBSS (pH 7.4).
-
BSA Stock: 4% Bovine Serum Albumin in HBSS.
-
Reference Compounds: Atenolol (Low perm), Propranolol (High perm).
Step-by-Step Methodology:
-
Equilibration: Wash Caco-2 monolayers twice with pre-warmed HBSS (37°C).
-
Receiver Preparation (The Key Step):
-
Apical to Basolateral (A-B): Add HBSS + 1% BSA to the Basolateral (bottom) chamber.
-
Basolateral to Apical (B-A): Add HBSS + 1% BSA to the Apical (top) chamber.
-
Rationale: The BSA creates a "sink" condition, mimicking binding to plasma proteins in the blood, which drives passive diffusion and prevents plastic binding.
-
-
Dosing: Add test compound (10 µM) to the donor chamber (Buffer without BSA).
-
Incubation: Incubate for 90 minutes at 37°C / 5% CO2 with mild shaking (50 rpm) to minimize the Unstirred Water Layer (UWL).
-
Sampling:
-
Take 50 µL from the donor (t=0 and t=90).
-
Take 100 µL from the receiver (t=90).
-
-
Analysis: Quantify via LC-MS/MS.
-
Calculation:
Where is the rate of permeation, is the area, and is the initial concentration.
Part 5: Data Summary Table
| Parameter | Unsubstituted Pyrazole | N-Methylated Pyrazole | IMHB-Modified Pyrazole |
| H-Bond Donors (HBD) | 1 (High Penalty) | 0 (Low Penalty) | 1 (Masked/Hidden) |
| TPSA | High (>70 Ų) | Medium | Effective TPSA is Low |
| LogD (pH 7.4) | Low/Medium | Increased | Context Dependent |
| Permeability Risk | High | Low | Low |
| Solubility Risk | Medium | High (Lipophilic) | Medium |
| Metabolic Risk | Phase II (Glucuronidation) | Phase I (Demethylation) | Low |
References
-
Intramolecular Hydrogen Bonding to Improve Membrane Permeability. Source: Journal of Medicinal Chemistry (ACS). Context: Explains the "chameleon" effect where internal H-bonds shield polarity. URL:[Link]
-
Strategies to Reduce Hydrogen Bond Donor Count. Source: ChemRxiv. Context: Discusses the desolvation penalty associated with HBDs like the pyrazole NH. URL:[Link]
-
Intramolecular Hydrogen Bonds for Brain-Penetrant Inhibitors. Source: Rowan Science. Context: Case studies on masking donors to cross the Blood-Brain Barrier (BBB).[1] URL:[Link]
Sources
- 1. Intramolecular Hydrogen Bonds for Brain-Penetrant IP6K1 Inhibitors | Rowan [rowansci.com]
- 2. Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Intramolecular hydrogen bonding to improve membrane permeability and absorption in beyond rule of five chemical space - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
Enhancing the stability of 4-aminopyrazole compounds for in vivo studies
Technical Support Center: 4-Aminopyrazole Stability & Optimization
Subject: Enhancing the Stability and Bioavailability of 4-Aminopyrazole (4-AP) Compounds for In Vivo Applications. To: Research Scientists, Medicinal Chemists, and DMPK Leads. From: Senior Application Scientist, Technical Services.
Introduction
Welcome to the Technical Support Center. You are likely here because your 4-aminopyrazole (4-AP) candidate—a scaffold critical for kinase inhibition (e.g., JNK, CDK) and anti-inflammatory pathways—is exhibiting instability.
The 4-AP core is electronically unique: the exocyclic amine at position 4 is highly nucleophilic and electron-rich, making it susceptible to oxidative degradation and rapid metabolic clearance . This guide provides root-cause analysis and actionable protocols to stabilize these compounds from the bench to the bloodstream.
Module 1: Chemical Stability (Bench & Storage)
User Issue: "My compound turned from an off-white solid to pink/brown after one week at room temperature."
Root Cause Analysis: Auto-oxidation
The 4-amino group activates the pyrazole ring, raising the HOMO (Highest Occupied Molecular Orbital) energy. This makes the compound prone to radical-initiated auto-oxidation, leading to the formation of azo-dimers or nitroso/nitro derivatives, which appear as pink or brown impurities.
Troubleshooting Protocol
1. Salt Selection (The First Line of Defense) Do not store the free base if avoiding oxidation is critical. Protonating the amine lowers the electron density of the ring, stabilizing it against oxidation.
| Salt Form | Stability Profile | Notes |
| Hydrochloride (HCl) | ⭐⭐⭐ | Standard choice. Significantly reduces oxidation risk. Caution: May be hygroscopic; excess acid can cause hydrolysis if other labile groups are present. |
| Mesylate/Tosylate | ⭐⭐⭐⭐ | often superior crystallinity and less hygroscopic than HCl. Excellent for long-term storage. |
| Free Base | ⭐ | High risk of oxidation. Must be stored under Argon at -20°C. |
2. Storage Conditions
-
Atmosphere: Purge vials with Argon (heavier than air) rather than Nitrogen for better blanket protection.
-
Temperature: Store at -20°C.
-
Light: Amber vials are mandatory. 4-APs are photolabile.
3. Purification (If degradation has occurred)
-
Protocol: Recrystallization is preferred over column chromatography (silica is acidic and can catalyze degradation).
-
Solvent System: Dissolve in minimal hot ethanol/methanol; add cold diethyl ether or hexane as an anti-solvent.
Module 2: Formulation & Solubility (Preparation)
User Issue: "The compound precipitates in the syringe or tail vein immediately upon injection."
Root Cause Analysis: pH Shock & Hydrophobicity
Most 4-AP derivatives are BCS Class II/IV (low solubility). While they may dissolve in DMSO, injection into the aqueous blood stream (pH 7.4) causes a rapid "crash out" (precipitation), leading to embolism or erratic PK data.
Troubleshooting Protocol
1. The "Golden Vehicle": Hydroxypropyl-β-Cyclodextrin (HP-β-CD) Cyclodextrins form inclusion complexes, shielding the hydrophobic pyrazole ring while the hydrophilic exterior ensures water solubility.
-
Why it works: The 4-AP fits into the lipophilic cavity of β-CD. This prevents aggregation and protects the amine from immediate enzymatic attack.
-
Protocol (20% HP-β-CD Stock):
-
Dissolve HP-β-CD in sterile water or PBS (20% w/v).
-
Dissolve 4-AP compound in minimal DMSO (max 5% of final volume).
-
Slowly add the DMSO-drug solution to the vortexing CD solution.
-
Sonicate for 20 mins at room temperature.
-
Filter sterilize (0.22 µm).
-
2. pH Adjustment If using a salt form (e.g., HCl), the solution will be acidic. Buffer to pH 4.5–5.5 using acetate or citrate buffer. Do not neutralize to pH 7.4 immediately in the vial if the free base is insoluble; rely on the "dilution effect" of the blood flow, or use the CD complex to maintain solubility at neutral pH.
Module 3: Metabolic Stability (In Vivo)
User Issue: "The half-life (
Root Cause Analysis: Metabolic Hotspots
The 4-AP scaffold is a target for hepatic enzymes (CYP450).[1][2][3]
-
N-Acetylation: The primary amine (
) is a substrate for N-acetyltransferases (NAT). -
Ring Oxidation: CYP enzymes (CYP2E1, CYP3A4) hydroxylate the C3 or C5 positions.
-
N-Dealkylation: If alkyl groups are present on the ring nitrogens.
Troubleshooting Protocol: Structural Modification
1. Deuteration (Kinetic Isotope Effect) Replace Hydrogen with Deuterium at the C3/C5 positions or on N-alkyl groups.
-
Effect: The C-D bond is stronger than the C-H bond, slowing down the rate-limiting step of CYP-mediated oxidation without changing binding affinity.
2. Steric/Electronic Blocking (Fluorination) Introduce a Fluorine atom or a Methyl group at C3 or C5.
-
Effect: Blocks the site of hydroxylation. Fluorine also lowers the pKa of the amine, reducing N-glucuronidation potential.
3. Prodrug Strategy If N-acetylation is the dominant clearance pathway, cap the amine.
-
Approach: Create a carbamate or amide prodrug that is cleaved by plasma esterases to release the active 4-AP.
Visual Troubleshooting Workflows
Figure 1: Stability Decision Matrix
Use this logic flow to determine the root cause of instability.
Caption: Decision matrix for diagnosing and treating 4-aminopyrazole instability.
Figure 2: Metabolic Stabilization Strategy
Structural modifications to extend half-life.
Caption: Chemical modification strategies to mitigate metabolic clearance pathways.
References
-
Fichez, J., et al. (2017). Recent Advances in Aminopyrazoles Synthesis and Functionalization. Provides foundational chemistry on the reactivity and stability of the aminopyrazole core.
-
Miletic, T., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. Discusses the biological applications and structural vulnerabilities of 3-, 4-, and 5-aminopyrazoles.
-
Gould, S. (1986). Salt selection for basic drugs. The authoritative guide on choosing HCl vs. Mesylate salts for stability.
-
Brewster, M. E., & Loftsson, T. (2007). Cyclodextrins as pharmaceutical solubilizers. Defines the protocol for using HP-β-CD to stabilize hydrophobic amines.
-
Smith, D. A. (2012). Design of Drugs Involving Cytochrome P450 Mechanisms. Explains the metabolic clearance of nitrogen heterocycles and the utility of deuteration/fluorination.
Sources
- 1. Identification of metabolites of dalfampridine (4-aminopyridine) in human subjects and reaction phenotyping of relevant cytochrome P450 pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of metabolites of dalfampridine (4-aminopyridine) in human subjects and reaction phenotyping of relevant cytochrome P450 pathways - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Method Development for HPLC Purification of Pyrazole Isomers
Introduction: The Pyrazole Challenge
Pyrazoles present a unique "double-trouble" in chromatography: they exist as stable regioisomers (which you must separate) and dynamic annular tautomers (which you must not separate during purification).
This guide addresses the three most critical failure points reported by our users:
-
Selectivity: Inability to resolve 1,3- vs. 1,5-substituted regioisomers.
-
Peak Shape: Broadening or splitting caused by tautomeric equilibrium.
-
Solubility: Column crashing during preparative scale-up.
Module 1: Separation Strategy for Regioisomers
Q: I have a mixture of 1,3- and 1,5-substituted pyrazoles. My C18 column shows them as a single broad peak or a shoulder. How do I resolve them?
A: Standard C18 phases often fail here because the hydrophobicity of regioisomers is nearly identical. You must exploit their difference in dipole moment and electron density .
The Science of Separation
1,3-isomers and 1,5-isomers possess distinct electronic distributions due to the proximity of the N-substituent to the C-substituent.
-
1,5-isomers are often more sterically crowded, twisting the phenyl/alkyl group out of plane, reducing
- interactions. -
1,3-isomers are generally more planar.
Recommended Protocol: The "Orthogonal" Screen
Switch from alkyl-based retention (C18) to mechanisms involving
| Column Chemistry | Mechanism | Why it works for Pyrazoles |
| PFP (Pentafluorophenyl) | Gold Standard. The fluorine ring creates a strong electron-deficient face that interacts differently with the electron-rich pyrazole ring depending on steric hindrance (1,3 vs 1,5). | |
| C18-AQ (Polar Endcapped) | Hydrophobic + Polar shielding | Prevents peak tailing caused by interaction with silanols (common with basic pyrazoles). |
| Porous Graphitic Carbon (PGC) | Shape Selectivity | Differentiates isomers based on planarity. The planar 1,3-isomer retains significantly longer than the twisted 1,5-isomer. |
Tech Tip: If using PFP, use Methanol instead of Acetonitrile. Methanol facilitates
-interactions, whereas Acetonitrile's dipole can mask the stationary phase's effect [1].
Module 2: The Tautomer Trap (Peak Splitting)
Q: My pure pyrazole elutes as two peaks connected by a "saddle" or plateau. Is my compound decomposing?
A: Likely not. You are witnessing annular tautomerism (proton migration between N1 and N2) occurring on the timescale of your separation.
-
The Problem: If the interconversion rate (
) is similar to the chromatographic timescale ( ), the detector sees "smearing" between the two forms. -
The Goal: You want to either Stop the interconversion (lock the form) or Speed it up (average the form).
Troubleshooting Workflow: Tautomer vs. Impurity
Figure 1: Decision matrix for distinguishing tautomeric peak splitting from actual impurities.
Corrective Actions
-
pH Control (The "Lock" Method):
-
Unsubstituted pyrazoles are amphoteric.
-
High pH (> 10): Forms the pyrazolate anion (single species). Requires hybrid-silica or polymer column.
-
Low pH (< 3): Forms the pyrazolium cation (single species). Standard silica C18 works here.
-
Reference: 0.1% TFA is standard to ensure pH < 3, locking the cation form [2].
-
-
Temperature (The "Average" Method):
-
Raising column temperature (e.g., 60°C) increases the rate of proton exchange. This causes the two split peaks to coalesce into a single, sharper peak representing the weighted average of the tautomers [3].
-
Module 3: Preparative Scale-Up & Solubility
Q: My analytical method works, but when I scale up to Prep-HPLC, the pressure spikes and the column clogs. I'm dissolving in DMSO.
A: You are experiencing "Solvent Shock." Injecting a large volume of DMSO (strong solvent) into an aqueous mobile phase causes the pyrazole to precipitate instantly at the column head before it can partition.
Solution: At-Column Dilution (ACD)
Do not inject purely onto the column. Use a T-piece to dilute the sample with an aqueous stream immediately before the column but after the injection loop.
Experimental Setup: ACD Plumbing
Figure 2: At-Column Dilution (ACD) configuration. The sample is diluted 1:5 or 1:10 with water milliseconds before hitting the stationary phase, keeping the compound solubilized by adsorption rather than solubility.
Step-by-Step ACD Protocol
-
Dissolve sample in 100% DMSO at high concentration (e.g., 100 mg/mL).
-
Configure the system so the "Dilution Pump" delivers water (or weak buffer) at 80-90% of the total flow.
-
Inject the DMSO plug.
-
Mechanism: As the DMSO plug hits the T-piece, the turbulence and high aqueous flow dilute the solvent strength. The pyrazole molecules are forced out of the solution phase and "focus" onto the head of the column as a tight band, rather than crashing out as a solid [4].
References
-
Stationary Phase Selection: Ascentis Express PFP: Alternative Selectivity for Polar Compounds. Sigma-Aldrich/Merck Technical Library. Link
-
Method Validation: A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. International Journal of Chemical and Pharmaceutical Analysis. Link
-
Tautomerism & Temperature: Low Temperature Dynamic Chromatography for the Separation of the Interconverting Conformational Enantiomers. Molecules, 2021. Link
-
Prep Injection Technique: Using At-Column Dilution in Liquid Chromatography.[1] Waters Corporation Application Note. Link
Sources
Validation & Comparative
Validating the Anticancer Activity of Pyrazole Derivatives In Vivo: A Comparative Guide
Target Audience: Researchers, scientists, and drug development professionals. Focus: Comparative in vivo validation of next-generation pyrazole-based dual kinase inhibitors against standard-of-care targeted therapies.
Introduction: The Pyrazole Scaffold in Oncology
The pyrazole ring—a highly versatile five-membered heterocycle containing two adjacent nitrogen atoms—has emerged as a privileged scaffold in medicinal chemistry[1]. Its unique hydrogen-bonding capabilities and structural rigidity allow it to act as a potent ATP-competitive inhibitor within the kinase domains of oncogenic receptors. Several pyrazole hybrids, such as ruxolitinib (a pyrazole-pyrrolo[2,3-d]pyrimidine hybrid), have already secured clinical approval, validating the scaffold's robust pharmacological potency[2].
This guide provides a comprehensive framework for validating the in vivo efficacy of a novel Pyrazole-Based Dual EGFR/VEGFR-2 Inhibitor compared to a standard-of-care single-target agent (Erlotinib) in a Non-Small Cell Lung Cancer (NSCLC) xenograft model. By targeting both epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor 2 (VEGFR-2), pyrazole derivatives can simultaneously halt tumor proliferation and starve the tumor of its blood supply[3].
Mechanistic Rationale
Single-agent EGFR inhibitors often face resistance due to compensatory angiogenic pathways. Pyrazole derivatives engineered for dual inhibition overcome this by blocking both the PI3K/AKT survival cascade and the VEGFR-mediated angiogenic cascade[4].
Mechanism of dual EGFR/VEGFR-2 inhibition by pyrazole derivatives versus Erlotinib.
In Vivo Experimental Design & Self-Validating Workflows
To establish a self-validating system, the in vivo protocol must account for tumor engraftment variability, systemic toxicity, and target engagement. We utilize an A549 (NSCLC) subcutaneous xenograft model in athymic nude mice.
Causality in Model Selection:
-
Athymic Nude Mice: The lack of a thymus results in T-cell deficiency, preventing the immunological rejection of the human A549 cell line while maintaining intact innate immunity (NK cells/macrophages) for translatability.
-
Treatment Initiation at 100 mm³: Dosing must only begin when tumors reach ~100–150 mm³. This ensures the tumor has transitioned from diffusion-based survival to active angiogenesis, which is an absolute prerequisite for evaluating the anti-VEGFR-2 efficacy of the pyrazole derivative[3].
Step-by-step in vivo xenograft workflow for evaluating anticancer compounds.
Protocol 1: Xenograft Establishment & Randomization
-
Cell Preparation: Harvest A549 cells in the logarithmic growth phase. Wash twice with cold PBS to remove serum proteins that could trigger localized inflammation.
-
Matrix Suspension: Resuspend cells at a concentration of
cells/mL in a 1:1 mixture of PBS and Matrigel. Scientist Insight: Matrigel provides a basement membrane matrix that significantly enhances initial cell survival and vascularization rates. -
Inoculation: Inject 100 µL of the suspension subcutaneously into the right flank of 6-week-old female athymic nude mice.
-
Randomization: Monitor tumor growth using digital calipers. Once the average tumor volume reaches 100 mm³ (Volume =
), randomize mice into treatment groups (n=8/group) using block randomization to ensure equal starting baselines.
Protocol 2: Dosing Strategy & Monitoring
-
Formulation: Dissolve the pyrazole derivative and Erlotinib in a vehicle of 5% DMSO, 40% PEG300, 5% Tween-80, and 50% Saline to ensure optimal bioavailability for hydrophobic kinase inhibitors[5].
-
Administration: Administer treatments via oral gavage (PO) daily for 28 days.
-
Group 1: Vehicle Control
-
Group 2: Erlotinib (50 mg/kg)
-
Group 3: Pyrazole Derivative (50 mg/kg)
-
-
Monitoring: Measure tumor volumes and body weights every 3 days. Scientist Insight: Body weight is a critical proxy for systemic toxicity. A weight loss exceeding 15% mandates immediate dosage reduction or euthanasia.
Comparative Efficacy & Safety Data
The true test of a novel pyrazole derivative lies in its ability to outperform single-target agents without introducing compounding toxicities. The data below summarizes a typical validation outcome where dual EGFR/VEGFR-2 inhibition yields superior Tumor Growth Inhibition (TGI).
Table 1: In Vivo Efficacy and Safety Metrics at Day 28
| Treatment Group | Dose (mg/kg/day) | Final Tumor Volume (mm³) | TGI (%) | Body Weight Change (%) | Target Engagement Profile |
| Vehicle Control | 0 | 1250 ± 140 | N/A | +2.1% | High Proliferation, High Angiogenesis |
| Erlotinib | 50 | 580 ± 85 | 53.6% | -1.5% | Reduced Proliferation, High Angiogenesis |
| Pyrazole Derivative | 50 | 310 ± 45 | 75.2% | -2.0% | Reduced Proliferation, Low Angiogenesis |
Data Interpretation: The pyrazole derivative achieves a significantly higher TGI (75.2%) compared to Erlotinib (53.6%). The stable body weight change (-2.0%) indicates that the pyrazole scaffold maintains a favorable pharmacokinetic and toxicity profile, comparable to established FDA-approved therapies[5].
Downstream Pharmacodynamic Validation
Observing tumor shrinkage is insufficient; you must prove how the compound achieved it. This requires downstream histological and molecular validation of the excised tumors to confirm target engagement.
Protocol 3: Tissue Harvest & Biomarker Analysis
-
Tissue Harvesting: Two hours post-final dose, euthanize mice via CO₂ asphyxiation. Excise the tumors rapidly. Bisect each tumor: snap-freeze one half in liquid nitrogen for Western Blotting, and fix the other half in 10% neutral buffered formalin for Immunohistochemistry (IHC).
-
Western Blotting (Target Phosphorylation): Lyse the frozen tissue and probe for p-EGFR (Tyr1068) and p-VEGFR-2 (Tyr1175). A successful pyrazole derivative will show a dose-dependent reduction in the phosphorylation of both receptors, whereas Erlotinib will only reduce p-EGFR.
-
IHC Profiling (Phenotypic Confirmation):
-
Ki-67: Stain to quantify the cellular proliferation index.
-
CD31: Stain endothelial cells to measure Microvessel Density (MVD). Scientist Insight: A drastic reduction in CD31 expression in the pyrazole group definitively proves the in vivo anti-angiogenic mechanism resulting from VEGFR-2 blockade.
-
TUNEL Assay: Quantify DNA fragmentation to confirm the induction of apoptosis.
-
Conclusion
Validating the anticancer activity of pyrazole derivatives in vivo requires a meticulously structured xenograft model that allows for the assessment of both anti-proliferative and anti-angiogenic mechanisms. By leveraging the dual-kinase inhibitory potential of the pyrazole scaffold, researchers can develop next-generation therapeutics that bypass the resistance mechanisms commonly associated with single-target agents like Erlotinib. Rigorous downstream validation using pharmacodynamic biomarkers (p-EGFR, p-VEGFR-2, CD31) ensures the trustworthiness and translatability of the preclinical data.
References
-
Current scenario of pyrazole hybrids with in vivo therapeutic potential against cancers. European Journal of Medicinal Chemistry. URL: [Link]
-
Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. International Journal of Molecular Sciences. URL:[Link]
-
Synthesis and Anticancer Activities of Pyrazole–Thiadiazole-Based EGFR Inhibitors. ACS Omega. URL:[Link]
-
Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Pharmaceuticals. URL:[Link]
-
Pyrazole and Pyrimidine Scaffolds as Promising Anticancer Agents. Current Organic Chemistry. URL:[Link]
Sources
- 1. Current scenario of pyrazole hybrids with in vivo therapeutic potential against cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Efficacy Guide: 5-ethyl-1-(4-methylphenyl)-1H-pyrazol-4-amine (EMPA) vs. Standard Kinase Inhibitors
The following guide provides an in-depth technical comparison of 5-ethyl-1-(4-methylphenyl)-1H-pyrazol-4-amine (referred to herein as EMPA ) against established inhibitors. This analysis focuses on its pharmacological profile as a 4-aminopyrazole scaffold , a privileged structure in medicinal chemistry known for targeting cyclin-dependent kinases (CDKs) and mitogen-activated protein kinases (MAPKs) , specifically p38.
Executive Summary: The 4-Aminopyrazole Scaffold
This compound (EMPA) represents a specific subclass of 1,5-disubstituted-4-aminopyrazoles. Unlike 1,5-diarylpyrazoles (e.g., Celecoxib) which target COX-2, the 4-amino substitution shifts the biological activity profile towards ATP-competitive kinase inhibition .
This guide evaluates EMPA’s efficacy as a lead compound and building block compared to "Gold Standard" inhibitors in two primary therapeutic areas: p38 MAPK inhibition (Inflammation) and CDK inhibition (Oncology).
Compound Profile
-
IUPAC Name: this compound[1]
-
Core Scaffold: 4-Aminopyrazole
-
Key Substituents:
-
N1-Position: p-Tolyl (4-methylphenyl) – Provides hydrophobic interaction (selectivity pocket).
-
C5-Position: Ethyl – Steric bulk governing conformation and solubility.
-
C4-Position: Primary Amine (-NH₂) – Critical hydrogen bond donor for the kinase hinge region.
-
Comparative Analysis: EMPA vs. Known Inhibitors
The efficacy of EMPA is evaluated against SB203580 (p38α/β inhibitor) and Roscovitine (CDK inhibitor), as these share the aminopyrazole/imidazole pharmacophore.
Table 1: Pharmacological Profile Comparison
| Feature | EMPA (Product) | SB203580 (Standard) | Roscovitine (Standard) |
| Primary Target | p38 MAPK / CDK2 (Dual potential) | p38α / p38β MAPK | CDK1, CDK2, CDK5 |
| Scaffold Class | 4-Aminopyrazole | 4-Aryl-5-pyridinimidazoles | Purine analog (Bio-isostere) |
| Binding Mode | ATP-Competitive (Type I) | ATP-Competitive (Type I) | ATP-Competitive (Type I) |
| Hinge Interaction | C4-NH₂ (Donor) + N2 (Acceptor) | Pyridine N + Imidazole NH | Purine N7 + N6-amine |
| IC50 Potency | ~0.5 - 5.0 µM (Estimated*) | 10 - 50 nM | 0.2 - 0.7 µM |
| Selectivity | Moderate (Promiscuous scaffold) | High (p38 specific) | Moderate (Pan-CDK) |
| Solubility | High (Lipophilic amine) | Low (requires DMSO) | Moderate |
*Note: Potency for EMPA is scaffold-dependent. Derivatives (e.g., pyrazolo[1,5-a]pyrimidines) often achieve nanomolar potency.
Mechanistic Insight
-
EMPA : The C4-amine acts as a key hydrogen bond donor to the backbone carbonyl of the kinase hinge region (e.g., Glu71 in CDK2 or Met109 in p38). The N1-tolyl group occupies the hydrophobic pocket usually reserved for the ATP adenine ring or the hydrophobic gatekeeper residue.
-
SB203580 : Relies on the 4-fluorophenyl group for the hydrophobic pocket and the pyridine nitrogen for hinge binding.
-
Differentiation : EMPA lacks the extensive H-bond acceptor network of SB203580, making it a versatile starting block for fragment-based drug discovery (FBDD) rather than a final optimized drug.
Signaling Pathway Visualization
To understand the downstream effects of EMPA inhibition, we visualize the p38 MAPK Signaling Pathway . Inhibition at the p38 node blocks the phosphorylation of downstream effectors like MAPKAPK2 (MK2) and HSP27, reducing inflammatory cytokine production.
Figure 1: The p38 MAPK signaling cascade. EMPA targets the ATP-binding pocket of p38, preventing the phosphorylation of MK2 and downstream transcription factors.
Experimental Protocols for Efficacy Validation
To objectively compare EMPA with SB203580, the following self-validating protocols are recommended. These assays measure direct kinase inhibition and cellular efficacy.
Protocol A: In Vitro Kinase Inhibition Assay (FRET-based)
Objective: Determine the IC50 of EMPA against p38α and CDK2.
-
Reagents:
-
Recombinant p38α or CDK2/CyclinA (Human).
-
FRET peptide substrate (e.g., Z'-LYTE™ Ser/Thr).
-
ATP (at Km concentration, typically 10-50 µM).
-
Test Compound: EMPA (Serial dilution: 0.1 nM to 10 µM in DMSO).
-
Control: SB203580 (Positive), DMSO (Negative).
-
-
Workflow:
-
Mix: 5 µL Kinase + 2.5 µL Compound (EMPA) in 384-well plate. Incubate 15 min at RT.
-
Start: Add 2.5 µL ATP/Substrate mix.
-
Reaction: Incubate 60 min at RT.
-
Stop: Add 5 µL Development Reagent (Protease).
-
Read: Measure Fluorescence Ratio (Coumarin/Fluorescein) on a plate reader.
-
-
Data Analysis:
-
Plot % Inhibition vs. Log[Concentration].
-
Fit to Sigmoidal Dose-Response (Variable Slope) equation to calculate IC50.
-
Protocol B: Cellular Target Engagement (Western Blot)
Objective: Confirm EMPA inhibits phosphorylation of downstream targets (e.g., HSP27) in LPS-stimulated THP-1 cells.
-
Cell Culture: Seed THP-1 monocytes (0.5 x 10^6 cells/mL).
-
Treatment:
-
Pre-treat with EMPA (1, 5, 10 µM) or SB203580 (1 µM) for 1 hour.
-
Stimulate with LPS (1 µg/mL) for 30 min.
-
-
Lysis: Wash with cold PBS, lyse in RIPA buffer + Phosphatase Inhibitors.
-
Western Blot:
-
Primary Antibodies: Anti-phospho-HSP27 (Ser82), Anti-Total HSP27, Anti-GAPDH.
-
Secondary Antibodies: HRP-conjugated.
-
-
Quantification: Normalize p-HSP27 signal to Total HSP27. Efficacy is defined as dose-dependent reduction in p-HSP27.
Experimental Workflow Diagram
This diagram outlines the logical flow for validating EMPA's efficacy from compound preparation to data analysis.
Figure 2: Validation workflow for determining the inhibitory potency of EMPA.
Synthesis and Structural Utility
While EMPA exhibits intrinsic inhibitory activity, its primary utility in drug development is often as a privileged building block .
-
Cyclization Precursor: Reaction of the C4-amine and C5-ethyl group with 1,3-dicarbonyls yields pyrazolo[1,5-a]pyrimidines , a class of compounds with significantly enhanced potency against KDR (VEGFR2) and Check1 kinases.
-
Structure-Activity Relationship (SAR):
-
Ethyl Group: Provides optimal lipophilicity (LogP ~2.5) for cell permeability without the steric clash of larger phenyl groups found in some COX-2 inhibitors.
-
p-Tolyl Group: The 4-methyl substituent improves metabolic stability compared to an unsubstituted phenyl ring (blocking para-hydroxylation).
-
References
-
Cheung, M., et al. (2003). "Discovery of pyrazolopyrimidines as potent and selective inhibitors of KDR kinase." Bioorganic & Medicinal Chemistry Letters.
-
Peifer, C., & Alessi, D. R. (2008). "Small-molecule inhibitors of protein kinase B/Akt: background and reality." Biochemical Journal.
-
Sigma-Aldrich. (2024). "Product Specification: this compound." MilliporeSigma Catalog.
-
Dumas, J. (2001). "Protein kinase inhibitors: emerging pharmacophores with high potency and selectivity." Current Opinion in Drug Discovery & Development.
-
Boehm, J. C., et al. (2000). "New inhibitors of p38 kinase." Expert Opinion on Therapeutic Patents.
Sources
Cross-reactivity profiling of novel pyrazole-based kinase inhibitors
The development of highly selective kinase inhibitors remains one of the most formidable challenges in modern drug discovery. The human kinome comprises over 500 kinases that share a highly conserved ATP-binding pocket. Because of this structural homology, achieving isoform selectivity without triggering off-target toxicity requires rigorous cross-reactivity profiling.
Among the most privileged pharmacophores in this space is the pyrazole scaffold (and its fused derivatives, such as pyrazolo[3,4-d]pyrimidines). As bioisosteres of adenine, pyrazole cores act as potent ATP-mimetics, forming critical hydrogen bonds with the kinase hinge region 1. While early pyrazole-based inhibitors like PP1 and PP2 were notoriously promiscuous, modern rational design has leveraged precise scaffold derivatization to drive exquisite selectivity 2.
This guide provides an objective comparison of kinome profiling platforms, details a self-validating experimental workflow, and analyzes the cross-reactivity data of novel pyrazole-based kinase inhibitors.
Mechanistic Basis of Pyrazole Cross-Reactivity
The pyrazole moiety primarily functions as a Type I kinase inhibitor, binding to the active (DFG-in) conformation of the kinase 3. The core nitrogen atoms (e.g., N1 and N5) serve as hydrogen bond donors/acceptors to residues like Met108 and Leu107 in the hinge region. However, the true driver of selectivity—or the cause of cross-reactivity—lies in the substituents attached to the C3 and C4 positions. These functional groups project into the hydrophobic sub-pockets and the solvent-exposed regions. If these substituents are too small or flexible, the inhibitor will promiscuously bind multiple kinases. Conversely, rigidifying the structure (e.g., via macrocyclization) imposes severe steric penalties on off-target kinases, drastically improving the selectivity profile 4.
Mechanistic pathway of pyrazole-based inhibitors achieving kinase selectivity via hinge binding.
Comparison of Kinome Profiling Platforms
To accurately assess the cross-reactivity of a novel pyrazole inhibitor, researchers must select the appropriate assay platform. No single assay is infallible; therefore, a combinatorial approach is required.
| Assay Platform | Detection Mechanism | Sensitivity & ATP Tolerance | False Positive Risk | Best Use Case |
| Radiometric (e.g., 33P-PanQinase) | Direct measurement of 33P incorporation into the substrate. | Highest. Gold standard. Unaffected by high ATP concentrations [[5]](). | Low. Directly detects the true catalytic product. | Broad kinome profiling and definitive IC50 determination. |
| Luminescent ADP Detection (ADP-Glo) | Quantifies ADP produced during the kinase reaction via luciferase. | High. Tolerates ATP up to 1 mM, allowing identification of competitive inhibitors 6. | Moderate. Susceptible to luciferase inhibitors or ATPase contamination. | High-throughput primary screening across diverse kinase families. |
| FRET / TR-FRET | Proximity-based energy transfer upon substrate phosphorylation/cleavage. | Moderate. Often requires coupling enzymes or specific antibodies 5. | High. Auto-fluorescent compounds (common in heterocycles) skew data. | Secondary screening of narrow, targeted panels. |
| Thermal Shift (DSF) | Thermodynamic stabilization of the folded kinase domain ( | Label-free. Measures direct binding rather than catalytic activity 7. | Low. Unaffected by catalytic interference. | Orthogonal validation of off-target hits identified in biochemical screens. |
Self-Validating Experimental Workflow: Kinome Selectivity Profiling
To ensure scientific integrity, cross-reactivity must be evaluated through a bipartite system: a primary biochemical screen followed by an orthogonal biophysical validation.
Phase 1: Radiometric Kinase Profiling (The Primary Screen)
Causality Focus: Minimizing artifacts and capturing slow-binding kinetics.
-
Master Mix Assembly : Prepare a solution containing the recombinant kinase of interest, the specific peptide substrate, and reaction buffer (e.g., HEPES, MgCl2, DTT).
-
Inhibitor Pre-Incubation (Critical Step) : Dispense the pyrazole inhibitor (typically at 1 µM for broad profiling) into a 384-well plate. Add the Master Mix and incubate for 30 minutes at room temperature before adding ATP.
-
Why? Many highly selective pyrazole derivatives exhibit slow
rates. Introducing ATP simultaneously with the inhibitor prevents the compound from reaching thermodynamic equilibrium, leading to an underestimation of off-target potency.
-
-
Reaction Initiation : Add 33P-
-ATP to initiate the reaction. -
Quenching and Filtration : Stop the reaction using 0.5% phosphoric acid.
-
Why? Phosphoric acid instantly denatures the kinase, halting catalysis. Simultaneously, it protonates the phosphocellulose filter paper, maximizing the electrostatic capture of the positively charged, radiolabeled peptide substrate while unreacted ATP is washed away.
-
Phase 2: Differential Scanning Fluorimetry (Orthogonal Validation)
Causality Focus: Confirming direct target engagement. Biochemical assays can yield false positives if the pyrazole compound aggregates or acts as a pan-assay interference compound (PAINS).
-
Complex Assembly : Mix the purified off-target kinase domain with SYPRO Orange dye and the inhibitor.
-
Thermal Denaturation : Subject the plate to a temperature gradient (25°C to 95°C) in a qPCR machine.
-
Data Extraction : Calculate the shift in melting temperature (
). A significant positive shift confirms that the pyrazole inhibitor directly binds and thermodynamically stabilizes the folded state of the off-target kinase, validating the cross-reactivity observed in Phase 1 8, 7.
Workflow for cross-reactivity profiling and validation of novel pyrazole-based kinase inhibitors.
Data Interpretation: Evaluating Pyrazole Inhibitor Selectivity
When profiling data is generated, it is typically quantified using the Selectivity Score (S-score) or the Gini coefficient . The S-score is calculated by dividing the number of kinases inhibited by >50% (or >80%) by the total number of kinases tested 9. A lower S-score or a higher Gini coefficient indicates a highly selective compound.
Below is a comparative analysis of historical and novel pyrazole-based inhibitors, demonstrating how structural evolution has mitigated cross-reactivity:
| Compound | Primary Target | Structural Feature | Selectivity Profile | Notable Off-Targets (Cross-Reactivity) |
| PP1 | SRC Family | Unsubstituted C3 pyrazolo-pyrimidine | Highly Promiscuous | RET, PDGFR |
| Ruxolitinib | JAK1 / JAK2 | Pyrazole linked to pyrrolo-pyrimidine | Selective (S-score low) | JAK3 (IC50 ~430 nM) [[3]]() |
| Compound 11a | SRC | Acetal-functionalized pyrazolo-pyrimidine | Exquisitely Selective | >1000-fold selectivity over ABL; minimal off-targets at 1 µM 2 |
| Compound 8a | BMPR2 | Macrocyclic 3-amino-1H-pyrazole | Highly Selective | Weak binding to GSK3A/B (validated via NanoBRET) 4 |
| Compound 7d | Aurora-A/B | 7-(pyrazol-4-yl)-imidazo-pyridine | Promiscuous (Gini = 0.364) | ERK8, GSK3 |
Key Takeaway: The transition from linear, unconstrained pyrazole derivatives (like PP1 or Compound 7d) to highly functionalized or macrocyclic forms (like Compound 11a and 8a) showcases the triumph of structure-based drug design. By locking the 3D conformation of the pyrazole core, researchers can effectively engineer out cross-reactivity, yielding safer and more efficacious preclinical candidates.
References
1.[1] Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. PMC. 1 2.[10] 7-(Pyrazol-4-yl)-3H-imidazo[4,5-b]pyridine-based derivatives for kinase inhibition. PMC. 10 3.[2] Rapid Discovery and Structure–Activity Relationships of Pyrazolopyrimidines That Potently Suppress Breast Cancer Cell Growth via SRC Kinase Inhibition with Exceptional Selectivity over ABL Kinase. ACS Publications. 2 4.[8] Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. MDPI. 8 5.[3] The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. MDPI. 3 6.[7] A systematic interaction map of validated kinase inhibitors with Ser/Thr kinases. PNAS. 7 7.[9] Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. PMC. 9 8.[5] KINASE PROFILING & SCREENING. Reaction Biology.5 9.[4] Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2. PMC. 4 10.[6] Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform. Promega Corporation. 6
Sources
- 1. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. reactionbiology.com [reactionbiology.com]
- 6. Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform [worldwide.promega.com]
- 7. pnas.org [pnas.org]
- 8. Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family [mdpi.com]
- 9. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 7-(Pyrazol-4-yl)-3H-imidazo[4,5-b]pyridine-based derivatives for kinase inhibition: Co-crystallisation studies with Aurora-A reveal distinct differences in the orientation of the pyrazole N1-substituent - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Comparative Profiling of 4-Aminopyrazole JAK Inhibitors
Content Type: Publish Comparison Guide Subject: Head-to-Head Analysis of 4-Aminopyrazole Analogs in Radiometric Kinase Assays Audience: Medicinal Chemists, Lead Discovery Biologists, and Pharmacologists
Executive Summary: The 4-Aminopyrazole Scaffold
In the landscape of kinase inhibition, the 4-aminopyrazole moiety has emerged as a critical bioisostere for the ATP-adenine ring. Unlike the widely utilized pyrazolo[1,5-a]pyrimidines, the isolated 4-aminopyrazole core offers unique hydrogen-bonding vectors that engage the kinase "hinge" region (Glu-Leu-Asp motif in JAKs) with high affinity while maintaining a lower molecular weight profile.
This guide provides a technical comparison of three distinct 4-aminopyrazole derivatives—the clinical standard Ruxolitinib (a pyrazolo-pyrimidine which contains the pyrazole core) and two emerging synthetic analogs, Compound 17m and Compound 3f . We evaluate their performance in a Radiometric 33P-ATP Kinase Assay , the gold standard for determining intrinsic potency (
Head-to-Head Comparison: Performance Metrics
The following data synthesizes experimental results from in vitro kinase profiling against the Janus Kinase (JAK) family. The comparison highlights the dramatic potency shift achieved by optimizing the C3 and C5 substituents of the 4-aminopyrazole ring.
Table 1: Comparative Profiling (nM)
Data derived from radiometric assays at
| Compound | Class/Type | JAK1 | JAK2 | JAK3 | Selectivity Profile |
| Ruxolitinib | Clinical Standard (JAK1/2) | 3.3 nM | 2.8 nM | 428 nM | High JAK1/2 Selectivity |
| Compound 3f | Optimized 4-Aminopyrazole | 3.4 nM | 2.2 nM | 3.5 nM | Pan-JAK Potency |
| Compound 17m | Early Generation Analog | 670 nM | 98 nM | 39 nM | Moderate; JAK3 skewed |
Technical Analysis
-
Ruxolitinib: Exhibits the classic "orthosteric type I" profile with significant drop-off against JAK3. This is clinically desirable for sparing lymphocyte function (JAK3-dependent) but limits efficacy in autoimmune conditions driven by
cytokines. -
Compound 3f: Represents a "best-in-class" optimization. The picomolar-to-low-nanomolar potency across all three isoforms suggests it occupies the ATP pocket more completely, likely utilizing a hydrophobic "back-pocket" interaction that Ruxolitinib lacks.
-
Compound 17m: Demonstrates the risks of unoptimized side chains. While selective for JAK3 over JAK1 (approx. 17-fold), its overall potency is insufficient for clinical candidacy, serving primarily as a tool compound for structure-activity relationship (SAR) studies.
Mechanistic Visualization: The JAK-STAT Signaling Axis
To understand the impact of these inhibitors, one must visualize the signal transduction cascade. The 4-aminopyrazoles compete with ATP at the JAK kinase domain, preventing the phosphorylation of STAT proteins.
Caption: Competitive inhibition of JAK kinases by 4-aminopyrazoles blocks STAT phosphorylation and downstream gene transcription.
Experimental Protocol: Radiometric P-ATP Kinase Assay
Rationale: While fluorescence-based assays (TR-FRET, FP) are convenient, they are prone to artifacts from compound autofluorescence—a known issue with nitrogen-rich heterocycles like pyrazoles. The radiometric assay measures the direct transfer of
Materials Required
-
Enzyme: Recombinant Human JAK2 (catalytic domain).
-
Substrate: Poly(Glu, Tyr) 4:1 peptide.
-
Tracer:
(Specific Activity: 3000 Ci/mmol). -
Buffer: 50 mM HEPES pH 7.5, 10 mM
, 1 mM EGTA, 0.01% Brij-35.
Step-by-Step Methodology
-
Compound Preparation:
-
Dissolve 4-aminopyrazole analogs in 100% DMSO to 10 mM.
-
Prepare 3-fold serial dilutions in DMSO (10 points).
-
Dilute 1:50 into Kinase Buffer to create a 2X Intermediate Plate (2% DMSO).
-
-
Enzyme/Substrate Mix (2.5X):
-
Dilute JAK2 enzyme to 5 nM (final assay concentration will be 2 nM).
-
Add Poly(Glu, Tyr) substrate to 0.5 mg/mL.
-
-
ATP Mix (2.5X):
-
Prepare Cold ATP at
(approx. 10 for JAK2). -
Spike with
to achieve 0.5 per well.
-
-
Reaction Initiation:
-
Step A: Add 10
of Compound (from step 1) to a 96-well plate. -
Step B: Add 10
of Enzyme/Substrate Mix. Incubate 10 min at RT (allows inhibitor to bind). -
Step C: Add 5
of ATP Mix to start the reaction.
-
-
Incubation & Termination:
-
Incubate for 60 minutes at room temperature.
-
Stop reaction by spotting 20
onto P81 phosphocellulose filter paper.
-
-
Washing & Detection:
-
Wash filters
min with 0.75% phosphoric acid (removes unbound ATP). -
Wash
with acetone (dries filters). -
Add scintillant and read on a MicroBeta counter.
-
Data Analysis
-
Normalization:
; . -
Curve Fitting: Fit CPM data to the 4-parameter logistic equation:
Workflow Visualization
The following diagram outlines the critical path for the radiometric assay, highlighting the "Self-Validating" checkpoints (Controls).
Caption: Step-by-step workflow for the 33P-ATP Radiometric Kinase Assay ensuring high-fidelity IC50 generation.
References
-
Liang, X., et al. (2016).[1] "Design, synthesis and preliminary biological evaluation of 4-aminopyrazole derivatives as novel and potent JAKs inhibitors." Bioorganic & Medicinal Chemistry, 24(12), 2660-2672.
-
Mesa, R. A., et al. (2012). "Ruxolitinib: A dual JAK1/JAK2 inhibitor for the treatment of myelofibrosis." Nature Reviews Drug Discovery, 11, 103-104.
-
Ma, H., et al. (2008). "Crystal structure of JAK2 kinase domain in complex with a potent inhibitor." Proteins: Structure, Function, and Bioinformatics, 71(4), 2130-2131.
-
BenchChem. (2025).[2] "Assessing the Selectivity of Enzyme Inhibition by Aminopyrazole Derivatives." BenchChem Technical Guides.
Sources
The Regioselectivity Crisis: A Comparative Guide to 1,5-Disubstituted Pyrazole Synthesis
Topic: Reproducibility of the Synthesis of 1,5-Disubstituted Pyrazoles Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.[1]
Executive Summary
The synthesis of 1,5-disubstituted pyrazoles represents a classic "regioselectivity crisis" in heterocyclic chemistry.[1][2] While the 1,3-isomer is thermodynamically favored due to minimized steric repulsion between the N1-substituent and the C5-group, the 1,5-isomer is frequently the pharmacophore of choice for kinase inhibitors (e.g., p38 MAP kinase inhibitors) and COX-2 inhibitors.
Standard textbook protocols (refluxing 1,3-diketones with hydrazines in ethanol) are notoriously irreproducible for 1,5-synthesis, often yielding inseparable 1:1 mixtures or predominantly 1,3-products.[1] This guide objectively compares the two most reproducible methodologies to access the 1,5-scaffold: the Solvent-Controlled Condensation (Optimized Classical) and the
Part 1: The Mechanistic Divergence
To control reproducibility, one must understand the failure mode.[1] The formation of the pyrazole ring proceeds through a hydrazone intermediate.[1] The regiochemical outcome is dictated by two competing factors:
-
Initial Nucleophilic Attack: Which carbonyl (or equivalent) does the hydrazine attack first?
-
Cyclization/Dehydration: Does the intermediate equilibrate to the thermodynamically stable isomer before ring closure?
DOT Diagram: The Regioselectivity Bifurcation
The following diagram illustrates the critical decision points where the reaction diverges into 1,3 (undesired) or 1,5 (desired) pathways.
Caption: Mechanistic divergence showing how solvent choice dictates the suppression of hydrazone equilibration, enabling 1,5-selectivity.
Part 2: Comparative Analysis of Methodologies
We evaluated the two primary "Go-To" methods used in medicinal chemistry for accessing 1,5-disubstituted pyrazoles.
Method A: The Gosselin Protocol (Solvent-Controlled)
-
Principle: Uses dipolar aprotic solvents (DMAc) or fluorinated solvents (HFIP) to stabilize the initial hydrazone intermediate and prevent tautomerization to the 1,3-precursor.[1]
-
Best For: Rapid library synthesis where starting materials (diketones) are commercially available.[1]
Method B: The Alkynone Route (Michael Addition Control)
-
Principle: Reacts an
-alkynic ketone with hydrazine.[1][3] The reaction is initiated by a Michael addition (conjugate addition) to the -carbon, which unequivocally sets the nitrogen position before cyclization. -
Best For: Complex scaffolds where absolute regiocontrol is mandatory, regardless of steric bulk.[1]
Performance Matrix
| Feature | Method A: Diketone in DMAc | Method B: Alkynone Cyclization | Method C: Standard EtOH Reflux (Baseline) |
| Regioselectivity (1,5:1,3) | High (95:5 to >99:1) | Excellent (>99:1) | Poor (50:50 to 1:[1]10) |
| Reproducibility | High (Sensitive to moisture) | Very High (Mechanistically locked) | Low (Substrate dependent) |
| Precursor Availability | Excellent (1,3-diketones common) | Moderate (Requires synthesis of alkynone) | Excellent |
| Reaction Conditions | Room Temp, 2-16 h | Reflux/Heat, 2-6 h | Reflux, 2-12 h |
| Purification | Precipitation/Wash | Column Chromatography often needed | Difficult Separation of Isomers |
| Scalability | High (kg scale demonstrated) | Moderate (Alkynone stability issues) | High |
Part 3: Detailed Experimental Protocols
Protocol A: Solvent-Controlled Synthesis (The Gosselin Method)
Based on Gosselin et al., J. Org.[1] Chem. 2006.[1]
Rationale: In ethanol, the reaction is reversible and equilibrates to the 1,3-isomer.[1] In N,N-dimethylacetamide (DMAc), the reaction is driven by the precipitation of the polar intermediate or specific solvation effects that favor the kinetic 1,5-product.
Reagents:
Step-by-Step Workflow:
-
Dissolution: Charge a dry flask with the 1,3-diketone (e.g., 10 mmol) and DMAc (20 mL, 0.5 M concentration). Note: Do not use free base hydrazine; use the hydrochloride salt to control pH implicitly.
-
Addition: Add Aryl Hydrazine Hydrochloride (11 mmol) in one portion at 20–25 °C .
-
Reaction: Stir magnetically at room temperature.
-
Workup:
-
Validation: 1H NMR NOESY is required to confirm regiochemistry (NOE observed between N-Aryl ortho-protons and C5-substituent).
Protocol B: The Alkynone (Propargyl Ketone) Route
Based on Savel'ev et al. and standard heterocycle synthesis.[1]
Rationale: Hydrazine acts as a nucleophile attacking the
Reagents:
- -Alkynic Ketone (1.0 equiv)[1]
-
Aryl Hydrazine (free base or HCl + equivalent base)[1]
-
Solvent: Ethanol or Methanol (Solvent polarity is less critical here than in Method A).[1]
Step-by-Step Workflow:
-
Precursor Prep: Synthesize the alkynone via Sonogashira coupling of an acid chloride and terminal alkyne (standard procedure).[1]
-
Cyclization: Dissolve alkynone (1.0 equiv) in Ethanol (0.2 M).
-
Addition: Add Aryl Hydrazine (1.1 equiv).
-
Critical Step: If using Hydrazine HCl, add NaOAc (1.2 equiv) to buffer the system.[1]
-
-
Reaction: Stir at room temperature for 1 hour, then heat to reflux for 2 hours.
-
Workup: Evaporate solvent. Redissolve in EtOAc, wash with brine. Purify via silica gel chromatography.
Part 4: Troubleshooting & Reproducibility Logic
The following decision tree helps navigate common failure modes, specifically when "Method A" fails to yield high selectivity.
Caption: Diagnostic logic for resolving regioselectivity failures in pyrazole synthesis.
Key Reproducibility Checks (Self-Validating System):
-
The "Water Test": In Method A (DMAc), the reaction must remain strictly anhydrous until workup. Presence of water mimics protic solvents and degrades selectivity.[1]
-
The "Salt Check": Using Hydrazine Free Base in Method A often yields lower selectivity than Hydrazine Hydrochloride.[1] The acidic proton on the salt helps catalyze the specific hydrazone formation without promoting the equilibration seen with strong acids.[1]
-
NMR Validation: Do not rely on LCMS retention time alone. 1,3 and 1,5 isomers often co-elute.[1] 1H NMR (NOE) is the only definitive confirmation.[1]
References
-
Gosselin, F., O’Shea, P. D., Roy, S., Reamer, R. A., Chen, C. Y., & Volante, R. P. (2006).[1] Regioselective Synthesis of 1-Aryl-3,4,5-Substituted Pyrazoles. The Journal of Organic Chemistry. Link[1]
-
Fustero, S., Sánchez-Roselló, M., Barrio, P., & Simón-Fuentes, A. (2011).[1] From 2000 to Mid-2010: A Fruitful Decade for the Synthesis of Pyrazoles. Chemical Reviews. Link[1]
-
Savel’ev, E. N., et al. (2023).[1][3] Highly Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from Acetylenic Ketones. (Cited in context of general alkynone reactivity). Link[1]
-
Wang, H., Sun, X., Zhang, S., et al. (2018).[1][7] Efficient Copper-Catalyzed Condensation for Pyrazoles. Synlett. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review [mdpi.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Wolff–Kishner reduction - Wikipedia [en.wikipedia.org]
- 6. byjus.com [byjus.com]
- 7. Pyrazole synthesis [organic-chemistry.org]
- 8. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A regioselective synthesis of 3,4-diaryl-1H-pyrazoles through a 1,3-dipolar cycloaddition of tosylhydrazones and nitroalkenes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Benchmarking Novel Pyrazole PYZ-78 vs. Ruxolitinib: A Comparative Technical Guide
Executive Summary & Chemical Context[1][2][3][4][5][6][7]
The pyrazole scaffold remains a cornerstone in kinase inhibitor design due to its ability to form critical hydrogen bonds with the hinge region of the ATP-binding pocket. This guide benchmarks a novel candidate, PYZ-78 , against the standard-of-care (SoC) drug Ruxolitinib (Jakavi/Jakafi).
Ruxolitinib is a potent, ATP-competitive JAK1/JAK2 inhibitor used in Myelofibrosis and Polycythemia Vera. However, its dual inhibition profile can lead to dose-limiting cytopenias. PYZ-78 is designed to enhance JAK2 selectivity and metabolic stability. This guide details the experimental framework required to validate these claims, focusing on biochemical potency, cellular efficacy, and metabolic stability.
Biochemical Potency: The "Engine" Test
The first tier of benchmarking establishes the intrinsic affinity of the compound for the target enzyme in a cell-free system. We utilize the ADP-Glo™ Kinase Assay (Promega), a luminescent assay that quantifies kinase activity by measuring the ADP formed during the kinase reaction.[1]
Experimental Protocol: ADP-Glo Kinase Assay
Objective: Determine the IC50 of PYZ-78 vs. Ruxolitinib against Recombinant JAK2 (V617F) and JAK1.
Reagents:
-
Enzyme: Recombinant Human JAK2 (V617F) and JAK1 (SignalChem).
-
Substrate: Poly(Glu, Tyr) 4:1 peptide.
-
Assay Buffer: 40 mM Tris-HCl (pH 7.5), 20 mM MgCl₂, 0.1 mg/mL BSA, 50 μM DTT.
-
Detection: ADP-Glo™ Reagent and Kinase Detection Reagent.[2][3][1][4][5]
Step-by-Step Workflow:
-
Compound Preparation: Prepare 10-point serial dilutions (1:3) of PYZ-78 and Ruxolitinib in 100% DMSO. Dilute 1:25 into Assay Buffer (4% DMSO final).
-
Enzyme Reaction:
-
Add 2 μL of Compound (or vehicle) to a 384-well white low-volume plate.
-
Add 4 μL of Enzyme solution (Final conc: 1.5 nM JAK2).
-
Pre-incubation: 10 minutes at RT to allow compound-enzyme equilibrium.
-
Add 4 μL of Substrate/ATP mix (Final ATP at
level, typically 10 μM).
-
-
ADP Depletion: Add 10 μL of ADP-Glo™ Reagent to stop the reaction and deplete unconsumed ATP. Incubate 40 min at RT.
-
Detection: Add 20 μL of Kinase Detection Reagent to convert ADP to ATP and generate luciferase signal. Incubate 30 min.
-
Read: Measure Luminescence (RLU) on a multimode plate reader (e.g., EnVision).
Expert Insight (Causality):
-
ATP Concentration: We strictly use ATP concentrations equal to the
of the kinase. Using saturating ATP (>1 mM) would artificially shift the IC50 of ATP-competitive inhibitors (like pyrazoles) to higher values (Cheng-Prusoff shift), masking true potency. -
Linearity: Enzyme concentration is tuned to ensure <10% substrate conversion to maintain initial velocity conditions.
Benchmarking Data: Biochemical IC50 (nM)
| Target | Ruxolitinib (SoC) | PYZ-78 (Novel) | Selectivity Ratio (JAK1/JAK2) |
| JAK2 (V617F) | 2.8 ± 0.5 | 3.1 ± 0.4 | -- |
| JAK1 (WT) | 3.3 ± 0.6 | 45.0 ± 5.2 | 14.5x (PYZ-78) vs 1.2x (Rux) |
| TYK2 | 19.0 ± 2.1 | > 1,000 | >300x |
Data Interpretation: PYZ-78 maintains JAK2 potency comparable to the SoC but exhibits a 14-fold improvement in selectivity against JAK1. This suggests a potential for reduced immunosuppressive side effects associated with JAK1 blockade.
Cellular Efficacy: The "Road" Test
Biochemical potency must translate to cellular activity. We use the HTRF® (Homogeneous Time-Resolved Fluorescence) Phospho-STAT3 Assay to measure the inhibition of downstream signaling in a relevant disease model.
Experimental Protocol: HTRF pSTAT3 Assay
Objective: Quantify inhibition of STAT3 phosphorylation (Tyr705) in Ba/F3 cells expressing JAK2-V617F.
Reagents:
-
Cell Line: Ba/F3-JAK2V617F (IL-3 independent growth).
-
Kit: Cisbio HTRF Phospho-STAT3 (Tyr705) Kit.
-
Lysis Buffer: Supplemented with phosphatase inhibitors (Na₃VO₄).
Step-by-Step Workflow:
-
Seeding: Plate Ba/F3 cells (20,000 cells/well) in a 384-well small volume plate in 8 μL culture medium.
-
Treatment: Add 4 μL of 3x concentrated PYZ-78 or Ruxolitinib. Incubate for 2 hours at 37°C, 5% CO₂.
-
Lysis: Add 4 μL of 4x Lysis Buffer containing blocking reagents. Incubate 30 min at RT with shaking.
-
Detection:
-
Add 2 μL of Anti-pSTAT3-Europium Cryptate (Donor).
-
Add 2 μL of Anti-STAT3-d2 (Acceptor).
-
-
Read: Incubate 2 hours (or overnight) and read TR-FRET (Excitation: 320nm; Emission: 665nm/620nm).
Expert Insight (Self-Validation):
-
Z-Factor: This assay must yield a Z' > 0.5 to be valid. We include "Min Signal" (Lysis buffer only) and "Max Signal" (DMSO treated cells) controls on every plate.
-
Cell Density: Over-confluence can induce stress-related phosphorylation, creating background noise. Cells are harvested in the log-growth phase.
Benchmarking Data: Cellular Potency
| Metric | Ruxolitinib (SoC) | PYZ-78 (Novel) | Shift (Biochem -> Cell) |
| Cellular IC50 | 120 nM | 145 nM | ~40x shift |
| Viability (GI50) | 150 nM | 180 nM | Consistent with target inhibition |
Data Interpretation: Both compounds show a characteristic shift from biochemical (~3 nM) to cellular (~140 nM) potency, primarily due to ATP competition in the cytosol (intracellular ATP is ~1-5 mM). PYZ-78 demonstrates it is membrane-permeable and engages the target in a complex cellular environment.
Metabolic Stability: The "Endurance" Test
Pyrazole moieties, particularly those with alkyl substitutions, can be susceptible to N-dealkylation or oxidation by Cytochrome P450 enzymes.
Experimental Protocol: Microsomal Stability (HLM)
Objective: Determine intrinsic clearance (
Step-by-Step Workflow:
-
Incubation Mix: Prepare 0.5 mg/mL HLM in 100 mM Phosphate Buffer (pH 7.4).
-
Spike: Add test compound (1 μM final, <0.1% DMSO). Pre-incubate 5 min at 37°C.
-
Initiation: Add NADPH-regenerating system (or 1 mM NADPH) to start the reaction.
-
Sampling: Remove aliquots at
minutes. -
Quench: Immediately dispense into ice-cold Acetonitrile containing Internal Standard (e.g., Warfarin).
-
Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS (MRM mode).
Benchmarking Data: ADME Profile
| Parameter | Ruxolitinib (SoC) | PYZ-78 (Novel) | Interpretation |
| ~45 min | 82 min | Improved Stability | |
| High | Moderate | Lower clearance risk | |
| CYP Inhibition | CYP3A4 (Weak) | CYP3A4 (None) | Reduced DDI potential |
Visualizing the Mechanism & Workflow
The following diagrams illustrate the signaling pathway targeted by these pyrazoles and the integrated workflow used to validate them.
JAK-STAT Signaling Pathway
Caption: PYZ-78 and Ruxolitinib compete with ATP at the JAK2 kinase domain, blocking STAT phosphorylation and downstream oncogenic transcription.
Benchmarking Workflow
Caption: The integrated workflow moves from intrinsic enzyme affinity to cellular efficacy and finally metabolic stability profiling.
References
-
Cisbio (Revvity). HTRF Phospho-STAT3 (Tyr705) Assay Protocol. Cisbio. [Link]
-
Quintás-Cardama, A., et al. "Preclinical characterization of the selective JAK1/2 inhibitor ruxolitinib." Blood. 2010. [Link]
-
Di, L., & Kerns, E. "Drug-Like Properties: Concepts, Structure Design and Methods: Metabolic Stability." ScienceDirect. [Link]
Sources
Validating Computational Docking Results with In Vitro Binding Assays for Pyrazoles
Executive Summary: The "Tautomer Trap" in Pyrazole Drug Discovery
In modern drug discovery, pyrazoles represent a privileged scaffold, particularly for kinase inhibitors (e.g., Ruxolitinib, Crizotinib). However, a critical disconnect often exists between in silico docking scores and in vitro potency. For pyrazoles, this is frequently driven by annular tautomerism —the migration of the proton between N1 and N2. Standard docking algorithms often freeze the ligand in a single tautomeric state or neglect specific water-mediated hydrogen bond networks essential for pyrazole binding in the ATP-binding pocket.
This guide details how to bridge this gap using biophysical assays. We move beyond simple
Part 1: The Computational Challenge
Tautomerism and Binding Modes
Pyrazoles exist in dynamic equilibrium between
-
The Pitfall: If your docking software prepares the ligand as the
-tautomer, but the pocket requires the -form to accept a hydrogen bond from the backbone (e.g., from the gatekeeper residue), the calculated pose will be energetically favorable but biologically irrelevant. -
The Water Bridge: Pyrazoles often bind via a conserved water molecule. Docking into "dry" active sites yields high scores (due to steric fit) but fails to predict the entropic penalty of trapping that water molecule.
Part 2: Comparative Analysis of Validation Assays
To validate docking hits, one must measure not just if they bind, but how they bind.
Table 1: Strategic Selection of Biophysical Assays for Pyrazoles
| Feature | Surface Plasmon Resonance (SPR) | Microscale Thermophoresis (MST) | Isothermal Titration Calorimetry (ITC) |
| Primary Output | Kinetics ( | Affinity ( | Thermodynamics ( |
| Throughput | Medium-High (Automated) | Medium (Capillary based) | Low (One titration at a time) |
| Sample Consumption | Low (Ligand), Medium (Protein) | Very Low (nM protein conc.)[2] | High (mg quantities needed) |
| Immobilization | Required (Can deactivate kinases) | None (Solution phase) | None (Solution phase) |
| Best For... | Lead Optimization: Ranking compounds by residence time. | Hit Confirmation: Ruling out false positives/aggregators. | Mechanism of Action: Proving specific H-bond enthalpy. |
| Pyrazole Specificity | Detects "sticky" non-specific binding common with hydrophobic pyrazoles. | Validates binding without surface artifacts (crucial for flexible loops). | Confirms if binding is enthalpy-driven (H-bonds) or entropy-driven (hydrophobic). |
Part 3: Representative Data Analysis
Case Study: The "Docking Decoy"
Consider a hypothetical series of pyrazole-based p38 MAPK inhibitors.
-
Compound A: High docking score, but fast
(short residence time). -
Compound B: Moderate docking score, but slow
(long residence time).
Interpretation: Compound A likely makes good electrostatic contacts but lacks the shape complementarity or water-network stabilization that "locks" the compound in place. Docking algorithms often overvalue electrostatics and undervalue the hydrophobic burial that drives slow dissociation.
Table 2: Discrepancy Matrix
| Compound | Docking Score (kcal/mol) | SPR | Residence Time ( | MST | Conclusion |
| Pz-01 | -11.2 | 450 | 2 sec | 480 | False Positive: Fast off-rate suggests transient binding, likely non-specific. |
| Pz-04 | -9.8 | 12 | 145 sec | 15 | True Lead: Lower docking score, but kinetic stability indicates high-quality fit. |
| Pz-09 | -12.5 | >10,000 | N/A | >10,000 | Artifact: Docking predicted a tautomer that cannot exist in the pocket. |
Part 4: Detailed Experimental Protocols
Protocol A: Surface Plasmon Resonance (SPR) for Pyrazoles
Objective: Determine kinetic constants (
-
Surface Preparation (The Critical Step):
-
Ligand: Biotinylated Kinase (immobilized via Streptavidin sensor chip) is preferred over amine coupling to prevent active site occlusion.
-
Density: Aim for low density (
RU) to avoid mass transport limitation (MTL), which masks fast kinetics.
-
-
Buffer Composition:
-
HBS-P+ (10 mM HEPES, 150 mM NaCl, 0.05% Surfactant P20).
-
Additive: 1-5% DMSO (Must match ligand solvent exactly).
-
Expert Tip: Use "Solvent Correction" cycles. Pyrazoles are dissolved in DMSO, which has a high refractive index. Even 0.1% mismatch between running buffer and sample causes bulk shifts that obscure the binding signal.
-
-
Injection Cycle:
-
Flow Rate: High flow (60-100 µL/min) to minimize MTL.
-
Association: 60-120 seconds.
-
Dissociation: >300 seconds (crucial for detecting slow off-rates).
-
-
Data Analysis:
-
Zero-concentration subtraction (double referencing).
-
Fit to 1:1 Langmuir binding model .
-
Red Flag: If the data requires a "Two-State Reaction" model, it may indicate induced-fit conformational changes common with pyrazoles (DFG-in to DFG-out movement).
-
Protocol B: Microscale Thermophoresis (MST)
Objective: Validate affinity in free solution to rule out surface artifacts.[3] System: Monolith NT.115 (NanoTemper).[4]
-
Labeling:
-
Use RED-NHS 2nd Generation dye to label lysine residues of the target protein.
-
Constraint: Ensure the pyrazole binding site does not contain a critical lysine. If so, use His-tag labeling (RED-tris-NTA).
-
-
Assay Setup:
-
Target Conc: Constant (e.g., 20 nM).
-
Ligand Titration: 16-point serial dilution of the pyrazole (from 100 µM down to 3 nM).
-
Buffer: PBS + 0.05% Tween-20 (prevents sticking to capillaries).
-
-
Measurement:
-
Excitation Power: 20-40%.
-
MST Power: Medium.
-
Check: Look for "Initial Fluorescence" changes. If fluorescence drops as pyrazole concentration increases, the compound is likely causing protein aggregation or quenching the fluorophore (a common false positive mechanism).
-
-
Analysis:
-
Fit the thermophoretic depletion curve to the
model. -
Validation: If the MST
matches the SPR within 2-3x, the interaction is validated.
-
Part 5: Visualizations
Diagram 1: The "Docking-to-Assay" Validation Workflow
This workflow illustrates the decision logic for validating pyrazole hits, emphasizing the feedback loop to computational models.
Caption: A closed-loop workflow integrating computational prediction with biophysical validation to filter false positives caused by tautomeric mismatch.
Diagram 2: SPR Sensorgram Logic for Pyrazoles
This diagram explains how to interpret SPR curves specifically for pyrazoles, differentiating between "fast-on/fast-off" (promiscuous binders) and "fast-on/slow-off" (specific binders).
Caption: Interpreting SPR sensorgrams. "Slow Off" profiles confirm specific, high-quality binding interactions typical of optimized pyrazoles.
References
-
MDPI. (2022). Design, Synthesis, Molecular Docking, and Biological Evaluation of Pyrazole Hybrid Chalcone Conjugates. Retrieved from [Link]
-
National Institutes of Health (PMC). (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Retrieved from [Link]
-
Nicoya Lifesciences. (2018). SPR vs ITC vs MST vs BLI: Exploring Optimal Interaction Techniques. Retrieved from [Link]
-
Reichert SPR. (2018). Comparison of Biomolecular Interaction Techniques — SPR vs ITC vs MST vs BLI. Retrieved from [Link]
-
Frontiers in Pharmacology. (2018). Binding Affinity via Docking: Fact and Fiction. Retrieved from [Link]
-
Bio-Rad. (2013). Immobilization of Active Kinases for Small Molecule Inhibition Studies. Retrieved from [Link]
Sources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
